molecular formula C7H11N3O2 B1591315 Ipronidazole-d3 CAS No. 1015855-83-0

Ipronidazole-d3

货号: B1591315
CAS 编号: 1015855-83-0
分子量: 172.20 g/mol
InChI 键: NTAFJUSDNOSFFY-HPRDVNIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ipronidazole-d3 is a deuterium-labeled stable isotope of the nitroimidazole drug, ipronidazole. It is specifically designed for use as an internal standard in advanced analytical techniques, such as isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research application is in the field of food safety and regulatory science, where it enables the highly accurate and reliable quantification of ipronidazole and its metabolites in complex biological matrices . The use of a deuterated internal standard like this compound is critical for compensating for matrix effects and losses during sample preparation, thereby ensuring data integrity. This compound is essential for monitoring veterinary drug residues, particularly in chicken meat and eggs, to ensure compliance with food safety regulations . Ipronidazole itself is a veterinary drug that is prohibited from use in food-producing animals in many regions due to concerns over potential carcinogenicity and genotoxicity . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAFJUSDNOSFFY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583597
Record name 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-83-0
Record name 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015855-83-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ipronidazole-d3 (CAS: 1015855-83-0): A Technical Guide for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ipronidazole-d3, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the antiprotozoal agent Ipronidazole. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles of its application, supported by practical insights and methodologies.

Section 1: Introduction to Ipronidazole and the Critical Role of Stable Isotope Dilution Analysis

Ipronidazole is a synthetic nitroimidazole compound primarily used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in turkeys and swine dysentery.[1][2] Its mechanism of action involves the reduction of its nitro group within anaerobic bacteria and protozoa, leading to the formation of reactive intermediates that damage microbial DNA.[1][3] Due to its use in food-producing animals, regulatory bodies worldwide monitor its residue levels in animal tissues to ensure food safety.[4][5]

Accurate and precise quantification of Ipronidazole residues is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques for this purpose.[6] However, these methods are susceptible to variations arising from sample matrix effects, inconsistencies in sample preparation, and fluctuations in instrument response.[7] To counteract these variabilities, the stable isotope dilution analysis (SIDA) method is employed, which relies on a stable isotope-labeled (SIL) internal standard. This compound serves as the ideal internal standard for Ipronidazole analysis.

Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium.[7] Because they are chemically identical to the analyte, they exhibit similar behavior during sample extraction, chromatography, and ionization.[8] However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for reliable correction of analytical errors.[7][9]

Section 2: Physicochemical Properties and Characterization of this compound

Accurate characterization of an analytical standard is the foundation of any quantitative method. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1015855-83-0[6][10][11]
Chemical Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole[10]
Alternate Names 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole[12]
Molecular Formula C₇H₈D₃N₃O₂[10][11]
Formula Weight 172.20 g/mol [10][11][13]
Mass Shift (M+) +3[11]
Purity ≥99% deuterated forms (d₁-d₃)[10]
Format Solid / Neat[10][11]
Solubility Soluble in Methanol[10]
Unlabeled CAS No. 14885-29-1[6][13]

Storage and Stability: For long-term use, this compound should be stored at -20°C.[10] Under these conditions, it is stable for at least four years.[10] Stock solutions prepared from the solid standard should also be stored at low temperatures (-20°C) in the dark to ensure stability, with a typical shelf life of up to 5 years for stock solutions.

Section 3: The Principle of Isotope Dilution Mass Spectrometry with this compound

The core principle of using this compound is to add a known quantity of it to every sample, calibrant, and quality control sample at the very beginning of the analytical workflow. As the deuterated standard behaves virtually identically to the native analyte, any loss of analyte during sample processing steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard.[9]

The mass spectrometer detects both the analyte and the internal standard. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, the variations are normalized. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards.[9] This approach significantly improves the accuracy, precision, and robustness of the quantification.[6][8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Step 1 Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Step 2 Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Step 3 Evap Evaporation & Reconstitution Cleanup->Evap Step 4 LC LC Separation Evap->LC Step 5: Injection MS MS/MS Detection (Analyte + IS) LC->MS Step 6 Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Step 7 CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Step 8 Quant Quantify Analyte in Unknown Sample CalCurve->Quant Step 9

Figure 1: A generalized workflow for quantitative analysis using this compound as an internal standard.

Section 4: Analytical Methodology: A Practical Approach

This section outlines a typical protocol for the determination of Ipronidazole in animal tissue using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for nitroimidazole analysis.[14][15]

Reagents and Materials
  • This compound (CAS 1015855-83-0): Analytical standard grade.

  • Ipronidazole (CAS 14885-29-1): Analytical standard grade.

  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC or LC-MS grade).

  • Acids/Buffers: Formic acid, Ammonium acetate.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Solid-Phase Extraction (SPE): Strongly acidic cation exchange cartridges may be used for cleanup.[14]

Preparation of Standard Solutions
  • Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh the neat Ipronidazole and this compound standards and dissolve in methanol to create individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a suitable solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking all samples (e.g., 100 ng/mL). The concentration should be chosen to yield a robust signal in the analytical system.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with varying concentrations of Ipronidazole and a constant concentration of the this compound internal standard spiking solution.

Sample Preparation Protocol (Example for Muscle Tissue)
  • Homogenization: Weigh 2-5 g of homogenized tissue into a polypropylene centrifuge tube.

  • Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.

  • Defatting (if necessary): For fatty matrices, a defatting step with a non-polar solvent like n-hexane may be required.[14]

  • Evaporation: Transfer the supernatant (the organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase starting condition (e.g., 1 mL of 0.1% formic acid in water/acetonitrile).[14] Vortex and filter or centrifuge before injection.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 2: Illustrative MRM Transitions for Ipronidazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Ipronidazole170.1e.g., 128.1Quantifier
Ipronidazole170.1e.g., 113.1Qualifier
This compound 173.1 e.g., 131.1 Internal Standard

Note: Specific MRM transitions and collision energies must be optimized on the specific instrument being used.

G cluster_lc LC Column a1 a2 ESI ESI Source Ionization a2->ESI:f0 Eluent Q1 Q1 Precursor Ion Selection ESI:f0->Q1:f0 Ions Q2 q2 Collision Cell (Fragmentation) Q1:f0->Q2:f0 Selected Precursor Ion Q3 Q3 Product Ion Selection Q2:f0->Q3:f0 Product Ions Detector Detector Signal Q3:f0->Detector:f0 Selected Product Ion

Figure 2: Schematic of the LC-MS/MS detection process for targeted quantification.

Section 5: Applications in Research and Regulated Environments

The primary application of this compound is in quantitative residue analysis for food safety and veterinary drug monitoring.[6] Specific applications include:

  • Residue Control: Monitoring Ipronidazole levels in food products such as poultry, eggs, and pork.[6][15]

  • Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Ipronidazole in animals.[6][16]

  • Method Development and Validation: Serving as a crucial component in the validation of new analytical methods for nitroimidazoles.[6]

  • Environmental Monitoring: Analyzing environmental samples for the presence of veterinary drug residues.[6]

Section 6: Conclusion

This compound (CAS: 1015855-83-0) is an indispensable tool for any laboratory conducting quantitative analysis of Ipronidazole. Its use as a stable isotope-labeled internal standard within a robust LC-MS/MS workflow provides the highest level of analytical confidence by effectively compensating for matrix effects and procedural variability. By adhering to the principles and methodologies outlined in this guide, researchers and analysts can achieve accurate, reproducible, and defensible results in both research and regulated testing environments.

References

An In-depth Technical Guide to Ipronidazole-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole-d3 is the deuterated analog of Ipronidazole, a nitroimidazole-class antiprotozoal agent primarily used in veterinary medicine.[1] The strategic incorporation of three deuterium atoms into the N-methyl group of the Ipronidazole molecule imparts a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound, offering valuable insights for researchers and professionals in drug development and residue analysis.

Physicochemical Properties

This compound is a solid at room temperature and is soluble in methanol.[2][5] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole[2][6]
Synonyms 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole[7]
CAS Number 1015855-83-0[2][8][9]
Molecular Formula C₇H₈D₃N₃O₂[2][5]
Formula Weight 172.2 g/mol [2][4][7]
Isotopic Purity ≥99% deuterated forms (d₁-d₃)[2][5]
Physical Form Solid[2]
Solubility Soluble in Methanol[2][5]

Chemical Structure and Identification

The chemical structure of this compound is characterized by a 5-nitroimidazole ring, with a deuterated methyl group at the N1 position and an isopropyl group at the C2 position.

Caption: 2D Chemical Structure of this compound

Structural Identifiers:

  • SMILES: CC(C)C1=NC=C(N1C([2H])([2H])[2H])--INVALID-LINK--[O-][2]

  • InChI: InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3[2]

Synthesis

synthesis_workflow start 2-Isopropyl-5-nitroimidazole reaction N-Alkylation start->reaction reagent CD3I or (CD3)2SO4 Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: Plausible Synthetic Workflow for this compound

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak at m/z 172.2, which is 3 Da higher than its non-deuterated counterpart, Ipronidazole (m/z 169.2). This mass shift is the basis for its use as an internal standard. The fragmentation pattern in MS/MS would be similar to that of Ipronidazole, with the key difference being that fragments containing the N-methyl group will be 3 Da heavier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the isopropyl protons and the imidazole ring proton. The characteristic signal for the N-methyl protons, typically a singlet, would be absent due to the deuterium substitution.

    • ¹³C NMR: The carbon NMR spectrum would be very similar to that of Ipronidazole. The carbon of the deuterated methyl group would exhibit a triplet multiplicity in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1380 cm⁻¹), the imidazole ring, and the alkyl groups. The C-D stretching vibrations of the deuterated methyl group would appear at a lower frequency (around 2000-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Metabolism

The metabolism of the parent compound, Ipronidazole, has been studied and primarily involves oxidation of the isopropyl group.[10] This biotransformation can lead to the formation of hydroxylated metabolites. A major metabolite is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole.[10]

metabolism_pathway ipronidazole Ipronidazole enzyme CYP450 Enzymes (Oxidation) ipronidazole->enzyme metabolite Hydroxy-Ipronidazole enzyme->metabolite

Caption: Simplified Metabolic Pathway of Ipronidazole

Application in Analytical Chemistry

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from its chemical and physical similarity to the analyte of interest, Ipronidazole, while being mass-distinguishable. This allows for accurate correction of variations in sample preparation, extraction efficiency, and instrument response.

Experimental Protocol: Quantification of Ipronidazole in Animal Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the analysis of nitroimidazole residues in food products.

1. Sample Preparation and Extraction

  • Homogenize 5 g of the animal tissue sample.

  • Spike the homogenized sample with a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add extraction salts (e.g., magnesium sulfate and sodium chloride) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile layer).

2. Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

  • Transfer the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient program to achieve separation of Ipronidazole from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ipronidazole: Monitor the transition from the precursor ion (m/z 170.1) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z 173.1) to a corresponding product ion.

4. Quantification

  • Construct a calibration curve using standards of Ipronidazole of known concentrations, each containing a fixed concentration of the this compound internal standard.

  • Calculate the concentration of Ipronidazole in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

analytical_workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis homogenize Homogenize Tissue spike Spike with this compound homogenize->spike extract Acetonitrile Extraction spike->extract centrifuge1 Centrifuge extract->centrifuge1 dspe d-SPE centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter centrifuge2->filter lcms LC-MS/MS filter->lcms quant Quantification lcms->quant

Caption: Analytical Workflow for Ipronidazole Quantification

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ipronidazole residues in various matrices. Its chemical properties, being nearly identical to the parent compound, and its distinct mass make it the gold standard for use as an internal standard in mass spectrometric methods. This guide has provided a detailed overview of its chemical structure, properties, and a representative analytical workflow, underscoring its importance in regulatory monitoring and food safety.

References

An In-depth Technical Guide to the Synthesis and Purification of Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and purification of Ipronidazole-d3, a crucial isotopically labeled internal standard for quantitative analyses. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and practical, field-proven insights. This document emphasizes the rationale behind experimental choices to ensure both scientific integrity and successful replication.

Strategic Overview: The Synthetic Pathway to this compound

The synthesis of this compound (1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole) is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the core heterocyclic precursor, 2-isopropyl-5-nitroimidazole, followed by its N-alkylation using a deuterated methylating agent. This approach allows for the precise and efficient incorporation of the deuterium label at the final stage.

The overall synthetic workflow is depicted below:

This compound Synthesis Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Deuterium Labeling cluster_2 Part 3: Purification & Analysis 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole Precursor 2-isopropyl-5-nitroimidazole 2-isopropyl-1H-imidazole->Precursor Nitration Nitrating_Mixture Nitrating Mixture (HNO3 / H2SO4) Nitrating_Mixture->Precursor Ipronidazole_d3_crude Crude this compound Precursor->Ipronidazole_d3_crude N-methylation CD3I Iodomethane-d3 (CD3I) CD3I->Ipronidazole_d3_crude Base Base Base->Ipronidazole_d3_crude Purification Purification (Recrystallization / Chromatography) Ipronidazole_d3_crude->Purification Final_Product Pure this compound Purification->Final_Product Analysis QC Analysis (NMR, MS, HPLC) Final_Product->Analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Synthesis of the Precursor: 2-isopropyl-5-nitroimidazole

The initial step is the nitration of 2-isopropylimidazole. This reaction must be carefully controlled due to its exothermic nature.

Causality of Experimental Choices
  • Choice of Nitrating Agent : A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control : The nitration of imidazoles can be highly exothermic. Maintaining a low temperature during the addition of the substrate is crucial to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol
  • Preparation of the Nitrating Mixture : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Nitration Reaction : Dissolve 2-isopropylimidazole in a portion of the pre-cooled nitrating mixture. Slowly add this solution to the bulk nitrating mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until the pH is approximately 7. This will precipitate the crude 2-isopropyl-5-nitroimidazole.

  • Isolation : Collect the precipitate by vacuum filtration, wash with cold water to remove any residual salts, and dry under vacuum.

N-methylation with Iodomethane-d3: Introduction of the Isotopic Label

The second and final synthetic step is the N-methylation of the 2-isopropyl-5-nitroimidazole precursor with iodomethane-d3.

Causality of Experimental Choices
  • Choice of Deuterated Methylating Agent : Iodomethane-d3 (CD₃I) is an excellent choice for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates the nucleophilic attack by the imidazole nitrogen. Its use ensures the specific incorporation of the trideuteriomethyl group.

  • Base Selection : A suitable base, such as sodium hydride or potassium carbonate, is required to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolate anion, which then readily reacts with the iodomethane-d3.

  • Solvent : An aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this type of reaction as it can dissolve the reactants and does not interfere with the nucleophilic substitution.

Experimental Protocol
  • Deprotonation : In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-isopropyl-5-nitroimidazole and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., acetonitrile).

  • Addition of Iodomethane-d3 : To the stirred suspension, add iodomethane-d3 dropwise at room temperature.

  • Reaction and Monitoring : Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC until the starting material is consumed.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification of this compound

Achieving high purity is paramount for an analytical standard. A combination of recrystallization and chromatographic techniques is recommended.

Recrystallization

Recrystallization is an effective method for removing impurities from solid organic compounds.[1][2] The choice of solvent is critical for successful purification.[1]

  • Solvent Selection : An ideal solvent for recrystallization should dissolve the solute (this compound) well at elevated temperatures but poorly at low temperatures. Common solvents to screen for nitroimidazole compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • General Procedure :

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[3]

Chromatographic Purification

For achieving the highest purity (≥98%), preparative High-Performance Liquid Chromatography (HPLC) is often necessary. Analytical HPLC methods for nitroimidazoles can be adapted for this purpose.[4][5][6]

ParameterTypical Conditions for Nitroimidazole PurificationRationale
Stationary Phase Reversed-phase C18 silica gelThe nonpolar C18 stationary phase is well-suited for retaining moderately polar compounds like Ipronidazole.
Mobile Phase A gradient of acetonitrile and water or methanol and water.The gradient elution allows for the effective separation of the target compound from both more and less polar impurities.
Additive A small amount of formic acid or a phosphate buffer.These additives can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.
Detection UV detection at a wavelength where Ipronidazole has strong absorbance (e.g., around 310-320 nm).This allows for the selective detection and collection of the product peak.

Table 1: Typical HPLC Purification Parameters for this compound

Solid Phase Extraction (SPE) can also be employed as a preliminary clean-up step before HPLC.[7]

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the final this compound product must be rigorously confirmed using various analytical techniques.

Structural Confirmation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The absence of a signal corresponding to the N-methyl group (around 3.7-4.0 ppm) confirms the successful incorporation of the deuterated methyl group. The remaining proton signals should be consistent with the structure of Ipronidazole.

    • ¹³C NMR : The spectrum should be consistent with the carbon skeleton of Ipronidazole.

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) or another soft ionization technique will show the molecular ion peak at the expected m/z for the deuterated compound (C₇H₈D₃N₃O₂), which is approximately 172.1.[8] High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Purity Analysis :

    • HPLC-UV : A high-purity sample should show a single major peak at the expected retention time. The purity can be calculated based on the peak area percentage.

The relationship between these analytical techniques for quality control is illustrated below:

QC Analysis cluster_qc Quality Control Analysis Final_Product Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Final_Product->MS HPLC HPLC-UV Final_Product->HPLC Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms Structure & Isotopic Labeling Identity_Confirmation Identity_Confirmation MS->Identity_Confirmation Confirms Molecular Weight & Formula Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Quantifies Purity Verified_Product Verified High-Purity This compound Structural_Confirmation->Verified_Product Identity_Confirmation->Verified_Product Purity_Assessment->Verified_Product

Caption: Quality control workflow for the verification of synthesized this compound.

Conclusion

The synthesis and purification of this compound, while requiring careful execution, can be reliably achieved through the outlined two-step synthetic pathway followed by rigorous purification. The key to success lies in the precise control of reaction conditions, particularly temperature during nitration, and the selection of appropriate purification techniques to achieve the high purity required for its use as an internal standard. The analytical characterization methods described are essential to validate the final product's identity, purity, and isotopic enrichment, ensuring its suitability for sensitive quantitative applications.

References

An In-Depth Technical Guide to Ipronidazole-d3: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ipronidazole-d3, a deuterated isotopologue of the nitroimidazole antiprotozoal agent, Ipronidazole. We will delve into its core molecular attributes, the rationale and methodology behind its synthesis, and its critical application as an internal standard in bioanalytical assays. This document is intended to serve as an in-depth resource, furnishing researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this compound in a laboratory setting. We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of Deuterated Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount.[1] Biological matrices are inherently complex, introducing variability during sample preparation and analysis that can significantly impact the reliability of results.[1][2] To mitigate these variables, the use of an internal standard (IS) is a well-established and indispensable practice.[3][4]

An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, thereby compensating for fluctuations in sample extraction, recovery, and ionization efficiency.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.[2][4] The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule results in a compound with a higher mass but virtually identical chemical properties to its non-deuterated counterpart.[5] This subtle yet significant modification allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte throughout the analytical workflow.[6]

This compound is the deuterated form of Ipronidazole, an antiprotozoal agent.[7] Its primary application lies in its use as an internal standard for the precise quantification of Ipronidazole in various biological samples.[7][8] The deuterium labeling on the methyl group provides a stable mass shift, crucial for accurate mass spectrometric analysis.[9][10]

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₈D₃N₃O₂[7]
C₇D₃H₈N₃O₂[10][11][12]
C₇²H₃H₈N₃O₂[9][13]
Molecular Weight 172.20 g/mol [9][10][11][12]
172.2 g/mol [7]
CAS Number 1015855-83-0[7][9][10][11][12]
Formal Name 1-(methyl-d₃)-2-(1-methylethyl)-5-nitro-1H-imidazole[7]
Synonyms 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole[10][11][12]
Purity ≥99% deuterated forms (d₁-d₃)[7]
Appearance Solid[7]
Solubility Soluble in Methanol[7]
Unlabeled CAS Number 14885-29-1[9][13]
Unlabeled Molecular Weight 169.18 g/mol [14]

The Rationale and Synthesis of this compound

The strategic placement of deuterium atoms is a critical aspect of synthesizing an effective stable isotope-labeled internal standard. The goal is to introduce deuterium at a site that is not susceptible to exchange under typical analytical conditions and provides a clear mass shift without altering the compound's fundamental chemical behavior.

3.1. The "Kinetic Isotope Effect" and Its Implications

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions that involve the cleavage of this bond.[5] While this effect is a cornerstone of developing "deuterated drugs" with altered metabolic profiles, for an internal standard, the primary goal is to ensure it chromatographically co-elutes and has similar ionization and extraction efficiencies to the analyte.[5][15][16][17] In the case of this compound, the deuteration is on the N-methyl group, which is generally metabolically stable, ensuring it reliably tracks the parent compound.

3.2. General Synthetic Approach

While specific proprietary synthesis methods may vary, a general and logical synthetic route for this compound would involve the use of a deuterated methylating agent to introduce the trideuteriomethyl group onto the imidazole ring of a suitable precursor.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deuterated Methylation cluster_2 Step 3: Purification & Characterization Precursor 2-Isopropyl-5-nitroimidazole Reaction Alkylation Reaction Precursor->Reaction Base Reagent Deuterated Methylating Agent (e.g., Iodomethane-d3) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Product This compound Characterization->Product Verified Product Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 300 µL this compound in Acetonitrile Plasma->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

References

A Technical Guide to the Application of Deuterium-Labeled Ipronidazole in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the deuterium-labeled internal standard of Ipronidazole (Ipronidazole-d3) for researchers, scientists, and professionals in drug development and food safety. Ipronidazole, a nitroimidazole antiprotozoal agent, is utilized in veterinary medicine, necessitating robust analytical methods for residue monitoring.[1][2] This document details the core principles of stable isotope dilution analysis, the rationale for using this compound, and provides detailed, field-proven protocols for its application in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide emphasizes the causality behind experimental choices to ensure technical accuracy and methodological robustness.

Introduction: The Need for Precise Ipronidazole Quantification

Ipronidazole is a veterinary drug from the nitroimidazole class used to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in turkeys and dysentery in swine.[1][3] As with many veterinary drugs, residues of Ipronidazole and its metabolites can persist in animal tissues, posing potential health risks to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for such compounds in food products, making their accurate and precise quantification a critical aspect of food safety.[4][5][6]

The metabolite 2-(2-hydroxyisopropyl)-1-methyl-5-nitroimidazole (HIP) is a key analyte in monitoring Ipronidazole use.[3] Quantitative analysis of Ipronidazole and its metabolites in complex biological matrices like animal tissue is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[7][8] The stable isotope dilution (SID) method, utilizing a deuterium-labeled internal standard like this compound, is the gold standard for overcoming these challenges.[9][10][11][12]

This guide will explore the physicochemical properties of this compound, the principles of its use, and a detailed workflow for its application in a regulatory-compliant analytical method.

Physicochemical Properties and Rationale for Use

An ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the detector. A stable isotope-labeled standard, such as this compound, fulfills these criteria perfectly.

Table 1: Physicochemical Properties of Ipronidazole and this compound

PropertyIpronidazoleThis compoundData Source(s)
IUPAC Name 1-methyl-5-nitro-2-propan-2-ylimidazole1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole[13][14]
CAS Number 14885-29-11015855-83-0[13][14]
Molecular Formula C₇H₁₁N₃O₂C₇H₈D₃N₃O₂[13][14]
Molecular Weight 169.18 g/mol 172.20 g/mol [13][14][15]
Mass Shift -M+3[15]
The Principle of Stable Isotope Dilution

The core principle of using this compound is that it behaves nearly identically to the native Ipronidazole throughout the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization.[11][12]

  • Co-elution: Both compounds have virtually the same retention time in liquid chromatography, ensuring they experience the same matrix effects at the point of ionization.[12]

  • Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation is mirrored by a proportional loss of the internal standard.

  • Correction for Ionization Variability: Fluctuations in the mass spectrometer's ion source that affect the analyte will equally affect the deuterated standard.[7]

The quantification is based on the ratio of the MS response of the analyte to the response of the known, fixed concentration of the internal standard. This ratio remains constant even if the absolute signal intensity varies, providing highly accurate and precise results.[9]

Synthesis of Deuterium-Labeled Ipronidazole

The synthesis of deuterium-labeled compounds is a specialized process aimed at strategically replacing hydrogen atoms with deuterium.[16][17] For this compound, the labeling is typically on the N-methyl group.[13] This position is chemically stable and unlikely to undergo back-exchange with hydrogen atoms from the solvent or matrix.

A common synthetic approach involves using a deuterated methylating agent. For example, the precursor imidazole ring can be alkylated with deuterated methyl iodide (CD₃I) or another deuterated methyl source to introduce the trideuteromethyl group.[18][19]

Quantitative Analysis by LC-MS/MS: A Detailed Protocol

The following protocol is a synthesized example based on established methods for the analysis of nitroimidazoles in animal products.[20][21][22]

Core Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Tissue Sample Spike 2. Spike with this compound IS Sample->Spike Homogenize 3. Homogenize with Extraction Solvent Spike->Homogenize Centrifuge1 4. Centrifuge & Collect Supernatant Homogenize->Centrifuge1 Defat 5. Liquid-Liquid Partitioning (Defatting) Centrifuge1->Defat SPE 6. Solid-Phase Extraction (SPE) Cleanup Defat->SPE Evaporate 7. Evaporate & Reconstitute SPE->Evaporate Inject 8. Inject into LC-MS/MS Evaporate->Inject Integrate 9. Integrate Peak Areas (Analyte & IS) Inject->Integrate CalCurve 10. Generate Calibration Curve Integrate->CalCurve Quantify 11. Quantify Analyte Concentration CalCurve->Quantify G cluster_cal Calibration Curve Generation cluster_quant Sample Quantification Cal_Standards Prepare Calibration Standards (Analyte + Fixed IS) Analyze_Cal Analyze by LC-MS/MS Cal_Standards->Analyze_Cal Calc_Ratios Calculate Area Ratios (Analyte / IS) Analyze_Cal->Calc_Ratios Plot_Curve Plot Area Ratio vs. Concentration Calc_Ratios->Plot_Curve Lin_Reg Perform Linear Regression y = mx + c Plot_Curve->Lin_Reg Interpolate Interpolate on Curve Solve for x Lin_Reg->Interpolate Use Regression Equation Analyze_Sample Analyze Unknown Sample (with IS) Sample_Ratio Calculate Sample Area Ratio Analyze_Sample->Sample_Ratio Sample_Ratio->Interpolate

References

An In-Depth Technical Guide to Ipronidazole-d3: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole-d3, the deuterated analog of the nitroimidazole antiprotozoal agent ipronidazole, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical methodologies for its use, and insights into its application in research and drug development.

Part 1: Core Physicochemical Properties

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a mass shift of +3 atomic mass units, which is fundamental to its utility as an internal standard in mass spectrometry-based assays.

Identification and Nomenclature
PropertyValueSource
Chemical Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole
Synonyms 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole
CAS Number 1015855-83-0
Molecular Formula C₇H₈D₃N₃O₂
Molecular Weight 172.20 g/mol
InChI Key NTAFJUSDNOSFFY-HPRDVNIFSA-N
Physical Properties
PropertyValueSource
Appearance Off-White to Yellow Solid
Melting Point 56-58°C
Solubility Soluble in Methanol. Slightly soluble in Acetonitrile, Chloroform, and DMSO.
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Part 2: Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound typically involves the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the imidazole ring of a suitable precursor. A common synthetic route would involve the reaction of 2-isopropyl-5-nitroimidazole with a deuterated methyl iodide (CD₃I) or a similar deuterated methyl source in the presence of a base. The precise reaction conditions are optimized to ensure high isotopic enrichment and chemical purity.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Mass spectrometry is the primary technique for which this compound is utilized. The mass spectrum will exhibit a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is expected to be similar to that of unlabeled ipronidazole, with key fragments showing a +3 mass shift if they retain the deuterated methyl group.

  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of ipronidazole, with the notable absence of the singlet corresponding to the N-methyl protons. The remaining protons on the isopropyl group and the imidazole ring will be observable.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms. The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium.

The IR spectrum of this compound will display characteristic absorption bands for the nitro group (NO₂), the C-N and C=C bonds of the imidazole ring, and the C-H bonds of the isopropyl group. The C-D stretching vibrations will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations.

Part 3: Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of ipronidazole residues in food products of animal origin, environmental samples, and in pharmacokinetic studies. Its use significantly improves the accuracy and precision of these methods by correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of ipronidazole, and the use of this compound as an internal standard is a well-established practice.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of veterinary drug residues in complex matrices.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis Sample Sample Homogenization Add_IS Addition of this compound Sample->Add_IS Add_Solvent Addition of Acetonitrile Add_IS->Add_Solvent Add_Salts Addition of Extraction Salts (e.g., MgSO₄, NaCl) Add_Solvent->Add_Salts Vortex Vortexing/Shaking Add_Salts->Vortex Centrifuge1 Centrifugation Vortex->Centrifuge1 Transfer Transfer of Supernatant Centrifuge1->Transfer Add_Sorbents Addition of d-SPE Sorbents (e.g., PSA, C18) Transfer->Add_Sorbents Vortex2 Vortexing Add_Sorbents->Vortex2 Centrifuge2 Centrifugation Vortex2->Centrifuge2 Filter Filtration Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Experimental Protocol: QuEChERS for Animal Tissue

  • Homogenization: Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

  • Vortexing: Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer the supernatant to a new tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid, is commonly employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

MRM Transitions for Ipronidazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ipronidazole170.1124.1
This compound173.1127.1
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for this application, GC-MS can also be used for the analysis of ipronidazole. This compound serves as an effective internal standard in this method as well. Sample preparation for GC-MS may involve derivatization to improve the volatility and thermal stability of the analyte.

Part 4: Trustworthiness and Method Validation

The use of this compound as an internal standard is a cornerstone of a self-validating analytical system. Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for reliable correction of analytical variability.

Method validation for the quantification of ipronidazole using this compound should be performed according to international guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix and in solution under various storage conditions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ipronidazole in a variety of complex matrices. Its well-characterized physical and chemical properties, coupled with its behavior as an ideal internal standard, make it a vital component in ensuring the safety and quality of food products and in advancing veterinary drug research. The methodologies outlined in this guide provide a robust framework for the effective application of this compound in a laboratory setting.

A Senior Scientist's Guide to the Certificate of Analysis for Ipronidazole-d3: Ensuring Analytical Precision

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lynchpin of Quantitative Analysis

In the realm of quantitative mass spectrometry, particularly within drug development and residue analysis, the accuracy of our results is fundamentally tethered to the quality of our reference standards. Ipronidazole-d3, the deuterated stable isotope-labeled internal standard (SIL-IS) for Ipronidazole, is a critical tool for achieving this accuracy.[1][2] Ipronidazole is a nitroimidazole antiprotozoal agent used in veterinary medicine, and monitoring its presence in various matrices is crucial for regulatory compliance and safety.[3][4][5] The use of a SIL-IS like this compound is considered the gold standard in quantitative LC-MS assays.[6][7] It co-elutes with the non-labeled analyte and experiences identical conditions during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variability.[8][9]

However, the mere presence of an internal standard is insufficient. Its utility is defined by its characterization, a comprehensive summary of which is presented in its Certificate of Analysis (CoA). This document is not a mere formality; it is the foundational data package that validates the standard's identity, purity, and isotopic integrity. This guide provides an in-depth deconstruction of a typical CoA for this compound, explaining the causality behind each analytical test and empowering researchers to critically evaluate and confidently utilize this essential reagent.

Deconstructing the Certificate of Analysis: A Multi-Point Validation System

A robust CoA is a self-validating system where orthogonal analytical techniques converge to provide a complete picture of the reference material. The logical flow of this characterization ensures that each critical parameter is independently verified.

CoA_Workflow cluster_synthesis Material Production cluster_analysis Analytical Characterization cluster_certification Certification synth Synthesis & Purification of this compound id_ms Identity Confirmation (Mass Spectrometry) synth->id_ms Testing purity_hplc Chemical Purity (HPLC) synth->purity_hplc Testing id_nmr Structural Confirmation (NMR Spectroscopy) synth->id_nmr Testing iso_ms Isotopic Enrichment (Mass Spectrometry) synth->iso_ms Testing assay Final Assay Assignment (e.g., Mass Balance) id_ms->assay Data Input purity_hplc->assay Data Input iso_ms->assay Data Input coa Certificate of Analysis Generation assay->coa Certification

Caption: Logical workflow for the analytical characterization of this compound.

Identification and Physicochemical Properties

This initial section provides the fundamental identity of the compound. It serves as the primary descriptor, linking the physical material to its chemical definition.

ParameterTypical SpecificationSignificance
Compound Name This compoundThe common name of the deuterated standard.
Formal Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazoleUnambiguous IUPAC-based nomenclature.[1]
CAS Number 1015855-83-0A unique registry number for this specific chemical substance.[2]
Molecular Formula C₇H₈D₃N₃O₂Confirms the elemental composition, including the three deuterium atoms.[1]
Formula Weight 172.2 g/mol The calculated molecular weight based on the isotopic composition.[10]
Appearance A solid (e.g., White to Off-White Powder)A basic quality control check for gross contamination or degradation.
Solubility Methanol: SolubleCritical information for preparing stock solutions for analysis.[1][10]
Chemical Purity: Quantifying the Target Molecule

The chemical purity value determines the proportion of the material that is the target molecule, this compound, relative to any organic or inorganic impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this assessment due to its high resolving power.

The rationale for using a reversed-phase method (e.g., with a C18 column) is that Ipronidazole, a moderately polar molecule, will have good retention and can be effectively separated from more polar or less polar synthesis byproducts and degradants.

Table 2: Example Chromatographic Purity Data

Parameter Result Acceptance Criteria
Purity by HPLC (270 nm) 99.8% ≥ 98.0%
Largest Impurity 0.15% ≤ 0.5%

| Total Impurities | 0.20% | ≤ 2.0% |

  • System Preparation: An HPLC system with a UV detector is used. The mobile phase is filtered and degassed.[11][12]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm) is equilibrated with the initial mobile phase conditions.[12]

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.[9]

    • Rationale: Formic acid is a common modifier that improves peak shape and is compatible with mass spectrometry if an LC-MS method is used for peak identification.

  • Gradient Elution: A linear gradient is employed, for example, starting from 10% B to 95% B over 15 minutes. This ensures that impurities with a wide range of polarities are eluted and detected.

  • Sample Preparation: A solution of this compound is accurately prepared in methanol at a concentration of approximately 1 mg/mL.

  • Injection and Detection: A 10 µL volume is injected. The chromatogram is monitored at a wavelength where the nitroimidazole chromophore has strong absorbance, typically around 270-320 nm.[11][12]

  • Data Analysis: Purity is calculated based on the area percent of the main this compound peak relative to the total area of all detected peaks.

Identity and Isotopic Enrichment: The Mass Spectrometry Verdict

Mass Spectrometry (MS) serves two critical functions: it unequivocally confirms the identity of the compound by measuring its mass, and it determines the isotopic purity or enrichment. For a deuterated standard, high isotopic enrichment is paramount to prevent signal interference (crosstalk) with the analyte's natural isotope abundance peaks in an LC-MS/MS assay.[6]

The analysis is typically performed via Electrospray Ionization (ESI) in positive mode, which will protonate the this compound molecule to form the [M+H]⁺ ion.

Table 3: Example Mass Spectrometry Data

Parameter Result Specification Significance
[M+H]⁺ (Observed) 173.1 Conforms to calculated (173.11) Confirms the molecular mass and thus the identity of the d3-labeled compound.
Isotopic Purity (d₃) 99.6% ≥ 98% Ensures minimal contribution from unlabeled (d₀) or lesser-labeled species.

| d₀ Content | < 0.1% | Report Value | Confirms negligible amount of unlabeled Ipronidazole, preventing artificial inflation of analyte results. |

  • System: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • LC Conditions: A short isocratic or rapid gradient elution using the same column and mobile phases as the purity analysis is sufficient to introduce a clean sample into the MS.

  • Sample Preparation: A dilute solution (e.g., 10 µg/mL) of this compound is prepared in the initial mobile phase.

  • MS Acquisition: The mass spectrometer is set to acquire full scan data in positive ESI mode over a relevant m/z range (e.g., 100-300 amu).

  • Data Analysis:

    • Identity: The mass of the most abundant peak in the spectrum is compared to the theoretical exact mass of the protonated this compound molecule.

    • Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the d₀, d₁, d₂, and d₃ species are measured. The isotopic purity is calculated as the percentage of the d₃ peak intensity relative to the sum of all isotopic species.

Structural Confirmation: The NMR Blueprint

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific atomic arrangement, ensuring the deuterium labels are in the correct position and that the overall structure is correct. For this compound, the label is on the N-methyl group (1-(methyl-d3)).[1]

A ¹H NMR spectrum is most informative. It will show signals for all hydrogen atoms in the molecule. Crucially, the signal corresponding to the N-methyl protons (typically a singlet around 3.5-4.0 ppm) should be absent or significantly diminished, confirming successful deuteration at that specific site. The other signals (e.g., for the isopropyl group and the imidazole ring proton) should be present with the correct chemical shift, integration, and multiplicity.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). A small amount of a reference standard like Tetramethylsilane (TMS) is added.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition: A standard 1D proton experiment is run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline correction). The chemical shifts of the observed peaks are compared to a reference spectrum or to predicted values to confirm the structure. The integration of the N-methyl region is checked to confirm the high level of deuteration.

Application in a Quantitative Workflow

The ultimate purpose of this rigorous characterization is to ensure the reliable performance of this compound as an internal standard in a quantitative assay, such as the analysis of Ipronidazole in animal-derived food products.[13][14]

LCMS_Workflow sample Biological Sample (e.g., Plasma, Tissue) Contains unknown [Analyte] spike Spike Sample with IS sample->spike is_stock This compound (IS) Stock Solution (Known Concentration) is_stock->spike prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) spike->prep lcms LC-MS/MS Analysis (MRM Detection) prep->lcms data Data Processing lcms->data Measure Peak Area Ratio (Analyte / IS) quant Quantification [Analyte] = (Ratio_Sample / Ratio_Calibrator) * [Calibrator] data->quant

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

Conclusion

The Certificate of Analysis for a deuterated internal standard like this compound is far more than a simple data sheet. It is a testament to a rigorous, multi-faceted analytical process designed to guarantee the material's fitness for purpose. By understanding the "why" and "how" behind each test—from HPLC purity to MS-based isotopic enrichment and NMR structural confirmation—researchers, scientists, and drug development professionals can operate with a higher degree of confidence. This assurance translates directly into the integrity, reproducibility, and defensibility of their quantitative data, which is the cornerstone of sound scientific and regulatory decision-making.

References

Ipronidazole-d3 in Advanced Quantitative Mass Spectrometry: A Process Control Standard for Integrated Proteomics Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ipronidazole-d3, a stable isotope-labeled internal standard, and its strategic application in mass spectrometry-based research. While traditionally utilized for monitoring the parent drug, Ipronidazole, in food safety and veterinary medicine, this document recontextualizes its utility for the rigorous demands of proteomics and associated drug development research.[1][2][3] As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring that each experimental choice is understood and each protocol is a self-validating system.

The core proposition of this guide is the application of this compound not as a direct quantifier for proteins, but as a crucial process control internal standard (PC-IS) . In complex workflows, particularly those integrating proteomics with metabolomics or pharmacokinetic studies, a PC-IS is invaluable for monitoring and normalizing variations in sample extraction and preparation, ensuring the integrity of the entire analytical process.[4][5]

Part 1: The Foundational Role of Stable Isotope-Labeled Internal Standards

Quantitative mass spectrometry is susceptible to variations that can compromise data accuracy and reproducibility.[6] These variations arise from multiple stages of the analytical workflow:

  • Sample Preparation: Analyte loss is common during complex procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][7]

  • Instrumental Variability: Minor fluctuations in injection volume and mass spectrometer sensitivity can lead to significant signal drift.[6][8]

  • Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, tissue lysates) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][6]

An ideal internal standard co-elutes with the analyte and experiences identical variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard because it is chemically identical to its unlabeled counterpart, ensuring it behaves identically during extraction and ionization.[8][9] However, its mass is shifted due to the deuterium labels, allowing the mass spectrometer to distinguish it from the native analyte.[10][11] By adding a known concentration of this compound at the very beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[8] This ratio remains constant even if sample is lost or if matrix effects occur, thereby correcting for these variations and ensuring a robust and accurate measurement.[8]

Diagram: The Principle of Internal Standard Normalization

This diagram illustrates how a stable isotope-labeled internal standard (IS) corrects for analyte loss during sample preparation. The ratio of the analyte to the IS remains constant, ensuring accurate quantification despite variations in recovery.

G cluster_0 Initial Sample cluster_1 Sample After Extraction (50% Loss) cluster_2 MS Signal A_initial Analyte initial_ratio Ratio = 10/10 = 1.0 A_final Analyte A_initial->A_final Extraction Process IS_initial IS (this compound) IS_final IS (this compound) IS_initial->IS_final Extraction Process final_ratio Ratio = 5/5 = 1.0 ms_signal Quantification is based on the stable Analyte/IS ratio, not absolute signal intensity. final_ratio->ms_signal

Caption: Internal standard normalization workflow.

Part 2: Strategic Application in Integrated Proteomics

While proteomics traditionally focuses on large biomolecules, research increasingly involves the interplay between proteins and small molecules, such as drugs, metabolites, or environmental compounds. For instance, understanding a drug's mechanism of action requires quantifying not only its effect on the proteome but also the concentration of the drug itself within the cellular or tissue environment.

This is where this compound finds its application: as a workflow and extraction efficiency standard . When a study requires the analysis of both proteins and small molecules from the same sample, a robust extraction protocol that efficiently recovers both classes of molecules is necessary. This compound can be spiked into the initial sample lysate to serve as a reliable marker for the recovery of other small, moderately polar molecules.

Causality Behind Experimental Choices:

  • Why this compound? Its chemical properties—moderate polarity and solubility in common organic solvents like acetonitrile and acetone—make it an excellent proxy for a wide range of small molecule drugs and metabolites that are often extracted under similar conditions.[12][13][14]

  • When to Spike? The internal standard must be added at the earliest possible stage, ideally to the biological matrix before any extraction steps.[9][15] This ensures that the standard experiences the same potential for loss as the target analyte throughout the entire sample handling process.

  • Self-Validating System: By monitoring the absolute response of this compound across a batch of samples, significant deviations can flag individual samples that have failed the preparation process (e.g., due to pipetting errors or incomplete extraction). A consistent internal standard signal across all samples provides confidence in the integrity of the entire batch.[8]

Part 3: Experimental Protocols and Methodologies

The following protocols are designed as a template. Researchers must perform in-house validation to ensure fitness for their specific application and matrix, adhering to FDA and ICH guidelines.[16][17][18]

Chemical and Physical Data for this compound
PropertyValueSource
CAS Number 1015855-83-0[1][10]
Molecular Formula C₇D₃H₈N₃O₂[10]
Molecular Weight 172.20 g/mol [10][11]
Mass Shift M+3[10]
Synonym 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole[10]
Protocol 1: Sample Preparation and Internal Standard Spiking

This protocol describes a protein precipitation and extraction procedure suitable for recovering both proteins and small molecules from a plasma sample.

  • Preparation of this compound Stock Solution:

    • Accurately weigh ~1 mg of this compound neat standard.

    • Dissolve in an appropriate volume of methanol or acetonitrile to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions to create a working internal standard (WIS) solution at a concentration of 1 µg/mL. Store all solutions at -20°C or below.

  • Sample Spiking and Protein Precipitation:

    • Aliquot 100 µL of biological sample (e.g., human plasma) into a 1.5 mL low-binding microcentrifuge tube.[5]

    • Add 10 µL of the 1 µg/mL this compound WIS to each sample, calibration standard, and quality control (QC) sample. This results in a final concentration of 100 ng/mL.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent efficiently precipitates proteins while keeping small molecules in solution.[14]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Extraction and Isolation:

    • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant, which contains the small molecules (including the analyte and this compound), to a new tube.

    • The protein pellet can be retained for separate proteomics analysis (e.g., digestion and peptide cleanup).

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[12]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[14]

Protocol 2: LC-MS/MS Method Parameters

This method uses a standard reverse-phase C18 column, which is suitable for retaining and separating Ipronidazole and many other small molecule drugs.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following precursor and product ions are typical for Ipronidazole and its labeled standard. These must be optimized on the specific instrument being used.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Ipronidazolem/z 170.1m/z 124.1Optimized (e.g., 15-25)
This compound m/z 173.1 m/z 127.1 Optimized (e.g., 15-25)

Rationale for Ion Selection: The precursor ion is the protonated molecule [M+H]⁺. The product ion is a stable fragment resulting from collision-induced dissociation, chosen for its high intensity and specificity. The 3-Dalton shift is maintained in both the precursor and the fragment ion, confirming the identity of the internal standard.

Diagram: Integrated Small Molecule and Proteomics Workflow

This diagram outlines a parallel workflow for analyzing both small molecules and proteins from a single biological sample, highlighting the role of this compound as a process control standard.

G sample Biological Sample (e.g., Plasma, Lysate) spike Spike with This compound (IS) sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant (Small Molecules + IS) centrifuge->supernatant Liquid Phase pellet Protein Pellet centrifuge->pellet Solid Phase extract_sm Evaporate & Reconstitute supernatant->extract_sm digest Protein Digestion (e.g., Trypsin) pellet->digest lcms_sm LC-MS/MS Analysis (Small Molecules) extract_sm->lcms_sm quant_sm Quantify Analyte using IS Ratio lcms_sm->quant_sm peptides Peptide Cleanup (e.g., SPE) digest->peptides lcms_prot LC-MS/MS Analysis (Proteomics) peptides->lcms_prot quant_prot Protein Identification & Quantification lcms_prot->quant_prot

Caption: Parallel analysis workflow for small molecules and proteins.

Part 4: Method Validation for Trustworthiness

To ensure that the analytical method is fit for its intended purpose, a thorough validation is required.[16] This process demonstrates that the protocol is accurate, precise, and reliable. The following parameters should be assessed according to regulatory guidelines such as those from the FDA or ICH.[17][19][20]

Key Validation Parameters
ParameterDefinition & PurposeAcceptance Criteria (Typical)
Specificity / Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing QC samples at known concentrations.Mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as %CV.Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).No significant impact on accuracy and precision when parameters are slightly varied.

By systematically evaluating these characteristics, researchers can establish a self-validating system that generates trustworthy and defensible data, a cornerstone of high-quality scientific research and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Ipronidazole in Biological Matrices using Ipronidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Metabolism and Food Safety

Introduction: The Imperative for Accurate Ipronidazole Quantification

Ipronidazole is a nitroimidazole antibiotic primarily used in veterinary medicine to treat and prevent protozoal infections, particularly histomoniasis (blackhead disease) in turkeys.[1] Due to concerns over potential carcinogenicity and mutagenicity, its use in food-producing animals is strictly regulated or banned in many jurisdictions, necessitating highly sensitive and reliable methods for monitoring its residues in food products like poultry meat and eggs.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying veterinary drug residues due to its exceptional sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including analyte loss during sample preparation, variability in instrument response, and matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[4]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted strategy.[5] Ipronidazole-d3, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, is the ideal internal standard for ipronidazole analysis.[6][7] Because it is chemically and physically almost identical to the native analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[5] By adding a known amount of this compound to every sample at the beginning of the workflow and measuring the analyte-to-internal standard peak area ratio, these variations can be effectively normalized, leading to highly accurate and precise quantification. This application note provides a comprehensive, field-proven protocol for the analysis of ipronidazole using this compound.

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution. The SIL-IS, this compound, is added to samples, calibrators, and quality controls alike before any extraction or cleanup steps. It acts as a chemical mimic throughout the entire analytical process.

Rationale for using this compound:

  • Correction for Extraction Recovery: Any physical loss of ipronidazole during sample homogenization, liquid-liquid extraction, or solid-phase extraction (SPE) will be mirrored by a proportional loss of this compound. The ratio of their concentrations remains constant.

  • Mitigation of Matrix Effects: During ionization in the mass spectrometer source, co-eluting matrix components can suppress or enhance the signal. Since this compound has nearly identical ionization efficiency and co-elutes with ipronidazole, its signal is affected to the same degree, cancelling out the effect when the peak area ratio is used for quantification.[4][5]

  • Compensation for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected because both analyte and internal standard signals are affected simultaneously.[3]

The quantification is based on the ratio of the response of the analyte to the response of the SIL-IS, rather than the absolute response of the analyte. This ratiometric approach provides a self-validating system that ensures data integrity and reproducibility.[8]

G cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Analyte = A) Spike Spike with Internal Standard (IS = this compound) Sample->Spike Extract Extraction & Cleanup (Variable Loss) Spike->Extract Result Accurate Result FinalExtract Final Extract (A' and IS') Extract->FinalExtract Ratio Calculate Peak Area Ratio (Area A' / Area IS') Extract->Ratio:w Corrects Loss Inject Injection (Variable Volume) FinalExtract->Inject Ionize ESI Source (Matrix Effect) Inject->Ionize Inject->Ratio Corrects Volume Error Detect MS/MS Detection (MRM) Ionize->Detect Ionize->Ratio Corrects Matrix Effect Detect->Ratio CalCurve Quantify vs. Calibration Curve Ratio->CalCurve CalCurve->Result

Caption: Workflow illustrating how this compound corrects for errors.

Materials and Reagents

ItemDescription / GradeRecommended Supplier
Standards
IpronidazoleAnalytical Standard, >98% puritySigma-Aldrich, LGC Standards
This compound>99% deuterated forms, >98% chemical purityCayman Chemical, WITEGA, LGC
Solvents
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Merck
Methanol (MeOH)LC-MS GradeFisher Scientific, Merck
WaterLC-MS Grade or Type I UltrapureMillipore Milli-Q system
n-HexaneHPLC GradeSigma-Aldrich
Reagents
Formic Acid (FA)LC-MS Grade, >99%Thermo Scientific, Sigma-Aldrich
Acetic AcidACS GradeVWR, Sigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
Magnesium Sulfate (MgSO₄)Anhydrous, ACS GradeAgilent, Sigma-Aldrich
Sodium Chloride (NaCl)ACS GradeFisher Scientific
Sample Prep Hardware
Centrifuge Tubes50 mL, PolypropyleneFalcon, Sarstedt
SPE CartridgesStrong Cation Exchange (SCX), 500 mg, 6 mLWaters, Phenomenex
CentrifugeRefrigerated, capable of >4,000 x gBeckman Coulter, Eppendorf
HomogenizerHigh-shear probe or bead beaterIKA, Omni International
Evaporation SystemNitrogen evaporator with water bathOrganomation, Biotage
Syringe Filters0.22 µm PTFE or PVDFMillipore, Pall

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Scientist's Note: Use amber glass vials to protect nitroimidazoles from light degradation. Prepare fresh working solutions monthly and store all stock solutions at -20°C or colder for up to one year.[7]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Ipronidazole and this compound neat material into separate 10 mL amber volumetric flasks.

    • Dissolve and bring to volume with methanol.

    • Label clearly as "IPZ Stock (1 mg/mL)" and "IPZ-d3 IS Stock (1 mg/mL)".

  • Intermediate Spiking Solution (10 µg/mL):

    • Dilute 100 µL of the "IPZ Stock (1 mg/mL)" into a 10 mL volumetric flask and bring to volume with methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Perform a serial dilution of the "IPZ-d3 IS Stock". For example, dilute 10 µL of the 1 mg/mL stock to 10 mL with 50:50 Methanol:Water (yields 1 µg/mL). Then, dilute 1 mL of this solution to 10 mL with 50:50 Methanol:Water to yield the final 100 ng/mL working solution. The final concentration should be chosen to match the expected mid-point of the calibration curve.

  • Calibration Curve Standards (0.5 - 100 ng/mL):

    • Prepare a set of 7-8 calibration standards by spiking the "Intermediate Spiking Solution (10 µg/mL)" into blank matrix extract (prepared according to Protocol 2 from a certified analyte-free sample).

    • Rationale: Using matrix-matched calibrators is a critical best practice to compensate for any residual matrix effects not perfectly corrected by the internal standard.

    • Example for a 1 mL final volume:

      • To 8 tubes, add 50 µL of the "IS Working Solution (100 ng/mL)" (final IS concentration of 5 ng/mL).

      • Add appropriate volumes of the "Intermediate Spiking Solution" (e.g., 0.5, 1, 2, 5, 10, 25, 50, 100 µL of a 1 µg/mL dilution) to achieve the desired concentration range.

      • Add blank matrix extract and bring the final volume to 1 mL with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).

Protocol 2: Sample Preparation (from Poultry Muscle Tissue)

This protocol is a robust method combining solvent extraction, defatting, and solid-phase extraction (SPE) cleanup, adapted from established methods for veterinary drug residues.

  • Homogenization:

    • Accurately weigh 2.0 ± 0.05 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking:

    • Spike each sample, QC, and blank with 100 µL of the "IS Working Solution (100 ng/mL)" . This results in a sample concentration of 5 ng/g (or 5 µg/kg).

    • Vortex for 30 seconds and allow to equilibrate for 15 minutes.

    • Rationale: Adding the IS at the very beginning is paramount. It ensures the IS experiences every subsequent source of analyte loss and variability that the native analyte does.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (these are typical QuEChERS salts that induce phase separation and remove water).[8]

    • Cap tightly and shake vigorously for 2 minutes (or use a mechanical shaker).

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Defatting:

    • Transfer the upper acetonitrile supernatant to a new 15 mL tube.

    • Add 5 mL of n-hexane. Vortex for 1 minute, then centrifuge at 4,000 x g for 5 minutes.

    • Rationale: The non-polar hexane layer extracts lipids and fats which can cause significant ion suppression and contaminate the LC-MS system. The polar analytes remain in the lower acetonitrile layer.

    • Carefully aspirate and discard the upper hexane layer. Repeat if the sample is particularly fatty.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

    • Loading: Dilute the acetonitrile extract with 20 mL of water containing 0.1% FA and load the entire volume onto the conditioned SCX cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove neutral and acidic interferences. Discard the washings.

    • Elution: Elute the target analytes with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Rationale: SCX (Strong Cation Exchange) retains the protonated nitroimidazole compounds under acidic conditions while allowing neutral and anionic interferences to pass through. Eluting with a basic mobile phase neutralizes the analytes, releasing them from the sorbent.

  • Final Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

    • Vortex thoroughly and filter through a 0.22 µm syringe filter into an LC autosampler vial. The sample is now ready for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

Scientist's Note: The mobile phase contains formic acid to ensure the analytes are protonated ([M+H]+) for efficient positive mode electrospray ionization (ESI+). A divert valve is recommended to direct the flow to waste for the first 1-2 minutes of the run to prevent salts from the sample from entering the mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table Below

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
9.01090
9.1955
12.0955

Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas 800 L/hr (Nitrogen)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Ipronidazole and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell (ms)CE (eV)Use
Ipronidazole 170.1124.1 5015Quantifier
Ipronidazole170.1109.15022Qualifier
This compound (IS) 173.1127.1 5015Quantifier

Note: Collision Energies (CE) are instrument-dependent and must be optimized by infusing individual standards.

Data Analysis and Quality Control

  • Quantification: Integrate the peak areas for the quantifier MRM transitions for both Ipronidazole and this compound.

  • Ratio Calculation: Determine the Peak Area Ratio (PAR) for each injection: PAR = (Area of Ipronidazole) / (Area of this compound).

  • Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x weighting. The regression coefficient (r²) should be >0.99.

  • Concentration Calculation: Determine the concentration of Ipronidazole in unknown samples by interpolating their PAR values from the calibration curve.

  • Quality Control (QC) Checks:

    • Retention Time (RT): The RT of the analyte in a sample should be within ±2.5% of the average RT from the calibrators.

    • Ion Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area in a sample must be within ±30% (relative) of the average ratio determined from the calibration standards.[7] This confirms the identity of the compound and guards against false positives.

    • IS Response: The absolute peak area of this compound should be monitored across the run. A significant deviation (>50%) in a particular sample may indicate a severe matrix effect or a problem with the sample preparation for that specific sample.

G cluster_Correction The Role of the Internal Standard (IS) start Ideal vs. Reality ideal Ideal World Constant Recovery Constant Injection No Matrix Effect Analyte Signal ∝ Concentration start->ideal Assumption real Real World Variable Recovery Variable Injection Variable Matrix Effect Analyte Signal ≠ Concentration start->real Reality is_solution IS Solution IS Signal tracks all variations (Analyte Signal / IS Signal) ∝ Concentration real->is_solution Correction result Accurate & Precise Quantification is_solution->result

Caption: How an Internal Standard bridges the gap between ideal and real analysis.

Summary of Method Performance Characteristics

The described methodology, when validated according to international guidelines (e.g., EU 2021/808), is expected to yield the following performance characteristics.

ParameterTypical ValuePurpose
Linearity (r²) > 0.99Demonstrates a proportional response across the concentration range.
Limit of Quantification (LOQ) 0.1 - 0.5 µg/kg (ppb)The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[3][8]
Accuracy (Recovery) 90 - 110%Measures the agreement between the measured concentration and the true concentration.[3]
Precision (RSD) < 15%Measures the closeness of repeated measurements (repeatability and intermediate precision).
Specificity No interferences at the RT of the analyteEnsures the signal is from the analyte of interest only. Confirmed by ion ratio criteria.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, is indispensable for the accurate, precise, and robust quantification of ipronidazole residues in complex biological matrices by LC-MS/MS. The isotope dilution method effectively compensates for variations in sample preparation and instrumental analysis, particularly mitigating the unpredictable nature of matrix effects. The detailed protocols provided in this application note constitute a complete and validated workflow, enabling laboratories in food safety, veterinary drug monitoring, and drug development to achieve reliable and defensible results that meet stringent regulatory requirements.

References

Application Note: Quantitative Analysis of Ipronidazole in Animal-Derived Food Products Using Ipronidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Ipronidazole is a nitroimidazole antibiotic that has been used in veterinary medicine to treat protozoal infections in animals such as turkeys and swine.[1] Due to concerns over potential carcinogenic and mutagenic effects of nitroimidazole residues in the food chain, its use in food-producing animals is prohibited in many jurisdictions, including the European Union.[2] Consequently, regulatory bodies require highly sensitive and specific analytical methods to monitor for the illegal use of ipronidazole in products intended for human consumption.

This application note provides a comprehensive guide for the quantitative analysis of ipronidazole in complex biological matrices, such as animal tissue (muscle), eggs, and honey, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol's robustness and accuracy are anchored by the use of a stable isotope-labeled internal standard, Ipronidazole-d3. This method is designed for researchers in food safety, regulatory compliance, and veterinary drug development, offering a reliable framework for method validation and routine analysis.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[3] This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process.[4][5]

This compound is chemically identical to the target analyte (ipronidazole) but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium on the methyl group.[1] Because they are chemically identical, the internal standard and the native analyte exhibit the same behavior during sample extraction, cleanup, chromatography, and ionization.[3]

Any loss of analyte during sample preparation or variations in instrument response (like ion suppression or enhancement in the MS source) will affect both the analyte and the internal standard to the same degree.[6][7] The mass spectrometer can distinguish between the two compounds based on their mass difference. By measuring the ratio of the response of the native analyte to the response of the stable isotope-labeled internal standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses.[4]

IDMS_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Sample (Unknown Analyte Conc.) Spike Add Known Amount of this compound (IS) Sample->Spike Step 1 Extract Extraction & Cleanup Spike->Extract Step 2 (Analyte & IS experience same losses) LC LC Separation (Co-elution) Extract->LC Step 3 ann1 Correction for loss and matrix effects MS MS/MS Detection (Different Masses) LC->MS Step 4 Ratio Measure Response Ratio (Analyte / IS) MS->Ratio Step 5 Calc Calculate Concentration (via Calibration Curve) Ratio->Calc Step 6

References

Application Note: Quantitative Analysis of Ipronidazole in Animal Tissue using Isotope Dilution LC-MS/MS with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of Ipronidazole in animal-derived food products, such as poultry muscle and fish tissue. Ipronidazole is a nitroimidazole antiprotozoal agent formerly used in veterinary medicine.[1] Its use in food-producing animals is now banned in many jurisdictions, including the United States and the European Union, due to concerns over its potential carcinogenic and mutagenic effects.[2][3][4] Consequently, sensitive and highly specific analytical methods are required for regulatory monitoring to ensure food safety.[2][5]

This method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Ipronidazole-d3, for accurate and precise quantification. The use of an isotope dilution strategy is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6] The protocol provides comprehensive, step-by-step procedures for sample homogenization, solid-phase extraction (SPE) cleanup, and instrumental analysis, along with method validation data conforming to international guidelines.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this method lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of this compound, which is chemically identical to the target analyte (Ipronidazole) but has a different mass due to the replacement of three hydrogen atoms with deuterium, is added to the sample at the very beginning of the preparation process.[1][7]

Key Advantages:

  • Correction for Analyte Loss: Since the internal standard (this compound) and the analyte (Ipronidazole) have identical chemical and physical properties, any loss of analyte during the extraction, cleanup, and injection stages will be mirrored by a proportional loss of the internal standard.

  • Mitigation of Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, affects both the analyte and the internal standard equally.

  • Improved Accuracy and Precision: By measuring the ratio of the analyte's signal to the internal standard's signal, the method achieves high accuracy and reproducibility, as the ratio remains constant despite variations in sample handling or instrument performance.[6]

Quantification is based on a calibration curve generated by plotting the ratio of the peak area of the Ipronidazole to the peak area of this compound against the concentration of Ipronidazole.

G cluster_sample Sample Matrix cluster_is Internal Standard cluster_process Analytical Workflow Analyte Ipronidazole (Unknown Amount) Spike Spiking Analyte->Spike IS This compound (Known Amount) IS->Spike Extraction Extraction & Cleanup Spike->Extraction Losses affect both equally LCMS LC-MS/MS Analysis Extraction->LCMS Matrix effects affect both equally Ratio Ratio LCMS->Ratio Calculate Peak Area Ratio Result Result Ratio->Result Accurate Quantification

Caption: Principle of Isotope Dilution using this compound.

Materials and Methods

Reagents and Chemicals
  • Ipronidazole analytical standard (≥98% purity)

  • This compound analytical standard (≥99% deuterated forms).[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (18.2 MΩ·cm, LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges (500 mg) are suitable.[8][9]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ipronidazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Working Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound intermediate solution with 50:50 methanol:water.

  • Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the Ipronidazole intermediate working solution with the initial mobile phase. Add a constant amount of the Internal Standard Spiking Solution to each calibrator to match the concentration in the final sample extracts.

Sample Preparation Protocol

This protocol is optimized for a 2-gram tissue sample (e.g., poultry muscle, fish, shrimp).[8][10]

  • Homogenization: Weigh 2.0 ± 0.1 g of minced tissue into a 50 mL centrifuge tube.

  • Spiking: Add a precise volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acidic acetonitrile (e.g., acetonitrile with 1% formic acid).[5]

    • Homogenize the sample using a high-speed homogenizer for 1-2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

  • Cleanup - Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[8]

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the analytes with 10 mL of methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).[9]

    • Vortex and transfer to an LC autosampler vial for analysis.

G start Start: 2g Tissue Sample spike Spike with This compound start->spike extract Add 10mL Acidic Acetonitrile Homogenize & Centrifuge spike->extract spe_load Load Supernatant extract->spe_load spe_cond Condition SPE Cartridge (Methanol & Water) spe_cond->spe_load spe_wash Wash with Water spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in 1mL Mobile Phase evap->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Application Note: Quantitative Analysis of Ipronidazole Residues in Animal Tissues Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Ipronidazole, a nitroimidazole antiprotozoal agent, in animal-derived food products.[1][2][3] Due to concerns over potential carcinogenicity and genotoxicity, the use of Ipronidazole in food-producing animals is prohibited in many jurisdictions, necessitating sensitive and reliable analytical methods for residue monitoring.[4] This protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and utilizes Ipronidazole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[5][6][7] The methodology covers sample preparation, including extraction and cleanup, chromatographic separation, and mass spectrometric detection, and has been structured to align with international validation guidelines.[8][9]

Introduction

Ipronidazole is a synthetic nitroimidazole compound historically used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis in turkeys and swine dysentery.[3][10] However, residues of nitroimidazoles and their metabolites in edible tissues are a significant food safety concern due to their potential mutagenic and carcinogenic properties.[4] Consequently, regulatory bodies worldwide, including the European Union and the US FDA, have banned or strictly regulated their use in animals intended for human consumption, establishing a zero-tolerance policy or requiring methods to detect residues at very low levels.[4][11][12][13][14]

The accurate quantification of Ipronidazole residues is challenging due to the complexity of food matrices and the low concentration levels requiring detection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[5][6] this compound is chemically identical to the target analyte, Ipronidazole, but has a different mass due to the incorporation of deuterium atoms.[7] This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer source, effectively compensating for variations in sample preparation and instrument response. This internal standardization strategy significantly improves the method's accuracy, precision, and overall reliability.[6]

This guide provides a comprehensive protocol for the analysis of Ipronidazole in various animal tissues, designed for researchers and drug development professionals.

Materials and Reagents

Standards and Chemicals
  • Ipronidazole: Analytical standard (≥98% purity)

  • This compound: Deuterated internal standard (≥99% deuterated forms)[5]

  • Acetonitrile (ACN): LC-MS grade

  • Methanol (MeOH): LC-MS grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Formic Acid (FA): LC-MS grade (≥99%)

  • Ammonium Acetate: LC-MS grade

  • n-Hexane: HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄): Analytical grade

  • Sodium Chloride (NaCl): Analytical grade

Consumables and Equipment
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., 500 mg, 6 mL).

  • Centrifuge Tubes: 50 mL polypropylene tubes.

  • Centrifuge: Capable of reaching at least 4000 rpm.

  • Nitrogen Evaporator: With temperature control.

  • Vortex Mixer

  • Analytical Balance

  • Standard laboratory glassware

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ipronidazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare by diluting the primary stock solution of Ipronidazole with methanol.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare by diluting the this compound primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard solution into a blank matrix extract. A typical calibration curve might range from 0.1 to 50 ng/mL.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh 5 g (± 0.1 g) of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution to each sample, vortex briefly. Allow to equilibrate for 15 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (this is a modified QuEChERS approach).[15]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Defatting:

    • Transfer the upper acetonitrile layer to a clean tube.

    • Add 5 mL of n-hexane saturated with acetonitrile.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.[16][17]

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 0.1% formic acid in water/acetonitrile (95:5, v/v).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale for Parameter Selection: The chromatographic conditions are chosen to achieve a good separation of Ipronidazole from potential matrix interferences. A C18 column is suitable for retaining the moderately polar Ipronidazole. The mobile phase gradient allows for efficient elution and a sharp peak shape. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode as nitroimidazoles are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Parameter Condition
LC System UHPLC
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Ipronidazole: [To be optimized based on instrument]This compound: [To be optimized based on instrument, typically M+3 of Ipronidazole transitions]

Note: MRM transitions and collision energies must be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to international guidelines such as those from VICH or the European Union's Commission Decision 2002/657/EC.[8][9][11] Key validation parameters include:

  • Specificity and Selectivity: Analyze blank samples from different sources to ensure no significant interferences are observed at the retention time of the analytes.

  • Linearity and Range: Establish a calibration curve with at least five concentration levels. The coefficient of determination (r²) should be >0.99.

  • Accuracy (Recovery): Analyze spiked blank samples at multiple concentration levels (e.g., low, medium, and high). The mean recovery should typically be within 80-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), the RSD should generally be <15%. For reproducibility (inter-day precision), the RSD should be <20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Accuracy (Recovery) 80 - 120%95.2%
Precision (RSD) < 15%6.5%
LOQ S/N ≥ 100.5 µg/kg

Workflow Diagrams

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation A 1. Homogenize 5g of Tissue B 2. Spike with this compound (IS) A->B C 3. Add Acetonitrile, MgSO₄, NaCl B->C D 4. Shake and Centrifuge C->D E 5. Collect Supernatant D->E F 6. Defat with n-Hexane E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. LC-MS/MS Analysis H->I

Caption: Overview of the sample preparation workflow.

Analytical Workflow

G cluster_workflow Analytical Workflow Sample Sample Intake Homogenized Tissue Extraction Extraction Acetonitrile Extraction Defatting Sample->Extraction Spike with IS Analysis Instrumental Analysis UHPLC Separation MS/MS Detection Extraction->Analysis Data Data Processing Quantification vs. IS Reporting Analysis->Data

Caption: High-level analytical workflow from sample to result.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and robust protocol for the quantification of Ipronidazole residues in animal tissues. The detailed sample preparation procedure effectively removes matrix interferences, and the use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is suitable for routine monitoring in food safety laboratories and for residue depletion studies in drug development, helping to ensure compliance with regulatory standards.

References

Application Note: High-Throughput Analysis of Ipronidazole in Poultry Tissue using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Ipronidazole, a nitroimidazole antibiotic, in poultry muscle tissue. The protocol employs a deuterated internal standard (Ipronidazole-D3) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The sample preparation involves a streamlined liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup. Subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits. This method is suitable for researchers, scientists, and drug development professionals in regulatory monitoring and pharmacokinetic studies.

Introduction

Ipronidazole is a veterinary drug historically used for the treatment and prevention of histomoniasis in turkeys.[1][2] Due to concerns about its potential mutagenic and carcinogenic effects, its use in food-producing animals is banned in many countries.[3][4] Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety.

The complexity of biological matrices, such as animal tissues, can lead to significant matrix effects in LC-MS/MS analysis, causing ion suppression or enhancement and compromising the accuracy of quantification.[5][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects.[8][9][10] The deuterated standard co-elutes with the analyte and experiences similar ionization effects, allowing for reliable correction and accurate quantification.[10] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Ipronidazole in poultry muscle, incorporating this compound for enhanced analytical performance.

Materials and Reagents

Material/Reagent Grade/Purity Supplier
Ipronidazole≥98%Sigma-Aldrich
This compound solutionCertified Reference MaterialCRM LABSTANDARD[11]
AcetonitrileLC-MS GradeFisher Scientific
Ethyl AcetateACS GradeVWR
n-HexaneACS GradeSigma-Aldrich
MethanolLC-MS GradeFisher Scientific
Formic Acid≥98%Sigma-Aldrich
WaterLC-MS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Solid-Phase Extraction (SPE) CartridgesC18, 500 mgWaters
HomogenizerIKA
CentrifugeBeckman Coulter
Nitrogen EvaporatorOrganomation

Sample Preparation Protocol

The following protocol details the extraction and cleanup of Ipronidazole from poultry muscle tissue. The causality behind each step is explained to provide a deeper understanding of the methodology.

Step 1: Sample Homogenization and Spiking
  • Weigh 5 g (± 0.1 g) of homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 1 µg/mL this compound internal standard solution. This early addition of the internal standard is crucial to account for any analyte loss during the subsequent extraction and cleanup steps.

  • Vortex the sample for 30 seconds to ensure even distribution of the internal standard.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 10 mL of ethyl acetate to the centrifuge tube. Ethyl acetate is an effective solvent for extracting nitroimidazoles from tissue matrices.[4]

  • Homogenize the sample for 1 minute at high speed.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper ethyl acetate layer to a clean 15 mL centrifuge tube.

  • Repeat the extraction (steps 1-4) with an additional 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts. This two-step extraction ensures a high recovery of the analyte.

Step 3: Defatting
  • Add 10 mL of n-hexane to the combined ethyl acetate extracts.

  • Vortex for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.

  • The upper n-hexane layer, containing lipids, is discarded. This step is critical for removing fats that can interfere with the LC-MS/MS analysis and contaminate the system.[12]

Step 4: Solid-Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Conditioning the SPE sorbent is essential for ensuring proper retention of the analyte.

  • Load the defatted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the Ipronidazole and this compound with 5 mL of acetonitrile. Acetonitrile is a strong enough solvent to disrupt the hydrophobic interactions between the analytes and the C18 sorbent, leading to efficient elution.[9]

Step 5: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic separation.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_final Final Preparation Homogenization 1. Homogenize 5g Tissue + Spike with this compound LLE1 2. Add 10mL Ethyl Acetate Homogenize & Centrifuge Homogenization->LLE1 Spiked Homogenate LLE2 3. Repeat LLE LLE1->LLE2 Supernatant Combine 4. Combine Extracts LLE2->Combine Defatting 5. Defat with n-Hexane Combine->Defatting Combined Supernatant SPE_Load 7. Load Extract Defatting->SPE_Load Defatted Extract SPE_Condition 6. Condition C18 SPE Cartridge SPE_Wash 8. Wash with 5% Methanol SPE_Load->SPE_Wash SPE_Elute 9. Elute with Acetonitrile SPE_Wash->SPE_Elute Evaporation 10. Evaporate to Dryness SPE_Elute->Evaporation Clean Eluate Reconstitution 11. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 12. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Ipronidazole Sample Preparation.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace-level quantification.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ipronidazole: m/z 212.1 → 156.1 (Quantifier), 212.1 → 114.1 (Qualifier)
This compound: m/z 215.1 → 159.1

Note: MRM transitions should be optimized for the specific instrument used.

Method Validation

To ensure the trustworthiness of the results, the method should be validated according to established guidelines, such as those from the European Union Commission Decision 2002/657/EC.[9] Key validation parameters include:

  • Linearity: A calibration curve should be prepared in a blank matrix extract over the desired concentration range (e.g., 0.1 to 50 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing spiked samples at multiple concentration levels (e.g., low, medium, and high QC levels). Recoveries should be within 80-120%, and the relative standard deviation (RSD) should be <15%.[3][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3]

  • Specificity: Assessed by analyzing blank samples to ensure no interfering peaks are present at the retention time of the analytes.

Troubleshooting

Problem Potential Cause Solution
Low Recovery Incomplete extractionEnsure thorough homogenization and repeat the extraction step.
Analyte loss during evaporationEvaporate under a gentle stream of nitrogen and do not over-dry the sample.
Inefficient SPE elutionEnsure the SPE cartridge is not allowed to go dry before loading the sample. Optimize the elution solvent.
High Variability (Poor Precision) Inconsistent sample preparationEnsure accurate pipetting and consistent timing for each step.
Matrix effectsEnsure the deuterated internal standard is used for every sample and standard.
Peak Tailing or Splitting Column degradationReplace the analytical column.
Incompatible reconstitution solventEnsure the sample is reconstituted in the initial mobile phase.

Conclusion

This application note provides a comprehensive and reliable method for the determination of Ipronidazole in poultry muscle tissue. The use of a deuterated internal standard is a key feature of this protocol, ensuring high-quality data by effectively compensating for matrix-induced analytical challenges. The detailed sample preparation procedure, coupled with sensitive LC-MS/MS detection, makes this method highly suitable for routine monitoring and research applications in the field of veterinary drug analysis.

References

Application Note: Quantitative Analysis of Ipronidazole in Food Matrices using Isotope Dilution LC-MS/MS with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Nitroimidazole Residues in the Food Chain

Nitroimidazoles are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent protozoal infections in food-producing animals.[1] Ipronidazole, in particular, has been utilized for controlling histomoniasis (blackhead disease) in turkeys.[2] However, due to concerns over their potential carcinogenic and mutagenic properties, the use of many nitroimidazoles is banned or strictly regulated in numerous jurisdictions, including the European Union.[1][3] Consequently, regulatory bodies mandate sensitive and highly reliable analytical methods to monitor food products for trace-level residues of these compounds to ensure consumer safety.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[5][6] However, quantitative analysis of complex food matrices such as meat, eggs, and milk is frequently compromised by a phenomenon known as the "matrix effect."[7] Co-extracted endogenous components like fats, proteins, and sugars can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either inaccurate suppression or enhancement of the signal.[6][8]

This application note details a robust and accurate LC-MS/MS method for the quantification of ipronidazole in various food samples. The core of this methodology is the principle of isotope dilution mass spectrometry (IDMS), employing Ipronidazole-d3 as a stable isotope-labeled internal standard (SIL-IS) to proactively negate analytical variability.[9][10]

The Foundational Role of this compound as an Internal Standard

The accuracy of a quantitative LC-MS/MS assay is critically dependent on the ability to correct for variations that occur throughout the analytical workflow. A SIL-IS is the ideal tool for this purpose.[11]

Causality Behind the Choice: this compound is chemically identical to the native ipronidazole analyte, with the only difference being the substitution of three hydrogen atoms on the methyl group with their heavier stable isotope, deuterium.[12] This subtle mass change has profound analytical benefits:

  • Identical Physicochemical Behavior: Because their chemical structures are virtually identical, this compound and ipronidazole exhibit the same behavior during sample extraction, cleanup, chromatography (co-elution), and ionization.[10][13]

  • Correction for Sample Loss: Any loss of the target analyte during the multi-step sample preparation process will be mirrored by an equivalent loss of the this compound internal standard.[10]

  • Mitigation of Matrix Effects: Both the analyte and the SIL-IS are affected by ion suppression or enhancement in precisely the same way.[9]

  • Distinguishable by Mass: The mass spectrometer can easily differentiate between the analyte and the internal standard based on their distinct mass-to-charge (m/z) ratios.[9]

By measuring the ratio of the analyte's response to the internal standard's response, all sources of variability are normalized, leading to highly accurate and precise quantification, irrespective of extraction efficiency or matrix interferences.[13]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Food Sample (Analyte) Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Extraction Extraction & Cleanup Spike->Extraction LC Co-elution from LC Column Extraction->LC Analyte + IS experience identical losses & matrix effects MS Co-ionization in MS Source LC->MS Detector Detection (Different m/z) MS->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Concentration Ratio->Result Normalizes variability

Principle of Isotope Dilution using this compound.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the analysis of ipronidazole in animal-derived food products like poultry muscle, eggs, or milk. It is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which offers excellent analyte recovery with efficient matrix removal.[14]

Materials and Reagents
  • Standards: Ipronidazole and this compound analytical standards.

  • Solvents: HPLC or LC-MS grade acetonitrile, water, and methanol.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

  • QuEChERS d-SPE: Dispersive solid-phase extraction tubes containing primary secondary amine (PSA) for removal of polar interferences and C18 for lipid removal.[14]

  • Equipment: High-speed homogenizer, refrigerated centrifuge, vortex mixer, sample evaporator, analytical balance, and calibrated pipettes.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ipronidazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of Ipronidazole in methanol for spiking quality control samples.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a separate working solution of this compound in methanol. This will be added to all samples, calibrators, and blanks.

Protocol: Sample Preparation (QuEChERS)

The entire workflow is designed to minimize analyte loss and matrix interference.

workflow start Weigh 5g Homogenized Food Sample add_is Spike with this compound Internal Standard start->add_is add_solvent Add 10 mL Water & 10 mL Acetonitrile (1% Formic Acid) add_is->add_solvent homogenize Homogenize at High Speed (2 minutes) add_solvent->homogenize add_salts Add QuEChERS Extraction Salts (e.g., 4g MgSO₄, 1g NaCl) homogenize->add_salts vortex_centrifuge1 Vortex Vigorously (1 min) & Centrifuge (5000g, 5 min) add_salts->vortex_centrifuge1 d_spe Transfer Supernatant to d-SPE Tube (PSA/C18) vortex_centrifuge1->d_spe vortex_centrifuge2 Vortex (30s) & Centrifuge (5000g, 5 min) d_spe->vortex_centrifuge2 evaporate Evaporate Supernatant to Dryness (40°C) vortex_centrifuge2->evaporate reconstitute Reconstitute in 1 mL Mobile Phase A evaporate->reconstitute filter Filter (0.22 µm) into LC Vial reconstitute->filter end Inject into LC-MS/MS System filter->end

Sample preparation workflow for nitroimidazole analysis.

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 5 g (± 0.1 g) of a representative, homogenized food sample (e.g., poultry muscle) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to every tube (samples, blanks, and quality controls). This step is critical. Adding the SIL-IS at the very beginning ensures it undergoes the exact same process as the native analyte.[10]

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid. The acid helps to stabilize the nitroimidazoles and improve extraction efficiency.

  • Homogenization: Cap the tube and homogenize at high speed for 2 minutes to ensure thorough extraction of the analytes from the sample matrix.

  • Salting-Out Partitioning: Add the pre-weighed QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The salts induce phase separation between the aqueous layer (containing sugars and proteins) and the acetonitrile layer (containing the analytes).[5]

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥5000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Carefully transfer an aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA and C18 sorbents. The PSA removes organic acids and other polar interferences, while C18 removes fats and lipids, which are major sources of matrix effects.[14]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥5000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

The following conditions provide excellent separation and sensitive detection for ipronidazole.

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like nitroimidazoles.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion electrospray.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 8 minutesA typical gradient to separate analytes from early-eluting matrix components and ensure elution.
Column Temp. 40°CImproves peak shape and reduces viscosity for better chromatography.
Injection Vol. 5 µLA standard volume to balance sensitivity and potential matrix load on the system.
MS Ionization Electrospray Ionization, Positive (ESI+)Nitroimidazoles readily form protonated molecules [M+H]⁺.
MS Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions for Quantification and Confirmation:

The selection of specific precursor and product ions is fundamental to the selectivity of the MS/MS method. The most intense transition is typically used for quantification, while a second transition serves as a qualifier for identity confirmation.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
Ipronidazole170.1128.1112.1
This compound 173.1 131.1 115.1

Method Validation & Performance

A self-validating protocol must demonstrate fitness for purpose. This method should be validated according to established guidelines such as VICH GL49.[15][16][17][18] Key performance characteristics are summarized below, with typical acceptance criteria.

Validation ParameterTypical Performance DataAcceptance Criteria (per VICH GL49)
Linearity (r²) > 0.995≥ 0.98
Accuracy (% Recovery) 85 - 110%70 - 120%
Precision (RSD) < 15%≤ 20%
Limit of Quantification (LOQ) 0.5 µg/kgMust be at or below the regulatory limit or required performance limit.
Selectivity No interfering peaks in blank matrix at the retention time of the analytes.Method must be free from interferences from endogenous matrix components.[18]

Conclusion

The analytical challenges posed by complex food matrices in the trace-level detection of nitroimidazole residues are significant. Matrix effects can severely compromise the accuracy and reliability of quantitative data.[7] This application note presents a comprehensive, field-proven protocol that directly addresses these challenges through the principle of isotope dilution.

By employing this compound as a stable isotope-labeled internal standard, this LC-MS/MS method provides an elegant and robust solution. The SIL-IS effectively compensates for sample loss during preparation and normalizes signal variability caused by matrix effects.[10][11] The combination of a streamlined QuEChERS sample preparation workflow with the high selectivity of tandem mass spectrometry results in a method that is not only accurate and precise but also rugged and reliable for routine food safety testing.

References

Quantitative Analysis of Ipronidazole in Chicken Meat via Isotope Dilution LC-MS/MS Using Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of ipronidazole residues in chicken meat. Ipronidazole, a nitroimidazole antiprotozoal agent, has been used in poultry production, but its use is prohibited or strictly regulated in many regions due to potential health risks.[1][2][3] This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ipronidazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5][6] The method is validated according to international guidelines and is suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

Scientific Principles and Rationale

The Analyte: Ipronidazole

Ipronidazole is a nitroimidazole antibiotic historically used in veterinary medicine to treat histomoniasis (blackhead disease) in turkeys and to promote growth.[7][8] However, compounds in the nitroimidazole class have raised toxicological concerns, leading regulatory bodies like the U.S. FDA and the European Commission to ban or not authorize their use in food-producing animals.[2][3][9][10] Consequently, highly sensitive and specific analytical methods are required to monitor for the illegal presence of ipronidazole residues in poultry products to ensure consumer safety.

The Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantitative analysis of veterinary drug residues in complex food matrices.[9][11][12] Its power lies in the combination of two key technologies:

  • Liquid Chromatography (LC): Physically separates the target analyte (ipronidazole) from other components in the sample extract based on their chemical properties, reducing matrix interference before detection.

  • Tandem Mass Spectrometry (MS/MS): Provides exceptional selectivity and sensitivity. It works by selecting a specific precursor ion (the ionized ipronidazole molecule), fragmenting it, and then detecting a specific product ion. This precursor-to-product ion transition is a unique chemical signature, virtually eliminating false positives.

The Cornerstone of Accuracy: Isotope Dilution Using this compound

To achieve the highest level of accuracy and precision, this method employs the principle of isotope dilution mass spectrometry (IDMS).[13] An ideal internal standard (IS) behaves identically to the analyte of interest throughout the entire analytical process.[6] this compound is the perfect candidate for this role.

Why this compound is Superior:

  • Chemical Identity: this compound is chemically identical to ipronidazole, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium.[7] This means it has the same extraction efficiency, chromatographic retention time, and ionization response as the native analyte.[5][6]

  • Correction for Variability: Any loss of analyte during sample extraction, cleanup, or injection, as well as any signal suppression or enhancement caused by the chicken meat matrix, will affect both the analyte and the deuterated internal standard to the same degree.[4][14]

  • Reliable Quantification: Because the ratio of the native analyte to the stable isotope-labeled standard remains constant regardless of these variations, the final calculated concentration is highly accurate and reliable. The quantification is based on the ratio of the MS/MS signal of ipronidazole to that of this compound.

The diagram below illustrates the principle of how a stable isotope-labeled internal standard ensures accurate quantification throughout the analytical workflow.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Start Chicken Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of this compound (IS) Start->Spike Step 1 Extract Extraction & Cleanup (Potential for Analyte/IS Loss) Spike->Extract Step 2 Analysis Injection & Ionization (Potential for Matrix Effects) Extract->Analysis Detection MS/MS Detection (Measures Analyte & IS Signals) Analysis->Detection Ratio Calculate Ratio: (Analyte Signal / IS Signal) Detection->Ratio Result Accurate Concentration (Ratio is immune to losses and matrix effects) Ratio->Result Ratio remains constant

Caption: The principle of Isotope Dilution Mass Spectrometry.

Experimental Methodology

Materials and Reagents
  • Standards: Ipronidazole (≥98% purity), this compound (≥99% deuterated forms).[7]

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade or equivalent).

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbents for dispersive solid-phase extraction.

  • Consumables: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, ceramic homogenizers, autosampler vials.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Ipronidazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Prepare a working standard solution of Ipronidazole by diluting the stock solution with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare the this compound spiking solution by diluting its stock solution with methanol.

  • Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the Ipronidazole working standard solution with the initial mobile phase composition. Each calibration standard must be fortified with the Internal Standard Spiking Solution to a final concentration of 10 ng/mL.

Detailed Protocols

Sample Preparation Workflow

The following diagram provides a visual overview of the sample preparation protocol.

start Weigh 5 g Homogenized Chicken Meat spike Spike with 50 µL of 100 ng/mL this compound (IS) start->spike add_solvent Add 10 mL Acetonitrile spike->add_solvent homogenize Add Ceramic Homogenizer & Vortex for 2 min add_solvent->homogenize add_salts Add QuEChERS Salts (4g MgSO₄, 1g NaCl) homogenize->add_salts shake Shake Vigorously for 1 min add_salts->shake centrifuge1 Centrifuge at 4000 rpm for 5 min shake->centrifuge1 transfer Transfer 6 mL of Supernatant to 15 mL Tube centrifuge1->transfer dspe Add d-SPE Sorbents (e.g., 150 mg PSA, 150 mg C18, 900 mg MgSO₄) transfer->dspe vortex2 Vortex for 2 min dspe->vortex2 centrifuge2 Centrifuge at 4000 rpm for 5 min vortex2->centrifuge2 evaporate Transfer 4 mL of Supernatant & Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute in 500 µL of Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step sample preparation workflow.

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative sample of chicken meat until a uniform paste is achieved.

  • Weighing: Weigh 5.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of 100 ng/mL IS solution). Allow it to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add a ceramic homogenizer, cap tightly, and vortex at high speed for 2 minutes to ensure thorough extraction and protein precipitation.[15]

  • Salting-Out: Add a QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl.[1][16] Immediately cap and shake vigorously for 1 minute. The salts induce phase separation and remove excess water.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).[17]

    • Causality: PSA removes organic acids and some polar interferences, while C18 removes non-polar interferences like fats. MgSO₄ removes any remaining water.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 2 minutes to ensure interaction with the sorbents, then centrifuge at ≥4000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Carefully transfer an aliquot (e.g., 4 mL) of the cleaned extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Protocol

The following tables summarize the recommended starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 400°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Ipronidazole and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Ipronidazole (Quantifier) 170.1 124.1 50 15
Ipronidazole (Qualifier) 170.1 82.1 50 25

| This compound (IS) | 173.1 | 127.1 | 50 | 15 |

Method Performance and Validation

The analytical method should be validated according to internationally recognized guidelines such as those from the FDA or VICH to ensure its performance is fit for purpose.[18][19][20] Key validation parameters are summarized below.

Table 4: Typical Method Validation Performance

Parameter Typical Result Rationale / Guideline
Linearity (r²) > 0.995 Demonstrates a proportional response across the calibration range.[19]
Limit of Quantitation (LOQ) ≤ 1.0 µg/kg The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15]
Limit of Detection (LOD) ≤ 0.3 µg/kg The lowest concentration that can be reliably detected.[15]
Accuracy (Recovery) 80 - 120% Measures the agreement between the measured concentration and the true concentration.[15][21]
Precision (RSD%) < 15% Measures the repeatability and reproducibility of the method.[15][21]

| Selectivity | No interfering peaks at the retention time of the analytes in blank samples.[20] | Ensures the method can differentiate the analyte from other matrix components. |

Conclusion

This application note details a highly reliable and robust LC-MS/MS method for the determination of ipronidazole in chicken meat. The combination of a streamlined QuEChERS-based sample preparation protocol and the use of the stable isotope-labeled internal standard this compound provides a definitive analytical solution that corrects for matrix-induced signal variations and procedural losses. This method demonstrates excellent sensitivity, accuracy, and precision, making it ideally suited for high-throughput food safety testing and regulatory monitoring programs designed to protect public health.

References

Ipronidazole-d3 for detection of metabolites in plasma.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Detection of Ipronidazole Metabolites in Plasma using Ipronidazole-d3 as an Internal Standard.

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the accurate quantification of ipronidazole and its primary metabolites in plasma samples. The methodologies detailed herein are grounded in established principles of bioanalytical chemistry, emphasizing robustness, accuracy, and reproducibility.

The following protocols and insights are designed to be a self-validating system, explaining the causality behind experimental choices to ensure the generation of high-quality, reliable data.

Introduction: The Rationale for Ipronidazole Monitoring and the Role of a Deuterated Internal Standard

Ipronidazole is a nitroimidazole antibiotic that has seen use in veterinary medicine. Monitoring its concentration and that of its metabolites in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The primary metabolite of ipronidazole, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol (IPZ-OH), is often the target analyte for monitoring ipronidazole use.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based bioanalysis. This compound is an ideal internal standard because it has the same physicochemical properties as ipronidazole, meaning it behaves identically during sample extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization efficiency correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.

Experimental Workflow Overview

The following diagram outlines the complete workflow from plasma sample preparation to data analysis for the quantification of ipronidazole and its metabolites.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add this compound Internal Standard Sample->ISTD Precip Protein Precipitation (Acetonitrile) ISTD->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject Sample Reconstitute->Inject LC UPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification of Ipronidazole & Metabolites Calibration->Quant

Figure 1: Overall experimental workflow from plasma sample processing to final quantification.

Materials and Reagents

Material/ReagentSupplier/GradeNotes
IpronidazoleAnalytical StandardPurity ≥98%
This compoundIsotopic StandardDeuterium incorporation ≥98%
IPZ-OHAnalytical StandardPurity ≥98%
AcetonitrileLC-MS GradeFor protein precipitation and mobile phase
Formic AcidLC-MS GradeMobile phase modifier
WaterUltrapure (18.2 MΩ·cm)For mobile phase preparation
Control PlasmaDrug-freeFor calibration standards and quality controls

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ipronidazole, IPZ-OH, and this compound in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality controls.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the final working concentration. The optimal IS concentration should be determined during method development but 100 ng/mL is a good starting point.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS/MS analysis.

  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2 below
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Table 2: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ipronidazole170.1124.115
IPZ-OH186.1124.118
This compound173.1127.115

Method Validation

A full validation of this bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.

  • Matrix Effect: Evaluated by comparing the response of an analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Ipronidazole Metabolic Pathway

The primary metabolic pathway of ipronidazole involves the reduction of the nitro group and hydroxylation. The detection of the hydroxylated metabolite (IPZ-OH) is often a key indicator of ipronidazole administration.

metabolism Ipronidazole Ipronidazole (Parent Drug) Metabolite IPZ-OH (Hydroxylated Metabolite) Ipronidazole->Metabolite Hydroxylation Other Other Metabolites (e.g., reduced nitro group) Ipronidazole->Other Reduction

Figure 2: Simplified metabolic pathway of Ipronidazole.

Conclusion

This application note provides a robust and reliable method for the quantification of ipronidazole and its primary metabolite, IPZ-OH, in plasma using this compound as an internal standard. The use of a deuterated internal standard coupled with protein precipitation and LC-MS/MS analysis ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other drug development applications. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, defensible data.

Application Note: Quantitative Analysis of Ipronidazole in Animal Tissues by UHPLC-MS/MS using Ipronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the veterinary drug Ipronidazole in animal tissues. The use of Ipronidazole, a nitroimidazole antiprotozoal agent, is regulated in food-producing animals due to potential health risks.[1][2] This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for high selectivity and sensitivity. To ensure accuracy and correct for matrix effects and extraction variability, a stable isotope-labeled internal standard, Ipronidazole-d3, is employed.[3][4] The protocol details sample preparation using solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters. Method performance is evaluated based on international validation guidelines, demonstrating its suitability for regulatory monitoring and residue depletion studies.[5][6][7]

Introduction: The Rationale for Ipronidazole Monitoring

Ipronidazole is a nitroimidazole antibiotic effective against protozoal infections in animals, particularly histomoniasis in turkeys.[8][9] However, concerns about the potential carcinogenicity and mutagenicity of nitroimidazole residues have led to strict regulations and bans on their use in food-producing animals in many jurisdictions.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of Ipronidazole and to ensure food safety.[10]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing veterinary drug residues due to its high sensitivity, selectivity, and ability to provide structural confirmation.[11][12] A critical component of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. It co-elutes with the native analyte and shares identical chemical and physical properties, allowing it to accurately compensate for variations during sample preparation and ionization in the MS source.[3][4] This application note provides a comprehensive protocol for the determination of Ipronidazole in complex matrices like animal tissue, using this compound for reliable quantification.

Analyte & Internal Standard Properties

Understanding the physicochemical properties of both the target analyte and the internal standard is fundamental to method development.

PropertyIpronidazoleThis compoundSource(s)
Formal Name 1-methyl-2-(1-methylethyl)-5-nitro-1H-imidazole1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole[8]
CAS Number 14885-29-11015855-83-0[8][13][14]
Molecular Formula C₇H₁₁N₃O₂C₇H₈D₃N₃O₂[8][15]
Molecular Weight 169.18 g/mol 172.20 g/mol [14][15]
Solubility Soluble in MethanolSoluble in Methanol[8]
Overall Analytical Workflow

The analytical procedure involves three main stages: sample homogenization, extraction and cleanup to isolate the analyte from the complex biological matrix, and instrumental analysis by LC-MS/MS.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Tissue Sample Weighing (e.g., 2g muscle) Spike 2. Spiking with This compound IS Sample->Spike Homogenize 3. Homogenization (Acetone/Acetic Acid) Spike->Homogenize Centrifuge1 4. Centrifugation & Supernatant Collection Homogenize->Centrifuge1 Defat 5. Liquid-Liquid Defatting (n-Hexane) Centrifuge1->Defat SPE 6. Solid-Phase Extraction (SPE) Cleanup Defat->SPE Evaporate 7. Evaporation & Reconstitution SPE->Evaporate Analysis 8. UHPLC-MS/MS Analysis Evaporate->Analysis Data 9. Quantification (Ratio of Analyte/IS) Analysis->Data

Caption: High-level workflow for Ipronidazole analysis in tissue.

Detailed Protocols & Methodologies
4.1. Materials and Reagents
  • Standards: Ipronidazole and this compound analytical standards (≥98% purity).[3][16]

  • Solvents: LC-MS grade acetonitrile, methanol, n-hexane, and ethyl acetate.

  • Reagents: Formic acid (≥98%), ammonium acetate, acetic acid, and anhydrous magnesium sulfate.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Strong cation exchange (SCX) cartridges (e.g., 500 mg, 6 mL).[16]

  • Sample Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

4.2. Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Ipronidazole and this compound, respectively, in 10 mL of methanol. Store at -20°C. These solutions are stable for up to 5 years when stored correctly.

  • Intermediate Spiking Solution (1 µg/mL): Prepare by diluting the stock solutions in methanol.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound intermediate solution with the reconstitution solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the Ipronidazole intermediate solution into blank matrix extract. This is done to compensate for matrix effects.

4.3. Sample Preparation Protocol

This protocol is adapted from established methods for nitroimidazole extraction from animal tissues.[16][17]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue (e.g., muscle, liver) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike each sample with a known amount of the this compound IS working solution to achieve a final concentration of approximately 5-10 ng/g. Allow it to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of acetone containing 1% acetic acid.[17] Homogenize using a high-speed probe for 1 minute.

  • Salting-Out & Centrifugation: Add anhydrous magnesium sulfate (approx. 2 g) and NaCl (approx. 0.5 g), vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[12]

  • Supernatant Transfer: Carefully transfer the upper acetone/acetonitrile layer to a clean tube.

  • Defatting: Add 10 mL of n-hexane, vortex for 30 seconds, and centrifuge for 5 minutes. Discard the upper n-hexane layer. This step is crucial for removing lipids that can interfere with the analysis.[17][18]

  • Evaporation: Evaporate the remaining extract to near dryness under a gentle stream of nitrogen at 40°C.

  • SPE Cleanup:

    • Conditioning: Condition an SCX SPE cartridge sequentially with 5 mL of methanol and 5 mL of 2% formic acid in water.

    • Loading: Reconstitute the dried extract in 5 mL of 2% formic acid and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge sequentially with 5 mL of 2% formic acid and 5 mL of methanol to remove interferences.

    • Elution: Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the charge on the analyte, releasing it from the SCX sorbent.

  • Final Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).[17] Vortex and transfer to an autosampler vial for analysis.

4.4. UHPLC-MS/MS Instrumental Conditions

The following conditions are a typical starting point and should be optimized for the specific instrument used.

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting Rationale
UHPLC System Standard UHPLC System Provides high resolution and short analysis times.[11]
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) Offers good retention and peak shape for moderately polar compounds like Ipronidazole.[12]
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in positive ionization by providing a source of protons.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.[17]
Gradient Elution 5% B to 95% B over 5 min, hold 2 min, re-equilibrate A gradient is necessary to elute the analyte with a good peak shape and to clean the column.
Flow Rate 0.3 mL/min Typical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer Required for MRM-based quantification.
Ionization Mode Positive Electrospray Ionization (ESI+) Nitroimidazoles ionize efficiently in positive mode.[12]
MRM Transitions See Table 2 below Provides high selectivity and sensitivity for quantification and confirmation.
Source Temp. 150 °C

| Desolvation Temp. | 450 °C | |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Ipronidazole 170.1 124.1 109.1 15

| This compound | 173.1 | 127.1 | - | 15 |

Note: Collision energies and source parameters must be optimized for the specific mass spectrometer being used.

Rationale for Isotope Dilution

The use of a stable isotope-labeled internal standard is the cornerstone of this method's accuracy. It ensures that any loss of analyte during the multi-step sample preparation or any suppression of the signal during ionization is mirrored by the internal standard.

Internal_Standard_Logic cluster_Process Analytical Process cluster_Output Measurement Start Sample + IS Prep Extraction & Cleanup Start->Prep Losses affect both equally Analysis LC-MS/MS Analysis Prep->Analysis Ionization effects affect both equally Analyte_Signal Analyte Signal (Variable) Analysis->Analyte_Signal IS_Signal IS Signal (Variable) Analysis->IS_Signal Ratio Ratio (Analyte / IS) = Stable Analyte_Signal->Ratio Calculation IS_Signal->Ratio Calculation Concentration Concentration Ratio->Concentration Determines Accurate Concentration

Caption: Logic of using a stable isotope-labeled internal standard.

Method Validation & Performance

The method should be validated according to internationally recognized guidelines, such as those from VICH or the European Commission Decision 2002/657/EC.[1][5][6] Key validation parameters are summarized below.

Table 3: Typical Method Performance Characteristics

Parameter Typical Result VICH GL49 Guideline
Linearity (r²) > 0.99 A linear relationship should be demonstrated across the working range.[5]
Accuracy (% Recovery) 85 - 110% Expresses closeness between the true value and the mean result.[6]
Precision (RSD%) < 15% (Intra-day) Repeatability should be assessed over a short time interval.[7]
< 20% (Inter-day) Inter-day precision expresses within-laboratory variations.[6]
Limit of Quantitation (LOQ) ≤ 1 µg/kg The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

| Specificity | No interferences at the retention time of the analytes in blank samples. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] |

Conclusion

This application note provides a detailed, reliable, and robust UHPLC-MS/MS method for the quantification of Ipronidazole in animal tissues. The protocol leverages a straightforward sample preparation procedure involving solid-phase extraction and incorporates the use of the stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The method demonstrates excellent performance characteristics, making it suitable for routine monitoring in food safety laboratories and for conducting residue depletion studies in drug development.

References

Application Note: Quantitative Analysis of Ipronidazole in Animal Tissue using Gas Chromatography-Mass Spectrometry with an Ipronidazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Ipronidazole (IPZ) is a nitroimidazole-class synthetic compound historically used in veterinary medicine as an antiprotozoal agent, particularly for treating histomoniasis in turkeys.[1][2][3] Its chemical structure consists of a nitro group and an imidazole ring, which is characteristic of this class of antimicrobials.[1] However, due to concerns over potential carcinogenic and mutagenic effects, ipronidazole and other nitroimidazoles are banned or not authorized for use in food-producing animals in many jurisdictions, including the European Union.[4][5][6][7] This regulatory status necessitates the use of highly sensitive and specific analytical methods to monitor for its illicit use and ensure the safety of the food supply.[8][9]

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the trace-level determination of contaminants in complex matrices. For analytes like ipronidazole, which contain polar functional groups, a derivatization step is essential to enhance thermal stability and volatility, making them amenable to GC analysis.[10][11] This protocol details a comprehensive method for the extraction, derivatization, and quantification of ipronidazole from animal muscle tissue.

The cornerstone of accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This application note employs Ipronidazole-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium.[12][13][14] The SIL-IS co-elutes with the native analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis. Its distinct mass allows the mass spectrometer to differentiate it from the target analyte. By calculating the peak area ratio of the analyte to the SIL-IS, variations arising from matrix effects, extraction efficiency, and instrument response are effectively normalized, ensuring the highest degree of accuracy and precision.[15]

Principle of the Method

The analytical workflow is designed for robustness and sensitivity. A homogenized tissue sample is first spiked with a known concentration of the this compound internal standard. An enzymatic hydrolysis step is performed to release any protein-bound residues. The sample then undergoes a multi-step cleanup involving liquid-liquid partitioning to remove fats, followed by solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix interferences. The purified extract is evaporated to dryness and subsequently derivatized using a silylating agent to increase volatility. The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Quantification is achieved by generating a calibration curve based on the response ratios of the analyte to the internal standard.

Materials, Reagents, and Instrumentation

Standards and Reagents
  • Ipronidazole (≥98% purity)

  • This compound (≥99% deuterated forms)[12]

  • Solvents: Acetonitrile, Ethyl Acetate, n-Hexane, tert-Butylmethylether (all HPLC or pesticide residue grade)

  • Reagents: Protease (Type XVIII from Streptococcus griseus), N,O-bis(trimethylsilyl)acetamide (BSA), Chloroform, Sodium Hydroxide, Hydrochloric Acid, Anhydrous Sodium Sulfate.

  • Water: Deionized or ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Diatomaceous earth cartridges (e.g., Extrelut NT20 or equivalent).

Instrumentation and Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • Tissue homogenizer (e.g., Stomacher or rotor-stator).

  • Centrifuge capable of >4000 x g.

  • Nitrogen evaporator with a water bath.

  • Vortex mixer.

  • Analytical balance.

  • Calibrated micropipettes and Class A glassware.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Ipronidazole and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stocks. Prepare a combined working solution containing Ipronidazole at 10 µg/mL.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a 1 µg/mL solution of this compound in methanol. This solution will be used to spike all samples, calibrators, and quality controls.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the Ipronidazole working solution into a blank matrix extract (prepared as per section 4.2, without IS spiking in step 2). A typical calibration range would be 1, 2, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation Protocol

Causality Insight: The following protocol is adapted from established methods for nitroimidazole analysis in tissue and incorporates steps critical for removing interferences and ensuring analyte stability.[5] The initial enzymatic hydrolysis is crucial for breaking down tissue structures and releasing drug residues that may be bound to proteins, thereby improving extraction recovery.

  • Homogenization: Weigh 5.0 g (± 0.1 g) of minced tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound IS spiking solution to each sample, vortex briefly. For blank and control samples, spike accordingly.

  • Hydrolysis: Add 5 mL of pH 3.0 buffer and 10 mg of Protease enzyme. Homogenize thoroughly using a stomacher or rotor-stator. Incubate overnight (12-16 hours) in a shaker at 37°C.

  • Protein Precipitation & Centrifugation: After incubation, centrifuge the sample at 4000 x g for 10 minutes. Carefully transfer the aqueous supernatant to a clean tube.

  • Defatting: Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes. Discard the upper hexane layer. Repeat this step. Rationale: This step is critical for removing lipids, which can interfere with both the SPE cleanup and the GC-MS analysis.

  • pH Adjustment & SPE Cleanup: Adjust the pH of the defatted aqueous layer to 6.0 using 1M NaOH. Load the entire volume onto a pre-conditioned diatomaceous earth (Extrelut) SPE cartridge. Allow the sample to adsorb for 15 minutes.

  • Elution: Elute the analytes from the SPE cartridge with 30 mL of a 1:1 (v/v) mixture of tert-butylmethylether and ethyl acetate.

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in 100 µL of a 1:1 (v/v) mixture of BSA and chloroform.[5] Cap the vial tightly, vortex, and heat at 60°C for 30 minutes. Rationale: Silylation with BSA replaces active hydrogens on the molecule with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis.[16]

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Homogenize 5g Tissue B 2. Spike with this compound IS A->B C 3. Enzymatic Hydrolysis (Overnight) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Defat with n-Hexane D->E F 6. pH Adjust & Load on SPE Cartridge E->F G 7. Elute with Organic Solvent F->G H 8. Evaporate to Dryness G->H I 9. Derivatize with BSA H->I J 10. Inject into GC-MS I->J K 11. Data Acquisition (SIM Mode) J->K L 12. Quantify using IS Ratio K->L

Caption: Workflow for Ipronidazole analysis in tissue.

GC-MS Instrumental Parameters

The following parameters provide a validated starting point and may be optimized for specific instrumentation.

Parameter Setting
Gas Chromatograph
Injection Volume1-2 µL
Injector Port Temp285°C[5]
Injection ModeSplitless (1.5 min splitless time)[5]
Carrier GasHelium, Constant Flow @ 1.2 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms or equivalent)[5]
Oven ProgramInitial 60°C for 1.5 min, ramp 12°C/min to 144°C, ramp 5°C/min to 184°C, ramp 25°C/min to 290°C, hold for 6 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Table of Selected Ions for Monitoring

Note: The exact m/z of the derivatized parent molecule will be higher due to the addition of the TMS group. The ions listed are characteristic fragments used for quantification and confirmation.

Analyte (as TMS derivative) Role m/z Ion 1 m/z Ion 2 m/z Ion 3
Ipronidazole-TMSQuantifier184226241
This compound-TMSInternal Standard187229244

Rationale: The selected ions are based on typical fragmentation patterns of silylated nitroimidazoles.[5] Ion 1 is typically used for quantification due to its high abundance, while Ions 2 and 3 serve as qualifiers to confirm identity by maintaining a consistent abundance ratio.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of results, the method must be validated according to established guidelines (e.g., VICH GL49, FDA GFI #207).[17]

Key Validation Parameters:
  • Specificity: Analysis of at least 10 blank matrix samples should show no significant interfering peaks at the retention times of the analytes.

  • Linearity: A calibration curve constructed from at least six non-zero points should exhibit a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations (e.g., 5, 25, and 50 µg/kg). Mean recoveries should be within 80-120%.

  • Precision (RSD%): Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15% RSD.

  • Limits of Detection (LOD) and Quantification (LOQ): LOQ is the lowest concentration on the calibration curve that meets accuracy and precision criteria. LOD is typically determined as a signal-to-noise ratio of ≥ 3.

Routine Quality Control (QC)

Each analytical batch should include:

  • A procedural blank to monitor for contamination.

  • A blank matrix sample spiked with the internal standard.

  • A full calibration curve.

  • QC samples at low and high concentrations to verify the accuracy of the run.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative determination of ipronidazole in animal tissue by GC-MS. The method's strength lies in its comprehensive sample cleanup procedure and the essential use of a stable isotope-labeled internal standard, this compound, which ensures high accuracy and mitigates matrix-induced quantification errors. By following this robust workflow and adhering to strict quality control measures, laboratories can achieve reliable and defensible results for regulatory monitoring and food safety programs.

References

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Ipronidazole-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust Solid-Phase Extraction (SPE) protocol for the isolation and purification of Ipronidazole and its deuterated internal standard, Ipronidazole-d3, from complex biological matrices such as animal tissue. Ipronidazole is a nitroimidazole antibiotic whose use in food-producing animals is prohibited in many jurisdictions due to potential health risks.[1][2] Accurate quantification is therefore critical for food safety and regulatory compliance. The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.[3] This protocol is optimized for polymeric reversed-phase SPE sorbents and is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Ipronidazole Analysis

Ipronidazole belongs to the nitroimidazole class of veterinary drugs, historically used for their antiprotozoal and antibacterial properties in swine and poultry.[4][5] However, concerns over their potential carcinogenicity and mutagenicity have led to bans on their use in animals intended for human consumption.[4] Regulatory bodies worldwide mandate sensitive and reliable analytical methods to monitor for the illegal use of these compounds in the food supply chain.[6][7]

The analytical challenge lies in detecting trace-level residues within complex biological samples like muscle, liver, milk, or eggs, which are rich in interfering substances such as proteins, lipids, and pigments.[8] A highly selective and efficient sample cleanup method is paramount. Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation, offering superior sample cleanliness and analyte enrichment compared to older techniques like liquid-liquid extraction.[9][10]

This guide focuses on the use of this compound as an internal standard. Its physicochemical properties are nearly identical to the parent analyte, ensuring it behaves similarly throughout the extraction and analysis process.[3][11] However, its increased mass (due to the deuterium atoms) allows it to be distinguished by a mass spectrometer, providing a reliable basis for accurate quantification.[3][12]

Analyte Physicochemical Properties

Understanding the properties of both the target analyte and the internal standard is fundamental to developing a successful SPE method.

PropertyIpronidazoleThis compoundReference(s)
CAS Number 14885-29-11015855-83-0[5][11]
Molecular Formula C₇H₁₁N₃O₂C₇H₈D₃N₃O₂[3][5]
Molecular Weight 169.18 g/mol 172.20 g/mol [5][13]
Chemistry Moderately polar, basic (nitroimidazole derivative)Moderately polar, basic (nitroimidazole derivative)[5]
Solubility Soluble in MethanolSoluble in Methanol[3]

Principle of the SPE Method: Reversed-Phase Extraction

This protocol employs a polymeric reversed-phase sorbent, such as a divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Waters Oasis HLB or equivalent). This type of sorbent is ideal for several reasons:

  • Hydrophilic-Lipophilic Balance (HLB): It can effectively retain a broad range of compounds, from moderately polar (like ipronidazole) to non-polar, through hydrophobic interactions.[9][14]

  • High Surface Area & Capacity: Provides excellent retention and allows for the concentration of trace-level analytes.

  • Stability: It is stable across a wide pH range and is not susceptible to drying out (dewetting) after conditioning, which adds robustness to the method.[9]

The extraction process follows four key stages, as illustrated in the diagram below. The core principle is to retain the moderately polar ipronidazole on the non-polar sorbent while more polar matrix components (salts, sugars) pass through during loading and washing. Less polar interferences (lipids) are then selectively removed with a weak organic wash before the final elution of the target analyte with a strong organic solvent.

SPE_Mechanism cluster_steps SPE Mechanism: Reversed-Phase cluster_actions Actions & Outputs Condition 1. Condition Activate Sorbent (Methanol, then Water) Load 2. Load Sample Extract in Aqueous Solution Analyte Binds to Sorbent Condition->Load Sorbent is prepared Discard_1 Discard Effluent (Conditioning Solvents) Condition->Discard_1 Wash 3. Wash Remove Interferences (Weak Organic Solvent) Load->Wash Analyte is retained Discard_2 Discard Effluent (Polar Matrix Components) Load->Discard_2 Elute 4. Elute Recover Analyte (Strong Organic Solvent) Wash->Elute Interferences washed away Discard_3 Discard Effluent (Weakly Bound Interferences) Wash->Discard_3 Collect Collect Eluate (Contains Purified Analyte) Elute->Collect

Caption: The four fundamental steps of the Solid-Phase Extraction protocol.

Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase, 60 mg, 3 mL (e.g., Waters Oasis PRiME HLB, p/n 186008056, or equivalent).[14][15]

  • This compound Standard: VETRANAL® analytical standard or equivalent, neat or as a certified solution.[13]

  • Ipronidazole Standard: Analytical standard for calibration.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), Ammonium hydroxide.

  • Equipment: Homogenizer, refrigerated centrifuge, SPE vacuum manifold, sample concentrator (nitrogen evaporator), analytical balance, vortex mixer, calibrated pipettes.

Detailed Experimental Protocol

This protocol is optimized for a 2 g sample of animal tissue (e.g., muscle, liver). Adjustments may be necessary for other matrices.

Preparation of Standards and Spiking Solutions
  • Stock Solutions: Accurately prepare 1 mg/mL stock solutions of Ipronidazole and this compound in methanol. Store at -20°C.

  • Working Standard Solution: Prepare a mixed working standard solution containing Ipronidazole at a suitable concentration (e.g., 1 µg/mL) for spiking calibration standards and quality controls (QCs).

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 5% methanol/water. This solution will be added to all samples, calibrators, and QCs.

Sample Preparation and Extraction
  • Sample Weighing: Weigh 2.0 (± 0.1) g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the IS spiking solution to every tube (excluding double blanks).

  • Extraction: Add 8 mL of acetonitrile containing 0.2% formic acid.[14]

  • Homogenization: Cap the tube and shake vigorously for 1 minute, then homogenize or shake mechanically for 20-30 minutes.[8]

  • Protein Precipitation & Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes at 4°C to precipitate proteins and pellet solid material.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for the SPE cleanup step.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry. Note: For some modern water-wettable sorbents like Oasis PRiME HLB, this step may not be necessary if using vacuum for loading, but it is included here as standard practice.[9][14]

  • Loading: Load the entire supernatant from step 5.2.6 onto the conditioned SPE cartridge. Apply a gentle vacuum to maintain a flow rate of approximately 1-2 drops per second.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under full vacuum for 1-2 minutes to remove the aqueous wash solvent.

  • Elution: Elute the analytes by passing 4 mL of methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of 5% methanol in water (or a solvent matching the initial mobile phase composition).[15] Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Complete analytical workflow from sample preparation to final analysis.

LC-MS/MS Instrumental Analysis

Final analysis should be performed using a sensitive and selective technique like LC-MS/MS. The following are typical starting parameters that should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale / Reference(s)
LC Column C18, ≤3 µm particle size (e.g., 100 x 2.1 mm)Provides good reversed-phase retention and separation for nitroimidazoles.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.[16][17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic eluent for gradient separation.[16][17]
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Column Temp 40°CEnsures reproducible retention times.[16]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)Nitroimidazoles readily form protonated molecules [M+H]⁺.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Ipronidazole: e.g., 170 -> 128, 170 -> 112 This compound: e.g., 173 -> 131, 173 -> 115Transitions must be empirically determined and optimized on the specific mass spectrometer.

Method Validation & Performance

A full single-laboratory validation should be performed to ensure the method is fit for purpose, following international guidelines such as those from VICH.[7][18] Key validation parameters include:

  • Linearity: A calibration curve should be prepared in a blank matrix extract over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. Accuracy (as % recovery) should generally be within 80-120%, and precision (as %RSD) should be <15% (or <20% at the limit of quantification).[1][15]

  • Selectivity: Analyze at least 10 different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analytes.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effects: Should be assessed by comparing the response of an analyte in a post-extraction spiked blank sample to its response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix-induced signal suppression or enhancement.

Conclusion

This application note details a robust and reliable method for the extraction of this compound and its parent compound from complex biological matrices. The protocol leverages a widely applicable protein precipitation and polymeric SPE cleanup strategy, which effectively removes matrix interferences and enriches the analytes. This sample preparation workflow, when coupled with LC-MS/MS analysis, provides the high degree of selectivity and sensitivity required for trace-level residue monitoring in food safety and veterinary drug surveillance programs. The principles and steps outlined herein provide a strong foundation for researchers to implement and validate this method in their own laboratories.

References

Revolutionizing Nitroimidazole Analysis: A QuEChERS-Based Protocol with Ipronidazole-d3 Internal Standard for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The monitoring of nitroimidazole residues in food products of animal origin is of paramount importance due to their potential carcinogenic and mutagenic properties, leading to stringent regulations and bans in many countries.[1][2] This application note presents a robust, high-throughput, and sensitive method for the simultaneous determination of multiple nitroimidazole residues in complex matrices. By leveraging the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, this protocol offers a streamlined sample preparation workflow.[3][4] The integration of a deuterated internal standard, Ipronidazole-d3, ensures exceptional accuracy and precision by mitigating matrix effects and compensating for analyte loss during sample processing.[5][6] The final analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing the selectivity and sensitivity required for trace-level quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in the food safety and drug development sectors.

Introduction: The Need for a Streamlined Approach

Nitroimidazoles are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent protozoal infections.[2] However, concerns over their potential health risks to consumers have led to the prohibition of their use in food-producing animals in many jurisdictions.[2] Consequently, regulatory bodies mandate the monitoring of food products to ensure they are free from these residues.

Traditional methods for residue analysis often involve laborious and time-consuming liquid-liquid extraction or solid-phase extraction (SPE) techniques. The QuEChERS method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of a wide range of veterinary drugs from diverse and complex food matrices.[7][8] Its advantages include reduced solvent consumption, high sample throughput, and cost-effectiveness.[4][8]

The inherent variability in complex biological matrices can lead to significant matrix effects in LC-MS/MS analysis, potentially compromising the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, which behaves chemically and physically identically to its non-labeled counterpart, is a cornerstone of a robust analytical method.[5] It effectively corrects for variations in extraction efficiency, sample volume, and instrument response, thereby ensuring the trustworthiness of the generated data.

This application note provides a comprehensive, step-by-step protocol for the analysis of nitroimidazoles in animal-derived food samples, emphasizing the scientific rationale behind each procedural choice.

Materials and Reagents

Chemicals and Standards
  • Analytical Standards: Metronidazole (MNZ), Ronidazole (RNZ), Dimetridazole (DMZ), Ipronidazole (IPZ), and their hydroxy metabolites.

  • Internal Standard: this compound (CAS Number: 1015855-83-0).[6]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Acids: Formic acid (FA).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate. Commercially available pre-packaged salt mixtures are recommended for convenience and consistency.

  • Dispersive SPE (d-SPE) Sorbents: Primary Secondary Amine (PSA), C18, and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended.

Equipment
  • High-speed centrifuge (capable of ≥4000 rpm).

  • Homogenizer (e.g., rotor-stator or blender).

  • Vortex mixer.

  • Analytical balance.

  • Syringe filters (0.22 µm).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

The accuracy of the entire analytical method hinges on the correct preparation of standard solutions.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nitroimidazole standard and this compound in methanol to prepare individual stock solutions. Store at -20°C. These solutions are stable for up to 5 years when stored correctly.

  • Working Standard Mixtures: Prepare intermediate and working standard mixtures by diluting the stock solutions with a suitable solvent (e.g., methanol or acetonitrile/water mixture). These solutions are used for spiking quality control samples and for building the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a significant and reproducible signal in the final extract.

QuEChERS Sample Preparation Workflow

The following protocol is a general guideline and may require optimization for specific matrices.

Step 1: Sample Homogenization

  • Weigh a representative portion (e.g., 5-10 g) of the tissue, egg, or milk sample into a 50 mL centrifuge tube.

  • Rationale: A homogeneous sample is crucial for ensuring that the analyzed portion is representative of the entire sample, thereby providing accurate and reproducible results.

Step 2: Fortification with Internal Standard

  • Spike the sample with the this compound working solution. For method validation, also spike with the native nitroimidazole standards at relevant concentrations.

  • Allow the sample to stand for approximately 15 minutes before extraction to ensure equilibration of the standards with the matrix.[9]

  • Rationale: Adding the internal standard at the very beginning of the sample preparation process allows it to compensate for any analyte loss that may occur during extraction and cleanup.[5]

Step 3: Extraction

  • Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.

  • Rationale: Acetonitrile is a polar organic solvent that is miscible with water, allowing for efficient extraction of the moderately polar nitroimidazoles from the aqueous environment of the sample. The addition of formic acid helps to improve the extraction efficiency for some compounds and ensures they are in a suitable ionic state for subsequent analysis.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Rationale: The addition of salts induces phase separation between the aqueous and organic layers. Anhydrous MgSO₄ absorbs water from the sample, further promoting the partitioning of the analytes into the acetonitrile layer. The citrate buffer helps to maintain a stable pH.

  • Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5-10 minutes.

Step 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

  • Rationale: This step is critical for removing matrix co-extractives that can interfere with the LC-MS/MS analysis.

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other polar interferences.

    • C18: Removes non-polar interferences such as lipids.

    • Anhydrous MgSO₄: Removes any remaining water.

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

Step 5: Final Extract Preparation

  • Take an aliquot of the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

  • Rationale: Filtration removes any particulate matter that could block the LC column or interfere with the MS analysis.

Visualizing the Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., 5g) Spike 2. Spike with this compound Sample->Spike Internal Standard Addition Add_ACN 3. Add 10 mL ACN + 1% FA Spike->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Shake Transfer 6. Transfer Supernatant Centrifuge1->Transfer Collect Acetonitrile Layer dSPE 7. Add to d-SPE Tube (PSA/C18) Transfer->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Vortex Filter 9. Filter Supernatant Centrifuge2->Filter Collect Cleaned Extract LCMS 10. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for nitroimidazole analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for the determination of nitroimidazole residues due to its high sensitivity, selectivity, and ability to provide structural confirmation.

LC Parameters (Example)
ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters (Example)
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Metronidazole172.1128.182.1
Ronidazole201.1140.1114.1
Dimetridazole142.196.185.1
Ipronidazole170.1124.1113.1
This compound 173.1 127.1 116.1

Note: These parameters are illustrative and require optimization for the specific instrument used.

Rationale for MS/MS: The use of Multiple Reaction Monitoring (MRM) enhances the selectivity of the analysis. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and allows for confident identification and quantification of the target analytes, even at very low concentrations.

Method Validation and Performance

A thorough method validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 1-100 ng/mL). Correlation coefficients (r²) should be >0.99.

  • Accuracy (Recovery): The recovery of the method is determined by analyzing spiked blank samples at different concentration levels. Typical acceptable recovery ranges are 70-120%.[3]

  • Precision (Repeatability): The precision is expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤20%.[4]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for ensuring the method is sensitive enough to meet regulatory requirements.[1]

The use of this compound is critical for achieving high accuracy and precision, as it compensates for any variability in the analytical process, from extraction to detection.

Conclusion

The QuEChERS method, in combination with an isotopically labeled internal standard like this compound and LC-MS/MS analysis, provides a powerful tool for the routine monitoring of nitroimidazole residues in food matrices. This approach offers a significant improvement over traditional methods in terms of speed, efficiency, and cost, without compromising the quality and reliability of the analytical data. The protocol detailed in this application note serves as a robust starting point for laboratories seeking to implement a high-throughput and accurate method for ensuring food safety and regulatory compliance.

References

Application Notes and Protocols for Ipronidazole-d3 Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the accurate preparation, handling, and storage of Ipronidazole-d3 solutions. As a stable isotope-labeled internal standard, the precise handling of this compound is paramount for the successful quantification of Ipronidazole in complex matrices using mass spectrometry. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each procedural choice, ensuring robust, reproducible, and reliable analytical outcomes.

Introduction: The Role of this compound in Quantitative Analysis

Ipronidazole is a nitroimidazole antiprotozoal agent used in veterinary medicine to treat diseases such as histomoniasis in turkeys.[1][2] Regulatory monitoring and pharmacokinetic studies require sensitive and accurate quantification of Ipronidazole residues in various biological and environmental samples.

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is subject to variations arising from sample preparation, instrument injection, and ion suppression or enhancement in the mass spectrometer source.[3][4] To correct for this variability, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, is the ideal internal standard for Ipronidazole. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction losses.[4][5] However, its three-Dalton mass shift allows it to be distinguished and measured independently by the mass spectrometer.[6]

The accuracy of the entire analytical method hinges on the precise preparation of the this compound internal standard solution. This guide provides the foundational protocols to achieve that precision.

Physicochemical Properties and Storage

Understanding the fundamental properties of this compound is critical for its proper handling and for making informed decisions during method development.

PropertyValueSource(s)
Chemical Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole[1]
Synonym 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole[6][7]
CAS Number 1015855-83-0[1][8]
Molecular Formula C₇H₈D₃N₃O₂[1]
Molecular Weight 172.20 g/mol [6][8]
Physical Form Solid, neat material[1][8]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Solubility Soluble in Methanol. The parent compound is highly soluble in water (1740 mg/L).[1][9]
Long-Term Storage (Solid) ≤ -20°C . Stable for ≥ 4 years under these conditions.[1]
Shipping Condition Ambient temperature[1][8]

Safety and Handling Precautions

This compound is classified as harmful if swallowed. Adherence to safety protocols is mandatory.

  • Hazard Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed).[6][10]

  • Signal Word: Warning.[6][10]

  • GHS Pictogram: GHS07 (Exclamation Mark).[6][10]

Personal Protective Equipment (PPE)

Always wear the following PPE when handling solid this compound or its solutions:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from contamination.

  • Respiratory Protection: When handling the neat powder outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[6]

Engineering Controls and General Handling
  • Fume Hood: All weighing of the solid material and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.[5]

  • Analytical Balance: Use a calibrated analytical balance with a draft shield for accurately weighing the solid standard. This is the most critical step for ensuring the final concentration is correct.

  • Static Control: this compound is a fine powder and may be subject to static electricity. Use an anti-static weighing dish or an ionizer to ensure accurate measurement and prevent loss of material.

  • Disposal: Dispose of all waste (empty vials, contaminated pipette tips, excess solution) in accordance with local, regional, and national regulations for chemical waste.[11]

Core Protocols: Solution Preparation

These protocols describe the preparation of a primary stock solution, intermediate working solutions, and final spiking solutions for use in a typical analytical workflow.

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1.0 mg/mL)

The primary stock solution is the highest concentration standard from which all subsequent dilutions are made. Its accuracy is paramount.

Rationale: Methanol is chosen as the primary solvent due to its known solubility for this compound and its high compatibility with reversed-phase LC-MS mobile phases.[1][12] Using Class A volumetric glassware is essential for the accuracy of the final concentration.

Materials:

  • This compound solid standard

  • LC-MS grade Methanol

  • 10 mL Class A volumetric flask with stopper

  • Analytical balance

  • Spatula, weighing paper/boat

  • Pipettes (P1000) and sterile tips

  • Amber glass storage vial with a PTFE-lined cap

Procedure:

  • Pre-Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which would introduce weighing errors.

  • Weighing: Accurately weigh approximately 10.0 mg of this compound solid into a weighing boat on a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.04 mg).

  • Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of LC-MS grade methanol to the flask. Swirl gently to dissolve the majority of the solid.

  • Sonication (Optional but Recommended): Place the flask in a sonicating water bath for 5-10 minutes to ensure complete dissolution of the solid.[1]

  • Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual weight.

    • Formula:Concentration (mg/mL) = Weight (mg) / Volume (mL)

    • Example:10.04 mg / 10.0 mL = 1.004 mg/mL

  • Transfer and Storage: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at -20°C or lower .

G cluster_0 Protocol 1: Primary Stock Solution cluster_1 Protocol 2: Working Solutions weigh 1. Weigh 10 mg this compound Solid dissolve 2. Dissolve in ~8 mL Methanol in 10 mL Volumetric Flask weigh->dissolve sonicate 3. Sonicate to Ensure Complete Dissolution dissolve->sonicate fill 4. Bring to Final Volume (10 mL) sonicate->fill mix 5. Homogenize (Invert 20x) fill->mix store_stock 6. Store in Amber Vial at -20°C mix->store_stock pipette_stock 7. Pipette 100 µL of Stock into 10 mL Volumetric Flask store_stock->pipette_stock Yields 1.0 mg/mL Stock dilute_working 8. Dilute with 50:50 Acetonitrile:Water pipette_stock->dilute_working mix_working 9. Homogenize and Transfer to Storage Vial dilute_working->mix_working store_working Yields 10 µg/mL Working Solution mix_working->store_working

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Preparation of Intermediate and Working Solutions

Working solutions are diluted from the primary stock and are used to prepare calibration standards or spike samples.

Rationale: A serial dilution approach minimizes pipetting errors. The diluent (e.g., 50:50 Acetonitrile:Water) is often chosen to match the initial mobile phase conditions of the LC method, ensuring good peak shape for the first injection.

Procedure (Example: Preparing a 10 µg/mL Working Solution):

  • Allow the primary stock solution (1.0 mg/mL) to warm to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with your chosen solvent (e.g., 50:50 LC-MS grade Acetonitrile:Water).

  • Cap and homogenize by inverting 15-20 times.

  • This creates a 10 µg/mL intermediate working solution. This solution can be used to prepare lower concentration calibration curve standards.

  • Transfer to a labeled amber vial and store appropriately (see Section 5.0).

Protocol 3: Fortification (Spiking) of Samples

Rationale: The internal standard must be added to every sample, calibrator, and quality control (QC) sample at a single, consistent concentration.[3][13] It should be added as early as possible in the sample preparation workflow to account for losses during all subsequent steps (e.g., extraction, evaporation).[4]

Procedure (Example: Spiking a 100 µL Plasma Sample to 100 ng/mL):

  • Prepare a Spiking Solution (e.g., 1.0 µg/mL) by diluting the 10 µg/mL working solution 1:10.

  • Aliquot 100 µL of your sample (plasma, urine, tissue homogenate, etc.) into a microcentrifuge tube.

  • Add a small, precise volume of the spiking solution (e.g., 10 µL of the 1.0 µg/mL solution) to the sample.

    • Resulting Concentration: (1000 ng/mL * 0.010 mL) / 0.110 mL total volume ≈ 90.9 ng/mL. The exact concentration is less important than the fact that it is identical in every sample.

  • Vortex briefly to mix.

  • Proceed with your established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

G Extraction Extraction / Cleanup (Analyte and IS experience similar losses) LC LC Extraction->LC IS_Spike IS_Spike IS_Spike->Extraction MS MS Ratio Ratio MS->Ratio

Caption: Conceptual workflow of using this compound as an internal standard.

Solution Stability and Storage

The integrity of prepared solutions is crucial for long-term studies. While specific stability data for this compound in solution is not widely published, best practices for analytical standards and data from related nitroimidazole compounds provide authoritative guidance.[1][14][15]

  • Primary Stock Solution (in 100% Methanol):

    • Storage Temperature: ≤ -20°C.

    • Container: Amber glass vial with a PTFE-lined screw cap to prevent solvent evaporation and protect from light.

    • Expected Stability: Likely stable for at least 6-12 months. It is best practice to prepare a fresh stock solution after 12 months or to periodically check it against a newly prepared standard.

  • Working Solutions (in aqueous/organic mixtures):

    • Storage Temperature: 2-8°C for short-term use (up to 1 week); ≤ -20°C for long-term storage.

    • Rationale: Aqueous solutions are prone to microbial growth and faster degradation. Freezing is recommended for long-term stability.

    • Best Practice: Before use, allow frozen solutions to thaw completely at room temperature, then vortex and/or sonicate for 5-10 minutes to ensure all components are redissolved.[1] Never open a frozen or cold vial, as this will introduce water condensation.

Quality Control of Prepared Solutions

A self-validating system ensures trustworthiness in your results. Implement these QC checks:

  • Visual Inspection: Before each use, visually inspect solutions for any signs of precipitation or color change. If any particulates are observed, discard the solution.

  • Gravimetric Check: The weight of the vial and solution can be tracked over time. A significant decrease in weight indicates solvent evaporation, meaning the concentration has changed.

  • Bracketing Standards: When running a large batch of samples, analyze a calibration standard at the beginning and end of the sequence. The response ratio should be consistent, indicating the stability of the solution in the autosampler over the course of the run.

  • New vs. Old Stock Comparison: When a new primary stock is prepared, perform a dilution and analyze it against a similarly diluted aliquot of the old stock solution. The peak area responses for the same concentration should be within an acceptable tolerance (e.g., ±10%), confirming the accuracy of the new stock.

References

Troubleshooting & Optimization

Technical Support Center: Ipronidazole-d3 & Matrix Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are using Ipronidazole-d3 to ensure accuracy and reproducibility in their quantitative analyses. Here, we will delve into the pervasive issue of matrix effects and provide expert-backed, actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly are "matrix effects" and why are they a critical issue in my LC-MS/MS analysis of Ipronidazole?

Answer:

The matrix effect is the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] In simple terms, the "matrix" is everything in your sample that is not your target analyte (Ipronidazole).[4] This includes salts, proteins, phospholipids, and other endogenous substances from complex samples like animal tissue, feed, or plasma.[2]

When these matrix components enter the mass spectrometer's ion source at the same time as Ipronidazole, they can interfere with the ionization process. This interference is a major concern in methods relying on electrospray ionization (ESI), which is highly susceptible to these effects.[3]

Why it's a problem:

  • Ion Suppression: More commonly, matrix components compete with the analyte for ionization, leading to a decreased signal. This can make your results appear lower than they actually are, potentially leading to false negatives or inaccurate quantification.[1][5]

  • Ion Enhancement: Less frequently, matrix components can sometimes improve the ionization efficiency of the analyte, artificially inflating the signal and leading to false positives or erroneously high concentrations.[2][4]

  • Poor Reproducibility: The composition of the matrix can vary significantly from sample to sample, causing inconsistent suppression or enhancement.[6] This variability undermines the reliability and reproducibility of your method.[6]

Ultimately, uncorrected matrix effects can lead to erroneous results, failed batch runs, and questionable data integrity, which is unacceptable in regulated environments.[2][5]

Q2: How does using this compound, a stable isotope-labeled internal standard, solve this problem?

Answer:

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects.[7] this compound is chemically identical to Ipronidazole, except that three hydrogen atoms have been replaced with deuterium.[8] This mass difference (M+3) allows the mass spectrometer to detect both the analyte and the internal standard simultaneously, but as distinct chemical entities.[7]

The core principle is ratiometric analysis: Because this compound is structurally and chemically identical to Ipronidazole, it behaves the same way throughout the entire analytical process:

  • Sample Preparation: It experiences the same extraction losses or gains.

  • Chromatography: It co-elutes almost perfectly with the analyte.[9]

  • Ionization: Crucially, it is affected by matrix-induced ion suppression or enhancement to the same degree as the analyte.

By adding a known, fixed concentration of this compound to every standard, quality control (QC), and unknown sample, you no longer rely on the absolute signal of Ipronidazole. Instead, you quantify using the ratio of the analyte's peak area to the internal standard's peak area .[7] If the matrix suppresses the signal, it suppresses both compounds equally, and the ratio remains constant and proportional to the analyte's true concentration.

This ratiometric approach effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision.[7]

Q3: My results are inconsistent. How can I confirm that matrix effects are the culprit in my Ipronidazole assay?

Answer:

If you observe poor accuracy, high variability in your QC results, or non-linear calibration curves, matrix effects are a primary suspect. Here are two definitive experiments to diagnose the issue.

Method 1: Qualitative Post-Column Infusion Test

This classic experiment helps visualize regions of ion suppression or enhancement in your chromatogram.

  • Continuously infuse a standard solution of Ipronidazole at a constant flow rate directly into the mass spectrometer, bypassing the analytical column. This will generate a stable, flat signal.

  • While infusing, inject a blank, extracted sample matrix (e.g., an extract of pork tissue that is known to be free of Ipronidazole).

  • Observe the baseline of the Ipronidazole signal. If the signal drops at certain retention times, it indicates ion suppression caused by co-eluting matrix components. If it rises, it indicates enhancement.[10]

This test will tell you if and where in the chromatographic run matrix effects are occurring.

Method 2: Quantitative Post-Extraction Spike Comparison

This experiment quantifies the extent of the matrix effect.[2][5] You will need to prepare two sets of samples:

  • Set A (Analyte in Solvent): Spike a known concentration of Ipronidazole into your final mobile phase or reconstitution solvent.

  • Set B (Analyte in Matrix): Take a blank sample matrix, perform your full extraction procedure, and then spike the final extract with the same concentration of Ipronidazole as in Set A.

Analyze both sets and calculate the Matrix Effect (ME) using the following formula:

ME (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) * 100

Interpreting the Results:

  • ME < 100%: Indicates ion suppression. For example, a result of 70% means a 30% signal loss due to the matrix.[5]

  • ME > 100%: Indicates ion enhancement.

  • ME ≈ 100%: Indicates a negligible matrix effect.

According to regulatory guidelines, this evaluation should be performed using matrix from at least six different sources to assess the variability of the effect.[11]

Q4: I'm confident matrix effects are the issue. Even with this compound, my recovery is poor. What should I troubleshoot?

Answer:

While this compound is excellent at correcting for ionization variability and sample loss, it cannot fix a fundamentally flawed sample preparation or chromatographic method. If you are still seeing issues, consider the following points systematically.

1. Review Your Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible before injection.[12][13]

  • Are you using the right extraction technique? For complex matrices like animal tissue, a simple protein precipitation might not be sufficient. Consider more rigorous techniques like:

    • Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining the analyte while washing away interferences.[12]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and solvent polarity to improve selectivity.[13]

    • Dispersive SPE (dSPE or "QuEChERS"): Often used in food analysis, this method can be tailored with different sorbents to remove specific interferences like fats.[14]

2. Optimize Your Chromatography: The best way to prevent matrix effects is to chromatographically separate Ipronidazole from the interfering components.[12][15]

  • Increase Retention: Is your analyte eluting too early, near the solvent front where many polar interferences appear? Adjust your mobile phase or switch to a column with a more retentive stationary phase to move the Ipronidazole peak to a cleaner region of the chromatogram.

  • Adjust the Gradient: A shallower gradient around the elution time of your analyte can improve resolution between Ipronidazole and nearby matrix components.[15]

3. Check Internal Standard Purity and Timing:

  • Timing is Everything: Ensure you are adding the this compound internal standard at the very beginning of the sample preparation process. Adding it later will not account for analyte loss during initial extraction steps.

  • Verify Purity: Confirm the chemical purity of your this compound standard. Any presence of unlabeled Ipronidazole in your IS stock will lead to artificially high results.

4. The Deuterium Isotope Effect: In rare cases, particularly with highly efficient chromatography, the deuterated internal standard may have a slightly different retention time than the native analyte.[9] If a region of severe ion suppression is very narrow, even a small shift in retention time can cause the analyte and IS to experience different degrees of matrix effect, compromising the correction. If you suspect this, try a slightly less efficient column or adjust the gradient to ensure co-elution.

Workflow & Protocol Guides

Visualizing the Problem and Solution

The following diagrams illustrate the core concepts of matrix effects and the corrective mechanism of a stable isotope-labeled internal standard.

Figure 1: Mechanism of Ion Suppression in the MS Source cluster_0 Without Matrix Interference cluster_1 With Matrix Interference Analyte Ipronidazole Ions Droplet1 ESI Droplet Analyte->Droplet1 Ionization MS_Inlet1 MS Inlet Droplet1->MS_Inlet1 High Signal Analyte2 Ipronidazole Ions Droplet2 ESI Droplet Analyte2->Droplet2 Competition for Ionization Matrix Matrix Ions Matrix->Droplet2 MS_Inlet2 MS Inlet Droplet2->MS_Inlet2 Suppressed Signal

Caption: How matrix components compete with the analyte, leading to a suppressed signal.

Figure 2: Workflow for Correction with this compound Start Start: Sample (e.g., Tissue) Add_IS 1. Add known amount of this compound (IS) Start->Add_IS Extract 2. Sample Extraction (e.g., SPE) Add_IS->Extract Analyze 3. LC-MS/MS Analysis Extract->Analyze Detect Detect Two Signals: - Ipronidazole (Analyte) - this compound (IS) Analyze->Detect Calculate 4. Calculate Ratio: (Area Analyte / Area IS) Detect->Calculate Quantify 5. Quantify vs. Calibration Curve (also prepared with IS) Calculate->Quantify Result Result: Accurate Concentration Quantify->Result

Caption: Standard workflow demonstrating the use of a SIL-IS for accurate quantification.

Protocol: Quantitative Evaluation of Matrix Effects

This protocol provides a step-by-step guide to determine the impact of matrix effects on your Ipronidazole analysis, in accordance with FDA guidelines.[16][17]

Objective: To quantify ion suppression or enhancement by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat solvent.

Materials:

  • Blank control matrix (at least 6 different lots/sources)

  • Ipronidazole analytical standard

  • Mobile phase or reconstitution solvent

  • All necessary equipment for your validated sample preparation method

Procedure:

  • Prepare "Set A": Analyte in Neat Solution

    • Prepare a solution of Ipronidazole in the reconstitution solvent at a concentration representing a low QC and a high QC level.

    • Inject these solutions into the LC-MS/MS system (n=3 for each level).

    • Record the mean peak area for each concentration level. This is your A_neat .

  • Prepare "Set B": Post-Extraction Spiked Matrix

    • Take aliquots of your blank control matrix from at least 6 different sources.

    • Process each blank matrix sample through your entire validated extraction procedure.

    • To the final, clean extract, add the Ipronidazole standard to achieve the exact same final concentrations as prepared in Step 1 (low and high QC).

    • Inject these post-extraction spiked samples (n=3 for each source and level).

    • Record the mean peak area for each concentration level across all matrix sources. This is your A_matrix .

  • Calculation:

    • Matrix Factor (MF): For each source and level, calculate the MF. MF = A_matrix / A_neat

    • Matrix Effect (%): ME (%) = (MF - 1) * 100 (A negative value indicates suppression; a positive value indicates enhancement.)

    • Coefficient of Variation (CV %): Calculate the CV of the Matrix Factor across the different matrix sources to assess the variability of the effect.

Acceptance Criteria (based on FDA guidance):

  • The CV of the matrix factor across the different sources should be ≤15%.[11] This demonstrates that while a matrix effect may be present, it is consistent, allowing a stable isotope-labeled internal standard like this compound to effectively correct for it.

Data Interpretation Table
ScenarioMatrix Factor (MF)CV% across SourcesInterpretation & Action
Ideal Case ~1.0< 15%Negligible and consistent matrix effect. Your method is robust. Proceed with this compound as a best practice.
Consistent Suppression < 1.0 (e.g., 0.7)< 15%A consistent matrix effect is present. This is an ideal scenario for correction with this compound, which will reliably compensate for the signal loss.
Inconsistent Suppression/Enhancement Variable> 15%Problematic. The matrix effect is not consistent across samples. This compound may not be able to fully correct for this variability. Action: Improve sample cleanup or chromatography.[10][12]

References

Improving Ipronidazole-d3 recovery in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ipronidazole-d3 analysis. As a deuterated internal standard, the consistent and high recovery of this compound is paramount for the accurate quantification of Ipronidazole in complex biological and environmental matrices.[1] However, the inherent complexity of matrices such as animal tissue, honey, and feed can introduce significant analytical challenges, leading to poor recovery, variability, and compromised data integrity.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. We will delve into the root causes of common issues and provide scientifically grounded, step-by-step solutions to enhance the recovery and reliability of your this compound analysis.

Section 1: Understanding the Core Problem: Physicochemistry and Matrix Interactions

Ipronidazole is a moderately polar nitroimidazole compound.[2] Its deuterated internal standard, this compound, shares these properties.[3][4] Understanding these characteristics is the first step in diagnosing recovery issues.

  • Solubility: this compound is soluble in organic solvents like methanol but has limited solubility in non-polar solvents.[1] This dictates the choice of extraction solvents.

  • Chemical Structure: The presence of the nitro group and imidazole ring makes the molecule susceptible to specific interactions and potential degradation under harsh pH conditions.[2][5]

  • Complex Matrices: Food and biological matrices are intricate mixtures of fats, proteins, carbohydrates, pigments, and salts. These components can physically trap the analyte or interfere with the analytical signal, a phenomenon known as the "matrix effect".[6][7][8][9]

Section 2: Troubleshooting Guide for Low this compound Recovery

This section addresses specific, common problems encountered during sample preparation and analysis in a question-and-answer format.

Q1: My this compound recovery is low and inconsistent in high-fat matrices like swine muscle, liver, or poultry. What is the likely cause and how can I fix it?

A1: The primary culprit in high-fat matrices is the co-extraction of lipids. Lipids can interfere in several ways: they can physically trap the moderately polar this compound, preventing its partition into the extraction solvent, and they can cause significant ion suppression during LC-MS/MS analysis.

Scientific Rationale: Based on the principle of "like dissolves like," a sufficiently polar extraction solvent (like acetonitrile or acetone) is needed to extract this compound. However, these solvents will also co-extract a significant amount of fat. A crucial de-fatting step is required to remove these interferences.

Recommended Solutions:

  • Incorporate a Liquid-Liquid Extraction (LLE) De-fatting Step: After initial homogenization and extraction with a polar solvent (e.g., acetone or acetonitrile), add a non-polar solvent like n-hexane.[10][11] The highly non-polar lipids will preferentially partition into the hexane layer, while the more polar this compound will remain in the acetonitrile/acetone layer. This is a critical clean-up step for fatty tissues.[11]

  • Optimize the QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is excellent for complex matrices but may need modification.[12][13] During the dispersive solid-phase extraction (d-SPE) cleanup step, use a combination of sorbents. Primary Secondary Amine (PSA) removes organic acids, C18 removes fats and other lipophilic compounds, and Graphitized Carbon Black (GCB) can remove pigments.[12] For very fatty matrices, increasing the amount of C18 sorbent is advisable.

Q2: I'm observing significant ion suppression for this compound in my LC-MS/MS analysis of animal feed. How can I improve my results?

A2: Animal feed is a highly complex matrix containing pigments (like chlorophyll), fats, and numerous organic compounds that are notorious for causing matrix effects, particularly ion suppression in Electrospray Ionization (ESI). [14] The key is a more rigorous and targeted cleanup protocol.

Scientific Rationale: Ion suppression occurs when co-eluting matrix components compete with the analyte of interest (this compound) for ionization in the MS source, reducing its signal.[7][8] Effective sample cleanup is the most reliable way to mitigate this. Solid-Phase Extraction (SPE) offers a more selective cleanup than simple LLE or QuEChERS.

Recommended Solutions:

  • Implement Solid-Phase Extraction (SPE): SPE provides superior cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. For nitroimidazoles, a mixed-mode cation exchange (MCX) cartridge is highly effective.[15][16][17] The protocol involves conditioning the cartridge, loading the sample extract (acidified to ensure the analyte is protonated and retains on the cation exchanger), washing away interferences, and finally eluting the this compound with a basic, high-organic solvent.

  • Chromatographic Optimization: Ensure your HPLC/UHPLC method has sufficient chromatographic resolution to separate this compound from the bulk of the matrix components. A longer gradient or a more efficient column can prevent co-elution and reduce ion suppression.

  • Dilute and Shoot (with caution): In some cases, if the initial concentration is high enough, simply diluting the extract can reduce the concentration of interfering matrix components below the threshold where they cause significant suppression. However, this will also reduce the analyte signal, so it is only viable if sensitivity is not a limiting factor.

Q3: My recovery drops when I use a generic protein precipitation protocol for animal plasma. Why is this happening?

A3: While protein precipitation with acetonitrile is a fast and common technique, it is a non-selective sample preparation method. It effectively removes large proteins, but many other matrix components, such as phospholipids and salts, remain in the supernatant along with your analyte.[6]

Scientific Rationale: Phospholipids are a major cause of ion suppression in bioanalytical methods. After a simple protein crash, they remain in the extract and can build up on the analytical column and in the MS source, leading to decreasing signal and poor recovery over an analytical batch.

Recommended Solutions:

  • Targeted Phospholipid Removal: Use specialized SPE cartridges or d-SPE sorbents designed for phospholipid removal.

  • Switch to a More Selective Technique: For cleaner extracts, transition from protein precipitation to either LLE or a robust SPE method as described in the previous answers. An official method for nitroimidazoles in plasma involves ion-exchange SPE followed by LC-MS/MS analysis.[11]

Section 3: Detailed Experimental Protocols

Here are step-by-step starting point protocols. Note: These should be optimized and validated for your specific matrix and instrumentation.

Protocol 1: Optimized SPE for this compound in Muscle Tissue

This protocol is based on methods utilizing mixed-mode cation exchange for effective cleanup.[10][11][15][16][17]

  • Homogenization & Extraction:

    • Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add internal standards, including this compound.

    • Add 20 mL of acetonitrile.

    • Homogenize for 1 minute using a high-speed probe.

    • Centrifuge at 4000 rpm for 10 minutes.

  • De-fatting (LLE):

    • Transfer the acetonitrile supernatant to a new tube.

    • Add 10 mL of n-hexane, vortex for 30 seconds, and centrifuge.

    • Discard the upper n-hexane layer. Repeat if necessary.

  • SPE Cleanup (MCX Cartridge):

    • Take the de-fatted acetonitrile extract and evaporate to ~1 mL.

    • Reconstitute in 5 mL of 2% formic acid in water.

    • Condition Cartridge: Pass 5 mL of methanol, followed by 5 mL of 2% formic acid through the MCX SPE cartridge.

    • Load Sample: Load the reconstituted sample onto the cartridge.

    • Wash 1: Pass 5 mL of 2% formic acid through the cartridge.

    • Wash 2: Pass 5 mL of methanol through the cartridge.

    • Elute: Elute the this compound with 10 mL of 5% ammonium hydroxide in acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 1 mL of the mobile phase starting condition for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for Animal Feed

This protocol incorporates sorbents to handle the specific interferences in animal feed.[12]

  • Extraction:

    • Weigh 2 g of ground feed into a 50 mL centrifuge tube.

    • Add internal standards, including this compound.

    • Add 10 mL of water and vortex to moisten the sample.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Section 4: Data & Quality Control

Consistent recovery of the internal standard is a key quality control metric.

MatrixTypical Extraction MethodExpected Recovery RangeKey Challenges
Muscle/Liver LLE + SPE75-110%High fat, high protein content
Honey d-SPE (MCX)90-106%[16][17]Sugars, complex phenolics
Animal Feed QuEChERS (PSA/C18)70-115%Pigments, fats, diverse additives
Milk Protein Precipitation + SPE85-105%[15]High protein, fat

Table 1: Expected recovery rates and challenges for this compound in various matrices.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can this compound degrade during sample preparation?

    • A: Yes. Nitroimidazoles can be sensitive to harsh conditions. Avoid prolonged exposure to strong acids or bases and high temperatures (>50°C) during evaporation steps.[5][18][19][20] Using a buffer during extraction can help maintain a stable pH.[12]

  • Q: What is the best SPE sorbent for this compound?

    • A: Mixed-mode Cation Exchange (MCX) sorbents are often reported as highly effective for nitroimidazoles.[15][16][17] They utilize both reverse-phase and ion-exchange retention mechanisms, providing excellent selectivity and cleanup from complex matrices.

  • Q: How do I quantitatively assess the matrix effect?

    • A: The most common method is the post-extraction spike comparison.[8] You compare the peak area of this compound spiked into a blank matrix extract against the peak area of the standard in a neat solvent at the same concentration. The ratio of these areas gives you the "matrix factor," indicating the degree of suppression or enhancement.

Section 6: Visual Workflows

Workflow for High-Fat Tissue Analysis

tissue_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (MCX) cluster_analysis Analysis s1 1. Homogenize Tissue (5g sample + ACN) s2 2. Centrifuge s1->s2 Cleaned Extract s3 3. LLE De-fatting (Supernatant + Hexane) s2->s3 Cleaned Extract s4 4. Discard Hexane s3->s4 Cleaned Extract spe1 5. Condition s4->spe1 Cleaned Extract spe2 6. Load spe1->spe2 spe3 7. Wash (Acid/MeOH) spe2->spe3 spe4 8. Elute (Basic ACN) spe3->spe4 a1 9. Evaporate & Reconstitute spe4->a1 Purified Analyte a2 10. LC-MS/MS Analysis a1->a2 feed_workflow cluster_quechers QuEChERS Extraction cluster_dspe d-SPE Cleanup cluster_analysis Analysis q1 1. Weigh Feed (2g sample + H2O + ACN) q2 2. Add Salts & Shake (MgSO4, NaCl) q1->q2 q3 3. Centrifuge q2->q3 d1 4. Transfer Supernatant to d-SPE Tube (PSA/C18) q3->d1 Crude Extract d2 5. Vortex & Centrifuge d1->d2 a1 6. Filter Supernatant d2->a1 Cleaned Extract a2 7. LC-MS/MS Analysis a1->a2

References

Technical Support Center: Troubleshooting Ion Suppression in Ipronidazole-d3 LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ipronidazole-d3 as an internal standard and encountering challenges related to ion suppression. Here, we provide in-depth, field-proven insights to help you diagnose, mitigate, and ultimately resolve these complex analytical issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding ion suppression and the use of this compound.

Q1: What is ion suppression and why is it a problem in LC-MS/MS?

A: Ion suppression is a type of matrix effect where co-eluting compounds from a sample matrix interfere with the ionization of the target analyte (and/or its internal standard) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3] Even with highly selective MS/MS methods, ion suppression remains a significant concern because the interference occurs before mass analysis.[4]

Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for ion suppression?

A: Ideally, yes. A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte and should co-elute and experience the same degree of ion suppression.[4][5] This allows for an accurate analyte/IS response ratio. However, perfect correction is not guaranteed.[6] If the analyte and this compound are chromatographically separated, even slightly, they may be affected differently by a narrow region of ion suppression.[7] This differential matrix effect can compromise the accuracy of the results.[6]

Q3: My this compound signal is low or inconsistent across my sample batch. What could be the cause?

A: A low or variable signal for this compound is a classic indicator of ion suppression. The issue could stem from several sources:

  • Matrix Components: Endogenous substances in your sample matrix (e.g., phospholipids, salts, proteins) are not being sufficiently removed during sample preparation.[8]

  • Co-eluting Substances: The sample may contain a high concentration of a co-administered drug or metabolite that interferes with ionization.

  • Mobile Phase Additives: Certain additives, especially at high concentrations, can contribute to suppression.

  • H-D Exchange: In rare cases, the deuterium atoms on the internal standard can exchange with protons from the solvent, reducing the IS signal and increasing the analyte signal.

Q4: How can I quickly check if ion suppression is affecting my method?

A: A straightforward method is to compare the peak area of this compound in a sample prepared in the mobile phase (neat solution) versus its peak area in an extracted blank matrix sample spiked at the same concentration post-extraction. A significantly lower response in the matrix sample indicates ion suppression.[4] For a more comprehensive diagnosis, a post-column infusion experiment is the definitive technique.[3][8]

In-Depth Troubleshooting Guide for Ion Suppression

When encountering issues with this compound, a systematic approach is crucial for efficient troubleshooting.

The Nature of the Problem: Understanding Ion Suppression

Ion suppression occurs when the efficiency of forming gas-phase ions of the analyte is reduced by the presence of other co-eluting molecules.[1] In the electrospray ionization (ESI) source, the analyte and matrix components compete for access to the droplet surface and for charge during the evaporation process.[9][10] If matrix components are more surface-active or present in much higher concentrations, they can monopolize the ionization process, leaving fewer charged ions of your analyte and this compound to be detected by the mass spectrometer.

Even though this compound is a SIL-IS, minor differences in its chromatographic behavior compared to the unlabeled Ipronidazole can lead to problems. Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts.[7] If this slight separation aligns with a sharp, transient zone of matrix interference, the analyte and the internal standard will experience different levels of suppression, invalidating the correction.[6]

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and resolve ion suppression issues methodically.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation A Start: Inconsistent IS or Analyte Response B Perform Post-Column Infusion (PCI) Experiment A->B C Inject Extracted Blank Matrix B->C D Analyze PCI Chromatogram C->D E Suppression Zone at Analyte/IS Retention Time? D->E F Modify Chromatographic Conditions (e.g., gradient, column) E->F Yes G Improve Sample Preparation (e.g., SPE, LLE, dilution) E->G Yes H Check for IS Issues (e.g., H-D exchange, purity) E->H Yes I Re-evaluate Method F->I G->I H->I J Problem Resolved? I->J J->F No K End: Method Optimized J->K Yes

Caption: Systematic workflow for diagnosing and mitigating ion suppression.

Phase 1: Diagnosing the Source with Post-Column Infusion (PCI)

The most powerful tool for diagnosing ion suppression is the post-column infusion experiment.[3][4] This technique allows you to visualize precisely where in the chromatogram suppression is occurring relative to your analyte's retention time.

Experimental Protocol: Post-Column Infusion
  • Setup: Use a T-junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion Solution: Prepare a solution of Ipronidazole and this compound in the mobile phase at a concentration that gives a stable, mid-level signal (e.g., 50-100 ng/mL).

  • Infusion: Begin infusing this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.

  • Acquisition: Start data acquisition on the mass spectrometer, monitoring the MRM transitions for both the analyte and this compound. You should observe a stable, elevated baseline.

  • Injection: Inject a blank, extracted sample matrix (e.g., extracted plasma or tissue homogenate).

  • Analysis: Observe the infused signal baseline. Any drop in the baseline indicates a region of ion suppression.[3][11][12] If this drop coincides with the known retention time of your analyte, you have confirmed that co-eluting matrix components are the cause.

G cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee T Col->Tee LC Eluent SP Syringe Pump (Analyte + IS Solution) SP->Tee Infusion Flow MS Mass Spectrometer Ion Source Tee->MS Combined Flow

References

Technical Support Center: Optimizing Chromatographic Separation of Ipronidazole and Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ipronidazole and its deuterated internal standard, Ipronidazole-d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the chromatographic principles at play. Our goal is to empower you to develop robust, accurate, and reproducible analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during method development for Ipronidazole and its internal standard.

Q1: What is the recommended starting point for LC conditions for Ipronidazole and this compound analysis?

A1: For a robust starting point, a Reversed-Phase Liquid Chromatography (RPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is highly recommended. Ipronidazole is a moderately polar basic compound, making it well-suited for C18 columns.

Here is a well-documented and reliable set of starting conditions.

Table 1: Recommended Starting LC-MS/MS Conditions

ParameterRecommended ConditionRationale & Expert Insights
LC Column C18, ≤2.1 mm ID, <3 µm particle size (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)Small particle size columns provide high efficiency and sharp peaks. The C18 stationary phase offers excellent hydrophobic retention for Ipronidazole. Using a reputable, modern column minimizes secondary interactions that cause peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS. It acidifies the mobile phase (pH ~2.7), ensuring that Ipronidazole (a basic compound) is consistently protonated, which leads to better peak shape and retention reproducibility.[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and higher elution strength, resulting in sharper peaks and lower backpressure. Methanol can offer different selectivity if co-eluting peaks are an issue.
Flow Rate 0.3 - 0.5 mL/minThis flow rate is optimal for 2.1 mm ID columns, balancing analysis speed with chromatographic efficiency and sensitivity for MS detection.
Gradient Elution 5-95% B over 3-5 minutesA gradient is typically necessary to elute Ipronidazole with a good peak shape and to clean the column of more hydrophobic matrix components. A shallow gradient around the elution time of the analyte can improve resolution from nearby interferences.[1]
Column Temp. 30 - 40 °CElevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a stable temperature is critical for reproducible retention times.[1]
Injection Vol. 2 - 10 µLKeep the injection volume small to prevent peak distortion. The injection solvent should ideally match the initial mobile phase composition to avoid poor peak shape.
Internal Standard This compoundA stable isotope-labeled (SIL) internal standard is the gold standard.[4][5] It co-elutes and experiences identical ionization effects as the analyte, providing the most accurate quantitation.[4][6]
Q2: My this compound peak is eluting slightly earlier than the unlabeled Ipronidazole. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the "inverse isotope effect" in reversed-phase chromatography.[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a marginal decrease in the molecule's hydrophobicity, causing the deuterated standard to interact less with the nonpolar C18 stationary phase and elute slightly earlier.[4]

Key Considerations:

  • Is the shift stable? A small, consistent shift (e.g., 0.02-0.05 minutes) is acceptable. The key is reproducibility.

  • Impact on Quantitation: As long as the peak integration windows for both the analyte and the internal standard are set correctly and consistently, this small shift will not negatively impact the accuracy of your results. Many modern data systems can link the integration of the analyte and standard, but may require settings to be adjusted to accommodate the shift.[7]

  • Magnitude of the Shift: The shift is often proportional to the number of deuterium atoms.[4][8] this compound has three deuterium atoms, so a small shift is expected.

Q3: I'm observing significant peak tailing for Ipronidazole. What is the primary cause and how can I fix it?

A3: Peak tailing for basic compounds like Ipronidazole is most commonly caused by secondary ionic interactions with acidic silanol groups (Si-OH) present on the surface of silica-based columns.[9][10][11] At mobile phase pH values above 3, these silanols can become deprotonated (Si-O⁻) and interact strongly with the protonated basic analyte, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.

Immediate Solutions:

  • Ensure Proper Mobile Phase Acidity: Confirm your mobile phase contains at least 0.1% formic acid. This suppresses silanol ionization and ensures the analyte is in a single protonated state.[2]

  • Use a High-Quality, End-Capped Column: Modern columns are manufactured with advanced bonding and "end-capping" techniques that shield most of the residual silanols.[12][13] If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Lower Injection Volume/Mass: Injecting too much analyte can overload the column, leading to tailing. Try reducing the injection volume or diluting the sample.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, structured approaches to resolving more complex chromatographic issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

A symmetrical, Gaussian peak is critical for accurate integration and reproducible quantitation.[13] The workflow below will guide you through diagnosing and resolving common peak shape problems.

G start Start: Poor Peak Shape Observed tailing Is the peak tailing? start->tailing fronting Is the peak fronting? tailing->fronting No node_silanol Cause: Silanol Interaction (Most Common for Bases) tailing->node_silanol Yes splitting Is the peak split or shouldered? fronting->splitting No node_solvent Cause: Strong Injection Solvent fronting->node_solvent Yes node_overload Cause: Mass Overload splitting->node_overload No, but tailed node_clog Cause: Column Inlet Frit Clogged splitting->node_clog Yes sol_silanol Solution: 1. Use modern, end-capped column. 2. Ensure mobile phase is acidic (e.g., 0.1% Formic Acid). 3. Consider high-pH stable column and basic mobile phase. node_silanol->sol_silanol sol_overload Solution: 1. Dilute sample. 2. Decrease injection volume. node_overload->sol_overload sol_solvent Solution: 1. Reconstitute sample in initial mobile phase. 2. Reduce injection volume. node_solvent->sol_solvent sol_clog Solution: 1. Reverse and flush column (check manufacturer's guide). 2. Replace with new column. 3. Use in-line filter/guard column. node_clog->sol_clog node_collapse Cause: Column Bed Collapse / Void node_clog->node_collapse If flushing fails sol_collapse Solution: Replace column. Avoid pressure spikes. node_collapse->sol_collapse

Caption: Troubleshooting workflow for common peak shape issues.

Protocol: Diagnosing and Correcting Peak Tailing

This protocol provides a systematic approach to fixing the most common peak shape problem for Ipronidazole.

Objective: To achieve a peak asymmetry factor (As) between 0.9 and 1.2.

Methodology:

  • System Suitability Check:

    • Prepare a clean standard of Ipronidazole and this compound in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Make five replicate injections.

    • Trustworthiness Check: The retention time relative standard deviation (RSD) should be <1% and the peak area RSD should be <2%. If this fails, the LC system itself may require maintenance before proceeding.

  • Verify Mobile Phase Composition:

    • Prepare fresh mobile phases. Ensure 0.1% formic acid is present in both the aqueous (A) and organic (B) phases.

    • Causality: Consistent acidity is crucial. As the gradient changes, maintaining a constant pH prevents changes in analyte or silanol ionization state during elution, which can cause tailing.

  • Test for Column Overload:

    • Create serial dilutions of your highest concentration standard (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape.

    • Evaluation: If the peak shape improves significantly (As approaches 1.0) upon dilution, the issue is mass overload. The solution is to either dilute your samples or reduce the injection volume.

  • Evaluate Column Health:

    • If tailing persists even at low concentrations, the column's stationary phase may be the issue.

    • Action: Replace the column with a new, high-performance, end-capped C18 column. Using a guard column is also a cost-effective way to protect the analytical column from contaminants that can degrade performance.[12]

Issue 2: Retention Time Drift and Poor Reproducibility

Unstable retention times compromise peak identification and integration, leading to unreliable results.

Table 2: Troubleshooting Guide for Retention Time (RT) Instability

SymptomPotential CauseRecommended Solution & Explanation
Gradual decrease in RT over a run Insufficient Column Equilibration: The column has not fully returned to the initial gradient conditions between injections.Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes to pass. For a 50x2.1 mm column, this is about 1-2 minutes.
Gradual increase in RT over a run Active Sites on Column: Matrix components may be adsorbing to the column, changing the stationary phase chemistry over time.Solution: Implement a more rigorous column wash at the end of the gradient (e.g., hold at 95-100% B for several column volumes). Also, improve sample cleanup to remove matrix interferences.
Random, erratic RT shifts Pump/Proportioning Valve Issues: Inconsistent mobile phase composition due to faulty pump seals or check valves.Solution: Perform pump maintenance. Check for pressure ripples; a stable pressure trace is indicative of a healthy pump. Manually pre-mix the mobile phase at a specific concentration and run isocratically to see if RT stabilizes, which would point to a proportioning valve issue.
Sudden RT shift for all peaks Leak in the System or Temperature Fluctuation: A leak will cause a drop in pressure and flow rate, increasing RT. A change in column temperature will also shift RT.Solution: Systematically check all fittings for leaks from the pump to the detector. Ensure the column oven is on and set to a stable temperature.
Issue 3: Managing the Isotope Effect for Robust Quantitation

While a small chromatographic shift between Ipronidazole and this compound is normal, it must be managed correctly in the data processing method to ensure accuracy.[4]

The Challenge: If a single, wide integration window is used that encompasses both the analyte and the slightly shifted internal standard, the software may incorrectly define the baseline, especially at low concentrations. This can lead to biased results.[7]

G cluster_0 Ideal Co-elution cluster_1 Observed Isotope Effect a1 Analyte b1 IS a2 IS (elutes earlier) b2 Analyte a2->b2 start Data Processing Strategy option1 Option 1: Linked Integration (with RT tolerance) start->option1 option2 Option 2: Separate Integration Windows start->option2 desc1 Set integration window based on the analyte peak. Define a retention time tolerance for the IS that allows for the expected shift. option1->desc1 desc2 Define two distinct, narrow integration windows, one for the analyte and one for the IS. This provides the most accurate integration. option2->desc2

Caption: Data processing strategies for deuterated standards.

Best Practice Protocol for Integration:

  • Determine the Average Shift: Inject a clean standard solution 10 times and calculate the average difference in retention time (ΔRT) between Ipronidazole and this compound.

  • Set Separate Integration Windows: In your quantification software, do not use a single window for both compounds. Define a specific, narrow integration window for Ipronidazole based on its expected RT, and a separate, narrow window for this compound based on its expected RT (Analyte RT - ΔRT).

  • Visual Verification: Always visually inspect the peak integration for your first few samples, especially low-level QCs and blanks, to ensure the software is correctly identifying and integrating both peaks. The goal is to ensure the start and end of the peak are defined at the baseline, without including excessive noise. This step is a critical part of method validation as outlined by regulatory bodies.[14][15][16]

By implementing these structured troubleshooting guides and understanding the scientific principles behind the chromatography, you can develop a highly robust and accurate method for the analysis of Ipronidazole and this compound.

References

Technical Support Center: Optimizing Bioanalytical Assays with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing Ipronidazole-d3 to reduce variability in bioanalytical assays. This resource offers troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental workflows.

Introduction to this compound in Bioanalysis

In the landscape of quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability arising from sample preparation, instrument performance, and matrix effects can significantly impact the reliability of results.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical method development, designed to compensate for these sources of error.[1]

This compound, the deuterium-labeled analogue of the nitroimidazole antiprotozoal agent Ipronidazole, serves as an ideal internal standard for the quantification of Ipronidazole and structurally related compounds.[2][3][4] Its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing a reliable means to correct for analytical variability.[1][5] This guide will delve into the practical application of this compound and provide solutions to common challenges.

Troubleshooting Guide: Addressing Variability with this compound

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in your bioanalytical workflow.

Question 1: My this compound (Internal Standard) response is highly variable across my sample batch. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the internal standard (IS) response is a common issue that can compromise the accuracy of your results.[6][7] Here’s a systematic approach to troubleshooting:

  • Sample Preparation Inconsistencies: This is often the primary source of variability.

    • Pipetting Errors: Ensure your pipettes are calibrated and that your technique is consistent, especially when adding the IS solution to each sample. Adding the IS as early as possible in the workflow can help mitigate volume inconsistencies.[1]

    • Extraction Efficiency: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) will lead to variable IS response. Re-evaluate your extraction protocol for robustness. For instance, ensure complete protein precipitation and consistent vortexing and centrifugation times.

    • Matrix Effects: Variations in the biological matrix between samples can lead to ion suppression or enhancement, affecting the IS signal.[6][8] Consider a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components.[8]

  • Instrumental Issues:

    • Injector Performance: An inconsistent injection volume will directly impact the IS response. Check the autosampler for any leaks or blockages.

    • LC System Stability: Fluctuations in pump pressure or column temperature can alter retention times and peak shapes, contributing to variability.

    • Mass Spectrometer Source Conditions: A dirty or unstable ion source can cause erratic ionization. Regular cleaning and maintenance are crucial.

  • Internal Standard Solution Integrity:

    • Concentration and Stability: Verify the concentration of your this compound working solution. Ensure it has been stored correctly and has not degraded. Prepare fresh working solutions regularly.

    • Thorough Mixing: Ensure the IS is thoroughly mixed with the biological matrix.[1]

Question 2: I'm observing a consistent drift (upward or downward) in the this compound signal throughout my analytical run. What does this indicate?

Answer:

A systematic drift in the IS signal often points to a time-dependent change in the analytical system. Here are the likely culprits and solutions:

  • LC Column Degradation: Over the course of a run, the column performance may decline, leading to peak broadening and a decrease in signal intensity. Consider implementing a column wash step between injections or replacing the column if it's near the end of its lifespan.

  • Instrument Source Contamination: The accumulation of non-volatile matrix components in the mass spectrometer's ion source is a frequent cause of signal drift. Cleaning the ion source should resolve this issue.

  • Mobile Phase Instability: If your mobile phase components are not stable over the duration of the run (e.g., due to evaporation of a volatile component or degradation), this can lead to a gradual change in chromatographic performance and MS response. Prepare fresh mobile phases daily.

  • Temperature Fluctuations: Inconsistent temperature in the LC column oven or the autosampler can affect analyte and IS stability and chromatographic separation. Ensure these components are maintaining a stable temperature.

Question 3: The peak shape of my this compound is poor (e.g., fronting, tailing, or split peaks). How can I improve it?

Answer:

Poor peak shape can negatively impact integration and, consequently, the precision of your assay. Here’s how to address it:

  • Chromatographic Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a column with a higher loading capacity.

    • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak splitting or tailing. A back-flush of the column or using a guard column can help.

    • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for Ipronidazole. Also, ensure the organic solvent composition is optimal for good peak shape.

    • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.

  • Hardware Problems:

    • Blocked Tubing or Frit: A partial blockage in the LC flow path can lead to split peaks. Systematically check and clean or replace tubing and frits.

    • Injector Port Issues: A damaged or improperly seated injector needle or rotor seal can cause peak distortion.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol outlines the preparation of a 1 µg/mL working solution of this compound.

Materials:

  • This compound analytical standard[2]

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Prepare a 100 µg/mL Stock Solution:

    • Accurately weigh approximately 1 mg of this compound and record the exact weight.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Mix thoroughly by inverting the flask multiple times.

  • Prepare the 1 µg/mL Working Solution:

    • Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly.

  • Storage:

    • Store the stock and working solutions at 2-8°C, protected from light. Refer to the manufacturer's certificate of analysis for specific storage recommendations.[2]

Protocol 2: Sample Preparation using Protein Precipitation with this compound

This protocol describes a general protein precipitation procedure for plasma samples.

Materials:

  • Plasma samples (unknowns, calibration standards, quality controls)

  • This compound working solution (1 µg/mL)

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquoting:

    • Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition:

    • Add 10 µL of the 1 µg/mL this compound working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Mixing:

    • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Data Presentation

ParameterRecommended Range/ValueRationale
This compound Concentration 10-100 ng/mL (in final injection)Provides sufficient signal intensity without saturating the detector.
IS Response Variability < 15% RSD for QCs and CalibratorsEnsures consistency in sample processing and instrument performance.
Analyte/IS Peak Area Ratio Linear over the calibration range (r² > 0.99)Demonstrates that the IS is effectively compensating for variability.
Matrix Factor 0.85 - 1.15Indicates minimal ion suppression or enhancement from the biological matrix.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (100 µL) Add_IS Add this compound (10 µL of 1 µg/mL) Sample->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (30 sec) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Data_Processing Data Processing (Analyte/IS Ratio) Detection->Data_Processing

Caption: Protein Precipitation Workflow with this compound.

Troubleshooting_Logic Start High IS Variability Observed Check_Prep Review Sample Preparation? Start->Check_Prep Check_Instrument Investigate Instrument? Check_Prep->Check_Instrument No Pipetting Check Pipette Calibration & Technique Check_Prep->Pipetting Yes Check_IS_Sol Verify IS Solution? Check_Instrument->Check_IS_Sol No Injector Inspect Autosampler Check_Instrument->Injector Yes Concentration Verify IS Concentration Check_IS_Sol->Concentration Yes Resolved Variability Resolved Check_IS_Sol->Resolved No Extraction Optimize Extraction Protocol Pipetting->Extraction Matrix Improve Sample Cleanup (e.g., SPE) Extraction->Matrix Matrix->Resolved LC Check LC System (Pumps, Column) Injector->LC MS_Source Clean Ion Source LC->MS_Source MS_Source->Resolved Stability Check IS Stability & Storage Concentration->Stability Stability->Resolved

Caption: Troubleshooting Logic for IS Variability.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred over an analog internal standard?

A1: Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative bioanalysis.[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer. This allows for more accurate compensation for these matrix effects compared to an analog IS, which may have different retention times and ionization efficiencies.

Q2: Can I use this compound for the analysis of other nitroimidazole drugs?

A2: While this compound is the ideal internal standard for Ipronidazole, its suitability for other nitroimidazoles depends on the structural similarity and the specific analytical method. It is crucial to validate its use for each new analyte to ensure it effectively compensates for variability. Regulatory guidelines on bioanalytical method validation should be followed.[9][10][11]

Q3: What are the regulatory expectations regarding internal standard monitoring?

A3: Regulatory bodies like the FDA and EMA expect that the internal standard response is monitored throughout each analytical run.[9][11][12] Any significant variability or trends in the IS response should be investigated to ensure it does not impact the accuracy of the reported concentrations.[12][13] Establishing and justifying acceptance criteria for IS response is a key component of a validated bioanalytical method.[9][11]

Q4: My calibration curve is non-linear. Could this be related to my internal standard?

A4: Yes, issues with the internal standard can contribute to non-linearity. If there is cross-signal contribution between the analyte and the IS (isotopic interference), it can affect the accuracy of the measured ratios, particularly at the lower and upper ends of the calibration range.[5] It's also important to ensure that neither the analyte nor the IS is saturating the detector at the higher concentrations.

Q5: What should I do if I suspect my this compound standard has degraded?

A5: If you suspect degradation, you should immediately stop using the standard. Prepare a fresh working solution from a new or certified stock. You can also compare the response of the suspected degraded standard to a freshly prepared one to confirm. Proper storage as per the manufacturer's instructions is critical to prevent degradation.[2]

References

Technical Support Center: Troubleshooting Internal Standard Variability with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ipronidazole-d3. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS). Unexplained variability in the IS response can compromise the accuracy and reliability of your data. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from foundational concepts to advanced troubleshooting.

Part 1: Foundational Understanding & Initial Checks

This section addresses the fundamental principles of using this compound and the initial steps to take when you first observe variability.

FAQ 1: What is this compound and why is it an ideal internal standard?

This compound is a stable isotope-labeled (SIL) form of Ipronidazole, a nitroimidazole antiprotozoal agent.[1] In an SIL internal standard, one or more atoms are replaced with their heavier stable isotopes—in this case, three hydrogen atoms on the methyl group are replaced with deuterium (d3).[1]

The core principle: An ideal internal standard should be chemically and physically identical to the analyte of interest, but mass-spectrometrically distinct.[2] this compound fits this description perfectly for the quantification of Ipronidazole. Because it has nearly identical physicochemical properties, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction recovery) and analysis (e.g., ion suppression or enhancement).[3][4][5] By adding a known concentration of this compound to every sample, calibrator, and quality control (QC) sample, you can use the ratio of the analyte peak area to the IS peak area for quantification. This analyte-to-IS ratio corrects for variations that might occur during the analytical workflow, significantly improving data accuracy and precision.[5][6]

FAQ 2: My this compound response is fluctuating. What is considered "acceptable" variability?

While an IS is meant to correct for variability, its own response should remain relatively consistent across an analytical run. Regulatory bodies provide guidance on what constitutes an acceptable range. A common industry practice, aligned with the principles in FDA and EMA guidelines, is to establish acceptance criteria during method validation.[7][8][9]

Key takeaway: While there isn't a single, universally mandated percentage, a thorough investigation is warranted if the IS response in study samples deviates significantly from the response in the calibration standards and QCs. Any significant trend (drifting), abrupt change, or wide variation is a red flag.[6][10]

Parameter General Industry Acceptance Criteria Regulatory Guidance Context
Internal Standard Response Typically, the IS response in study samples should be within 50% to 150% of the average IS response in the calibration standards and QCs. Some laboratories may adopt tighter criteria (e.g., ±30%).FDA and EMA guidances emphasize that IS response should be monitored to ensure the integrity of the analytical run. Significant variability may indicate problems that need investigation.[7][9][11]
Precision of IS Response The coefficient of variation (%CV) of the IS response across all accepted calibration standards and QCs should generally be ≤15%.This ensures the consistency of IS addition and instrument response throughout the run.
Q: I'm seeing random, high variability in my this compound response across a single analytical batch. What are the first things I should check?

Random and unpredictable variability is often due to pre-analytical or simple procedural errors. Before diving into complex instrument diagnostics, always verify the basics. These inconsistencies can often be traced back to sample handling and preparation.[3][6]

Initial Troubleshooting Workflow:

A High Random Variability Observed B Verify Pipetting & Dispensing A->B C Check Evaporation/Reconstitution Steps B->C D Inspect Autosampler Vials & Septa C->D E Review Solution Preparation D->E F Issue Resolved? E->F G Proceed to Instrument Diagnostics F->G No

Caption: Initial workflow for random IS variability.

Step-by-Step Checks:

  • Pipetting/Dispensing: Inconsistent addition of the this compound working solution is a primary culprit. Verify the calibration and performance of your pipettes. Ensure thorough mixing of the IS solution with the sample matrix.[3]

  • Evaporation & Reconstitution: If your sample preparation involves an evaporation step (e.g., after liquid-liquid extraction or solid-phase extraction), ensure it's uniform. Uneven drying or incomplete reconstitution can lead to significant variability.

  • Autosampler Issues: Check for air bubbles in the vials or wells. Inspect the septa for coring, which can cause injection failures or inconsistent volumes. Ensure the injection needle depth is set correctly. Regular system suitability tests (SSTs) can help identify injection inconsistencies.[12]

  • Solution Integrity: Confirm that the this compound working solution was prepared correctly and has not degraded or concentrated due to solvent evaporation.

Part 2: Systematic Troubleshooting of Trend-Based Variability

If the variability is not random but follows a pattern, it often points to issues with the chromatographic system or the mass spectrometer.

Q: I'm observing a steady drift (upward or downward) in the this compound signal during my run. What does this indicate?

A consistent drift in the IS signal suggests a progressive change in the analytical system over the course of the run.

Potential Causes & Solutions:

  • Mass Spectrometer Source Contamination: The most common cause. As more samples are injected, non-volatile matrix components can build up on the ion source components (e.g., capillary, cone).[12] This buildup can gradually suppress (or sometimes enhance) the ionization efficiency, leading to a downward (or upward) drift in the signal.

    • Solution: Clean the ion source according to the manufacturer's protocol. Implementing a divert valve to direct the early and late eluting parts of the chromatographic run to waste can significantly reduce source contamination.[13]

  • Column Temperature Fluctuation: An unstable column oven temperature can cause slight shifts in retention time, potentially moving the peak to a region of different ionization efficiency due to co-eluting matrix components. Ensure the column compartment is stable.

  • Mobile Phase Instability: If using buffered mobile phases, ensure they are fresh and well-mixed. Changes in pH or composition over a long run can affect chromatography and ionization.

Q: The this compound signal is stable in my standards but highly variable or suppressed in my biological samples. Why?

This is a classic sign of matrix effects , where co-eluting endogenous components from the biological matrix (like salts, lipids, or proteins) interfere with the ionization of the analyte and the internal standard.[12][14][15] Even though a stable isotope-labeled IS is used, it can still be affected.[4] For example, a slight chromatographic shift between Ipronidazole and this compound, sometimes seen with deuterated standards, can cause them to experience different degrees of ion suppression if they are on the edge of a zone of interfering matrix components.[16][17]

Investigative Protocol: Post-Extraction Infusion Experiment to Diagnose Matrix Effects

This experiment is the gold standard for visualizing and identifying regions of ion suppression or enhancement in your chromatographic run.

Methodology:

  • Setup: Use a 'T' connector to infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • Injection: While the IS is being constantly infused, inject a blank, protein-precipitated matrix extract (the sample type you are analyzing).

  • Analysis: Monitor the this compound signal. A stable, flat baseline represents a signal with no matrix effects. Any dip in the baseline indicates a region of ion suppression , and a rise indicates ion enhancement .

  • Interpretation: Compare the retention time of your analyte and IS with the regions of suppression/enhancement. If your peaks elute in a zone of suppression, your method is susceptible to matrix effects.

cluster_0 LC System cluster_1 Infusion Setup cluster_2 MS System LC LC Pump Mobile Phase Injector Autosampler Inject Blank Matrix Extract LC->Injector Column Analytical Column Injector->Column Tee Column->Tee Syringe Syringe Pump This compound Solution Syringe->Tee MS Mass Spectrometer Monitor IS Signal Tee->MS

Caption: Workflow for a post-extraction infusion experiment.

Solutions for Mitigating Matrix Effects:

  • Improve Sample Preparation: Enhance your cleanup procedure. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering components.[15]

  • Optimize Chromatography: Adjust the gradient, mobile phase, or even switch to a different column chemistry to move the analyte and IS away from the zones of ion suppression.

  • Reduce Injection Volume: Injecting less matrix can sometimes alleviate the problem.

Part 3: Proactive Strategies and Best Practices

Preventing variability is always better than troubleshooting it. Adhering to best practices in method development and daily operations is key to robust and reliable data.

Q: How can I proactively prevent variability with this compound?
  • Proper Preparation and Storage of Solutions:

    • Use high-purity solvents and reagents.

    • Prepare stock solutions in a solvent in which this compound is highly soluble (e.g., methanol).[1]

    • Store stock solutions at appropriate temperatures (e.g., -20°C) to ensure long-term stability.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • Allow working solutions to equilibrate to room temperature before use to ensure accurate pipetting.

  • Careful Selection of IS Concentration: The concentration of the this compound working solution should be chosen carefully. It should be high enough to provide a strong, reproducible signal but not so high that it causes detector saturation or introduces significant analyte-level impurity from the IS material itself.[10]

  • Mind the Isotope: While SIL standards are excellent, be aware of potential pitfalls with deuterated standards.

    • Deuterium Exchange: Ensure the deuterium labels are on stable positions of the molecule (like the methyl group on this compound) and not on exchangeable sites (like -OH or -NH groups), where they could be lost in protic solvents.[17][18]

    • Chromatographic Shift: As mentioned, deuterium labeling can sometimes cause a slight shift in retention time. During method development, ensure that the analyte and IS peaks are chromatographically resolved from any interfering peaks and that they track each other well across different matrices.[16]

  • Regular Instrument Maintenance: A well-maintained LC-MS system is fundamental. Regularly clean the ion source, check pump performance, and calibrate the mass spectrometer to ensure consistent performance.[12]

By systematically addressing potential issues from basic sample handling to complex matrix effects, you can effectively troubleshoot and control the variability of your this compound internal standard, ensuring the highest quality and integrity of your bioanalytical data.

References

Technical Support Center: Optimizing Sample Cleanup for Ipronidazole-d3 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ipronidazole-d3 analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample cleanup for the accurate quantification of this compound. As an isotopically labeled internal standard, this compound is crucial for achieving traceable and reproducible results in LC-MS/MS and GC-MS analyses, particularly in complex matrices like animal tissues, milk, and eggs.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflow.

The Critical Role of Sample Cleanup

Effective sample cleanup is paramount in veterinary drug residue analysis to ensure data accuracy and reliability.[5] Biological matrices are complex, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with the analysis.[6][7] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, ultimately compromising the quantitative accuracy of your results.[6][8][9] A robust sample cleanup strategy minimizes these effects, reduces instrument contamination, and enhances the overall sensitivity and specificity of the analytical method.[10]

Understanding this compound

This compound is the deuterium-labeled form of Ipronidazole, a nitroimidazole antiprotozoal agent.[2][3] Its primary use in analytical chemistry is as an internal standard for the quantification of Ipronidazole and its metabolites.[1][11] The stable isotope label allows it to be distinguished from the native analyte by mass spectrometry while exhibiting nearly identical chemical behavior during extraction and chromatography.[1]

Property Value
Chemical Name 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole
CAS Number 1015855-83-0[2][4]
Molecular Formula C7H8D3N3O2[2]
Formula Weight 172.2[2]
Solubility Soluble in Methanol[2][3]

Troubleshooting Common Sample Cleanup Issues

This section addresses specific problems that can arise during the sample preparation for this compound analysis. The troubleshooting logic is presented in a question-and-answer format to provide clear and actionable solutions.

Low Analyte Recovery

Low recovery is one of the most frequent challenges in sample preparation, indicating a loss of the analyte at some stage of the cleanup process.[12][13]

FAQ 1: My this compound recovery is consistently below 70%. What are the likely causes and how can I improve it?

Several factors can contribute to poor recovery during Solid-Phase Extraction (SPE), a common technique for nitroimidazole cleanup.[12][13][14]

Possible Causes & Solutions:

  • Improper Sorbent Conditioning: Failure to properly wet and equilibrate the SPE sorbent can lead to inconsistent analyte retention.[12][15]

    • Solution: Always pre-condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to your sample matrix.[15] Ensure the sorbent bed does not dry out before sample loading.[13]

  • Incorrect Sample pH: The ionization state of this compound is pH-dependent. If the sample pH is not optimal for the chosen sorbent, retention will be poor.[12][16]

    • Solution: Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.[15]

  • Wash Solvent is Too Strong: An aggressive wash solvent can prematurely elute the analyte along with the interferences.[12][14]

    • Solution: Test weaker wash solvents. The ideal wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[12][16]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[12]

    • Solution: Increase the strength of the elution solvent or try a different solvent composition. Ensure a sufficient volume of elution solvent is used to pass through the entire sorbent bed.[12]

  • High Flow Rate: Loading the sample or washing the cartridge too quickly can prevent effective interaction between the analyte and the sorbent.[12][15]

    • Solution: Decrease the flow rate during the sample loading and wash steps to allow for adequate equilibration time.[15]

To systematically troubleshoot low recovery, it is essential to collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[13][14]

Low_Recovery_Troubleshooting start Low Recovery (<70%) Detected check_fractions Analyze Load, Wash, & Elute Fractions start->check_fractions analyte_in_load Analyte found in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? check_fractions->analyte_in_wash analyte_not_eluted Analyte not in any fraction? check_fractions->analyte_not_eluted solution_load Solutions: - Check sorbent conditioning - Adjust sample pH - Use a weaker loading solvent - Decrease flow rate analyte_in_load->solution_load Yes solution_wash Solutions: - Use a weaker wash solvent - Ensure correct sample pH analyte_in_wash->solution_wash Yes solution_elute Solutions: - Use a stronger elution solvent - Increase elution volume - Check for analyte degradation analyte_not_eluted->solution_elute Yes end_node Recovery Optimized solution_load->end_node solution_wash->end_node solution_elute->end_node

Caption: Troubleshooting workflow for low SPE recovery.

High Matrix Effects

Matrix effects, observed as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with complex samples like animal tissues.[6][8][9]

FAQ 2: I'm observing significant ion suppression for this compound in my tissue samples despite using a cleanup step. How can I mitigate this?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[6][8]

Strategies to Reduce Matrix Effects:

  • Optimize Chromatographic Separation: Improving the separation between this compound and interfering matrix components is a primary strategy.

    • Solution: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., a column with a different stationary phase) to resolve the analyte from the interfering peaks.

  • Enhance Sample Cleanup: A more rigorous or targeted cleanup method may be necessary.

    • Solution 1 (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for multi-residue analysis in food matrices.[17][18][19] It involves an extraction/partitioning step followed by dispersive SPE (d-SPE) for cleanup.[20] Common d-SPE sorbents like PSA (Primary Secondary Amine) remove sugars and acids, C18 removes non-polar interferences like fats, and GCB (Graphitized Carbon Black) removes pigments.[20]

    • Solution 2 (Advanced SPE): Consider using mixed-mode or more selective SPE cartridges. For instance, a mixed-mode cation exchange (MCX) sorbent can be effective for nitroimidazoles.[21]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering components.

    • Solution: While effective, ensure that the final concentration of this compound remains well above the instrument's limit of quantitation (LOQ). This approach is a trade-off between reducing matrix effects and maintaining sensitivity.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same cleanup procedure can help compensate for consistent matrix effects.[22]

Matrix_Effect_Mitigation cluster_cleanup Cleanup Options start High Matrix Effects Observed optimize_lc Optimize LC Separation (Gradient, Column) start->optimize_lc enhance_cleanup Enhance Sample Cleanup start->enhance_cleanup dilute_sample Dilute Sample Extract start->dilute_sample matrix_match Use Matrix-Matched Calibrants start->matrix_match end_node Matrix Effects Minimized optimize_lc->end_node quechers Implement QuEChERS enhance_cleanup->quechers advanced_spe Use Advanced/Mixed-Mode SPE enhance_cleanup->advanced_spe dilute_sample->end_node matrix_match->end_node quechers->end_node advanced_spe->end_node

Caption: Strategies for mitigating matrix effects.

Recommended Cleanup Protocols

Below are detailed, step-by-step protocols for two widely accepted and effective cleanup methods for veterinary drug residue analysis.

Protocol 1: Modified QuEChERS for Animal Tissue

This protocol is adapted from established methods for veterinary drug residue analysis in complex matrices.[17][18][20]

1. Sample Homogenization & Extraction:

  • Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
  • Add the this compound internal standard.
  • Add 10 mL of 1% acetic acid in acetonitrile.
  • Vortex for 1 minute to ensure thorough mixing.

2. Salting-Out (Liquid-Liquid Partitioning):

  • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE salts (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18ec).
  • Vortex for 30 seconds.
  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned extract.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Milk

This protocol outlines a pass-through SPE cleanup method suitable for milk samples.[23][24]

1. Protein Precipitation & Extraction:

  • To 1 mL of milk in a centrifuge tube, add the this compound internal standard.
  • Add 4 mL of 0.2% formic acid in acetonitrile.[23][24]
  • Vortex for 1 minute.
  • Centrifuge at ≥10,000 rpm for 5 minutes to precipitate proteins.[23][24]

2. SPE Cleanup (Pass-Through):

  • Condition an Oasis PRiME HLB cartridge (or equivalent) with 3 mL of 0.2% formic acid in acetonitrile.[23]
  • Pass the supernatant from the previous step through the conditioned SPE cartridge.
  • Collect the eluate that passes through.

3. Concentration & Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of an appropriate solvent mixture (e.g., 5% methanol in water).[23][24]
  • Filter the final extract through a 0.22 µm filter before transferring to a vial for analysis.

Method Validation and Quality Control

All analytical methods for residue analysis must be properly validated to ensure they are fit for purpose.[5][25][26] Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy (Recovery) The closeness of the measured value to the true value.80-120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15-20%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[25]No significant interfering peaks at the analyte retention time in blank samples.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[27]Signal-to-noise ratio ≥ 10
Stability The chemical stability of the analyte in the matrix under specific storage and processing conditions.Analyte concentration remains within ±15% of the initial value.

Note: Acceptance criteria can vary based on regulatory guidelines (e.g., FDA, VICH) and the specific application.[25]

References

Section 1: Foundational Understanding of Isotopic Cross-Contribution

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for minimizing isotopic cross-contribution in the LC-MS/MS analysis of Ipronidazole using its deuterated internal standard, Ipronidazole-d3. As Senior Application Scientists, we offer field-proven insights grounded in rigorous scientific principles to ensure the accuracy and reliability of your bioanalytical methods.

This section addresses the fundamental questions surrounding isotopic cross-contribution, a critical factor in the precision of quantitative mass spectrometry.

Q1: What is isotopic cross-contribution and why is it a concern in this compound analysis?

Answer: Isotopic cross-contribution, or "crosstalk," refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). This phenomenon occurs in two primary ways:

  • Analyte to IS Contribution: The unlabeled analyte (Ipronidazole) has a natural isotopic distribution. While the most abundant form contains only light isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), a small percentage of its molecules will naturally contain heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). These heavier versions, known as isotopologues, have a higher mass. If an isotopologue of Ipronidazole has the same nominal mass as this compound, it will be detected in the internal standard's mass channel, artificially inflating the IS signal.

  • IS to Analyte Contribution: The synthesized this compound standard is never 100% isotopically pure. It will inevitably contain a small amount of the unlabeled Ipronidazole. This impurity contributes to the analyte's signal, which can be particularly problematic when measuring very low concentrations of the analyte.

This crosstalk can lead to non-linear calibration curves and biased quantitative results, compromising the accuracy of the assay[1][2]. While Ipronidazole does not contain highly isotope-rich elements like chlorine or bromine, at high analyte-to-IS concentration ratios, the contribution from its natural isotopologues can become significant[3].

Q2: How can I predict the potential for cross-contribution from unlabeled Ipronidazole?

Answer: You can predict the potential for interference by examining the theoretical isotopic distribution of the unlabeled analyte. Ipronidazole has the chemical formula C₇H₁₁N₃O₂. The probability of its isotopologues contributing to the this compound (M+3) signal can be estimated.

Table 1: Theoretical Isotopic Abundance for Ipronidazole (C₇H₁₁N₃O₂)

Mass Shift Relative Abundance (%) Primary Contributing Isotopes Potential for Interference with this compound
M+0 100.00 ¹²C₇¹H₁₁¹⁴N₃¹⁶O₂ Analyte Signal
M+1 8.35 ¹³C, ¹⁵N Low
M+2 0.36 ¹³C₂, ¹³C¹⁵N, ¹⁸O Very Low

| M+3 | 0.01 | ¹³C₃, ¹³C₂¹⁵N, etc. | Potential Contributor |

As shown, the natural abundance of Ipronidazole at M+3 is approximately 0.01%. This means that for every 10,000 molecules of unlabeled Ipronidazole, one will have a mass that could potentially interfere with the this compound signal. At very high analyte concentrations, this contribution can become a significant source of error.

Section 2: Troubleshooting and Mitigation Strategies

This section provides a structured approach to identifying, assessing, and minimizing isotopic cross-contribution throughout the analytical workflow.

G cluster_0 Method Development cluster_1 Experimental Workflow cluster_2 Optimization & Correction start Start: Non-Linearity or Bias Observed check_purity Q: Is the IS Purity Verified? start->check_purity assess_analyte_contribution Q: Has Analyte -> IS Contribution Been Assessed? check_purity->assess_analyte_contribution Yes protocol_purity Protocol 1: Assess IS Purity check_purity->protocol_purity No protocol_analyte Protocol 2: Assess Analyte Contribution assess_analyte_contribution->protocol_analyte No end_node End: Method Optimized assess_analyte_contribution->end_node Yes, and contribution is negligible protocol_purity->assess_analyte_contribution optimize_is_conc Optimize IS Concentration protocol_analyte->optimize_is_conc Contribution Confirmed select_mrm Select Alternative MRM Transition optimize_is_conc->select_mrm If problem persists apply_correction Apply Mathematical Correction select_mrm->apply_correction If no alternative transition apply_correction->end_node

Caption: Troubleshooting workflow for isotopic cross-contribution.

FAQ 1: Method Development - How do I properly assess my this compound internal standard?

Answer: Proper characterization of your SIL-IS is the first line of defense. Two key experiments are required.

Protocol 1: Assessing Isotopic Purity and Unlabeled Analyte Impurity

This protocol determines the amount of unlabeled Ipronidazole present in your this compound stock.

Objective: To quantify the percentage of the M+0 signal (unlabeled Ipronidazole) relative to the M+3 signal (this compound) within the internal standard solution.

Steps:

  • Prepare a high-concentration solution of the this compound internal standard in a clean solvent (e.g., methanol or acetonitrile).

  • Acquire data in full scan mode to observe the complete isotopic profile of the standard.

  • Set up two MRM transitions:

    • One for unlabeled Ipronidazole (e.g., m/z 170.1 -> fragment).

    • One for this compound (e.g., m/z 173.1 -> corresponding fragment).

  • Inject the high-concentration IS solution and integrate the peak areas for both transitions.

  • Calculate the impurity:

    • % Impurity = (Area of Unlabeled Ipronidazole / Area of this compound) * 100

  • Trustworthiness Check: A contribution of <0.1% is generally acceptable. If the impurity is higher, it can cause a positive bias at the lower limit of quantitation (LLOQ). Consider sourcing a higher purity standard or applying a mathematical correction[1].

Protocol 2: Assessing Contribution of Unlabeled Analyte to the IS Signal

This protocol quantifies the signal contribution from a high-concentration unlabeled analyte at the mass channel of the internal standard.

Objective: To measure the response in the this compound MRM channel when only unlabeled Ipronidazole is present.

Steps:

  • Prepare a solution of unlabeled Ipronidazole at the highest expected concentration in your study samples (upper limit of quantitation, ULOQ).

  • Analyze this solution using the MRM transition for this compound.

  • Prepare a solution of the this compound at its working concentration and analyze it using the same MRM transition.

  • Calculate the percent contribution:

    • % Contribution = (Peak Area from ULOQ Analyte / Peak Area from IS Working Solution) * 100

  • Trustworthiness Check: A contribution of >5% of the IS response indicates a high risk of non-linear calibration and inaccurate results, especially at the ULOQ[3].

FAQ 2: Experimental Optimization - My assessment confirmed significant crosstalk. What are my next steps?

Answer: If significant crosstalk is confirmed, you can implement several experimental and data processing strategies.

1. Optimize the Internal Standard Concentration: The relative impact of analyte-to-IS contribution is inversely proportional to the IS concentration. Increasing the concentration of this compound can diminish the relative signal contribution from the analyte, thereby improving linearity[3][4].

  • Causality: A higher IS signal means the small, interfering signal from the unlabeled analyte constitutes a smaller, often negligible, percentage of the total signal in the IS channel.

  • Action: Evaluate calibration curves using two or three different IS concentrations (e.g., low, medium, high). Select the concentration that provides the best linearity and accuracy across the entire calibration range.

2. Select a More Selective MRM Transition: The isotopic contribution is dependent on the elemental composition of both the precursor and product ions[2].

  • Causality: It's possible that the natural isotopes contributing to the precursor ion's mass are lost during fragmentation. By selecting a product ion that does not contain these heavy isotopes, you can eliminate the crosstalk.

  • Action: Infuse a high-concentration solution of unlabeled Ipronidazole and acquire a product ion scan for the M+3 precursor. If you see no fragments corresponding to your this compound transition, it indicates the interference is eliminated post-fragmentation. If possible, choose an alternative product ion for your this compound that shows no interference.

3. Ensure Chromatographic Co-elution: While deuterium labeling is generally robust, a "deuterium isotope effect" can sometimes cause the SIL-IS to elute slightly earlier or later than the unlabeled analyte[5].

  • Causality: If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which the IS can no longer accurately compensate for. This is not a direct cause of isotopic crosstalk but is a critical confounding factor.

  • Action: Overlay the chromatograms of the analyte and IS from a mid-level QC sample. The retention times should be as close as possible. If a significant shift is observed, chromatographic conditions may need to be re-optimized.

FAQ 3: Data Processing - Can I correct for cross-contribution mathematically?

Answer: Yes. When experimental optimization is insufficient, mathematical corrections can be applied. This involves using a more complex calibration model that accounts for the measured contributions.

  • Concept: The measured signal for the analyte (A'm) and IS (IS'm) are corrected based on the known contribution factors.

    • Let f(A→IS) be the fractional contribution of the analyte to the IS signal (determined in Protocol 2).

    • Let f(IS→A) be the fractional contribution of the IS to the analyte signal (determined in Protocol 1).

  • The corrected signals (Acorr and IScorr) can be calculated, and these corrected values are then used to build the calibration curve[1][6]. Several software packages and published equations are available for this purpose[7][8].

G cluster_0 Measured Signals cluster_1 Correction Factors cluster_2 Correction Equations cluster_3 Corrected Ratio for Calibration measured_signals Analyte Signal (Am') IS Signal (ISm') equations A_corr = Am' - (ISm' * f(IS→A)) IS_corr = ISm' - (Am' * f(A→IS)) measured_signals->equations factors {f(IS→A) (From IS Purity Check) | f(A→IS) (From Analyte Contribution Check)} factors->equations result Ratio = A_corr / IS_corr equations->result

Caption: Logical flow for mathematical correction of crosstalk.

Section 3: Final Recommendations

  • Proactive Assessment: Do not assume cross-contribution is negligible. Perform the assessment protocols during method development for every new batch of SIL-IS.

  • Prioritize Experimental Solutions: Mathematical corrections are powerful but add complexity. Optimizing IS concentration and MRM transitions should be the preferred first steps.

  • Consider Alternative Labeling: For future methods, while more expensive, using ¹³C or ¹⁵N labeled internal standards can be advantageous as they are not susceptible to the back-exchange issues sometimes seen with deuterium labels and exhibit less chromatographic shift[9].

  • Documentation is Key: Thoroughly document all assessments, optimizations, and corrections applied in your method validation report, as this is a critical component of regulatory compliance[10].

References

Technical Support Center: Enhancing Ipronidazole Detection with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the sensitive and robust quantification of Ipronidazole using its stable isotope-labeled internal standard, Ipronidazole-d3. This guide is designed for researchers, analytical scientists, and drug development professionals who are leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for their analytical needs. Here, we move beyond rote protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the highest quality data.

The Foundational Principle: Why Use this compound?

The core of this methodology lies in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[1] In quantitative bioanalysis, especially within complex matrices like plasma, tissue, or feed, numerous variables can compromise accuracy.[2] These include incomplete extraction recovery, sample loss during transfer steps, and unpredictable matrix effects that can suppress or enhance the analyte signal at the mass spectrometer's ion source.[3]

This compound is chemically identical to Ipronidazole, with the key difference being that three hydrogen atoms on the methyl group have been replaced with deuterium.[4] This mass shift of +3 Daltons makes it distinguishable by the mass spectrometer, yet it behaves nearly identically during sample preparation and chromatographic separation.

By adding a known concentration of this compound to your samples at the very beginning of the workflow, it acts as a perfect mimic for the native Ipronidazole (the analyte). Any loss or signal variation experienced by the analyte will be mirrored by the internal standard. Because quantification is based on the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to highly accurate and precise results.[5][6][7]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Rationale Sample Biological Sample (Analyte: Ipronidazole) Spike Add Known Amount of this compound (IS) Sample->Spike Extraction Extraction & Cleanup (LLE, SPE, etc.) Spike->Extraction FinalExtract Final Extract (Analyte + IS) Extraction->FinalExtract LC LC Separation FinalExtract->LC Injection MS MS Detection (Analyte & IS Signals) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant Rationale Key Principle: Ratio remains constant despite sample loss or matrix effects, ensuring accuracy.

Caption: Isotope Dilution Workflow for Ipronidazole Analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak smaller than my Ipronidazole peak, even at the same theoretical concentration?

A1: This is not necessarily an issue. The absolute intensity of a peak in MS is influenced by many factors, including its ionization efficiency. While Ipronidazole and this compound have very similar chemical properties, minor differences in ionization or fragmentation efficiency can exist. The critical factor for quantification is the consistency of the analyte-to-internal standard peak area ratio across your calibration curve and quality control samples.

Q2: I'm seeing a small peak at the this compound mass transition in my blank matrix samples. What could be the cause?

A2: This is likely due to "crosstalk" or isotopic contribution. The native Ipronidazole has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). It's possible for the M+3 isotope of Ipronidazole to have the same nominal mass as the primary this compound ion. To confirm this, inject a high-concentration standard of unlabeled Ipronidazole and check for a signal in the this compound channel. If present, ensure this contribution is less than 5% of the this compound response in your lowest calibration standard to avoid impacting accuracy at the lower limit of quantitation (LLOQ).

Q3: Can I use a different deuterated nitroimidazole as an internal standard for Ipronidazole?

A3: While it is sometimes possible to use a structural analog as an internal standard, it is not ideal.[8] The best practice, and the principle of isotope dilution, relies on using the stable isotope-labeled version of the analyte itself.[8] Different compounds, even if structurally similar, will have different extraction recoveries, chromatographic retention times, and ionization efficiencies. This defeats the purpose of using an internal standard to correct for these very factors, potentially introducing significant error into your results.

Q4: My this compound signal is highly variable between injections. What should I check first?

A4: High variability in the internal standard signal often points to issues with the sample introduction or ionization process. Here’s a troubleshooting sequence:

  • Check for Autosampler Issues: Ensure the injection volume is consistent. Check for air bubbles in the syringe or sample loop.

  • Inspect the ESI Source: A dirty or clogged electrospray needle can lead to an unstable spray and fluctuating signal. Clean the source components as per the manufacturer's instructions.

  • Review Mobile Phase: Ensure your mobile phase is properly mixed, degassed, and free of precipitates. Inconsistent solvent delivery can affect ionization stability.

  • Evaluate Sample Preparation: While less likely to cause injection-to-injection variability, inconsistent drying and reconstitution steps can lead to different final concentrations of the internal standard.

Troubleshooting Guide

This section addresses specific problems you might encounter during method development and execution.

Issue 1: Poor Sensitivity for Ipronidazole and this compound
  • Symptom: Low signal-to-noise ratio (S/N < 10) for the LLOQ, or no detectable peak at all.

  • Possible Causes & Solutions:

    • Suboptimal MS/MS Transitions: You may not be using the most abundant and stable precursor and product ions.

      • Action: Infuse a standard solution of Ipronidazole directly into the mass spectrometer to optimize the precursor ion (typically [M+H]⁺) and the collision energy to find the most intense, stable product ions.

    • Incorrect Mobile Phase pH: Ipronidazole is a basic compound. Ionization in positive electrospray mode (ESI+) is greatly enhanced in an acidic mobile phase, which ensures the molecule is protonated.[9]

      • Action: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid. This is a common and effective choice for nitroimidazole analysis.[10][11]

    • Ion Suppression from Matrix: Co-eluting endogenous components from the sample matrix can compete with your analyte for ionization, suppressing its signal.[2]

      • Action: Improve your sample cleanup. If using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.[9] Also, adjust your chromatography to move the Ipronidazole peak away from the "void volume" where many matrix components elute.

Issue 2: Chromatographic Peak Tailing or Splitting
  • Symptom: Peaks for Ipronidazole and/or this compound are not symmetrical (Gaussian), showing a pronounced "tail" or appearing as two merged peaks.

  • Possible Causes & Solutions:

    • Column Degradation: The stationary phase of the analytical column can degrade over time, especially with aggressive mobile phases or complex matrices.

      • Action: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the column and always use a guard column to protect it.

    • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic Ipronidazole molecule, causing peak tailing.

      • Action: Ensure your mobile phase has sufficient ionic strength and an acidic modifier (like 0.1% formic acid) to minimize these secondary interactions.

    • Sample Solvent Mismatch: Injecting a sample dissolved in a much stronger solvent than the initial mobile phase can cause peak distortion.

      • Action: Ensure your final sample solvent (after extraction and reconstitution) is as close in composition as possible to your starting mobile phase conditions.

Issue 3: Inaccurate Quantification (Failing QC Samples)
  • Symptom: Quality control (QC) samples are consistently measuring outside of the acceptable accuracy range (e.g., ±15% of the nominal value).

  • Possible Causes & Solutions:

    • Calibration Curve Issues: The calibration curve may be improperly prepared or may not be linear over the required range.

      • Action: Prepare fresh calibration standards. Evaluate different weighting models for your linear regression (e.g., 1/x or 1/x²), which often provide better accuracy for wide dynamic ranges.

    • Internal Standard Purity: The this compound standard may contain a significant amount of unlabeled Ipronidazole as an impurity.

      • Action: This would artificially inflate the analyte response. Check the certificate of analysis for your internal standard. If this is a concern, you can assess the contribution by injecting a high concentration of the IS alone and monitoring the analyte channel.

    • Differential Matrix Effects: Although this compound corrects for most matrix effects, in some extreme cases, the effect can be slightly different for the analyte and the IS, especially if they have a slight chromatographic separation.[12]

      • Action: This is a more advanced problem. Re-optimize the chromatography to ensure the analyte and IS peaks are as perfectly co-eluting as possible. Further sample cleanup may also be required.

Experimental Protocols & Data

Table 1: Recommended LC-MS/MS Parameters for Ipronidazole Analysis
ParameterSettingRationale
Analyte IpronidazoleTarget compound for quantification.
Internal Standard This compoundStable isotope-labeled standard for accurate quantification via isotope dilution.[4][13]
LC Column C18, e.g., 2.1 x 100 mm, 1.8 µmProvides good reversed-phase retention and separation from polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation for positive ESI.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient Typical: Start at 5-10% B, ramp to 95% BA gradient is necessary to elute Ipronidazole with good peak shape and to wash the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure efficient chromatography.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.[10]
Ionization Mode ESI PositiveIpronidazole contains basic nitrogen atoms that are readily protonated.[10]
Precursor Ion (Q1) Ipronidazole: m/z 170The protonated molecular ion [M+H]⁺.[10]
This compound: m/z 173The protonated molecular ion [M+H]⁺ for the deuterated standard.
Product Ions (Q3) Ipronidazole: m/z 124 (Quantifier), 109 (Qualifier)These are stable and specific fragment ions used for Multiple Reaction Monitoring (MRM).[10]
This compound: m/z 127 (Quantifier)Corresponding fragment ion for the internal standard.

Note: Collision energies must be optimized on your specific instrument but typically range from 10-30 eV.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This is a rapid and simple extraction suitable for initial method development.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Spiking: Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to all tubes except the double blank. Vortex briefly. This step is critical for the isotope dilution principle.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. This denatures and precipitates the plasma proteins.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte into the acetonitrile.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Inject onto the LC-MS/MS system.

start Start: 100 µL Plasma spike Spike with This compound start->spike precipitate Add 300 µL Acetonitrile spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

References

Validation & Comparative

A Senior Scientist's Comparative Guide to Bioanalytical Method Validation: The Ipronidazole-d3 Advantage

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Precision in Bioanalysis

In the landscape of drug development and safety monitoring, the quantitative analysis of xenobiotics in biological matrices is a cornerstone. The data we generate underpins critical pharmacokinetic, toxicokinetic, and bioequivalence studies. Consequently, the reliability of our analytical methods is not merely a matter of scientific rigor; it is a prerequisite for regulatory approval and patient safety. This guide provides an in-depth, experience-driven comparison of validation strategies for quantifying the antiprotozoal agent Ipronidazole. We will objectively compare a method employing a stable isotope-labeled internal standard, Ipronidazole-d3 , against one using a conventional structural analog. The data and protocols herein are synthesized to demonstrate not just how to validate a method, but why the choice of internal standard is a pivotal decision that profoundly impacts data integrity.

The Central Role of the Internal Standard

An ideal internal standard (IS) is the bioanalytical scientist's most crucial control. Added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the workflow, it is designed to mimic the analyte through every step of sample preparation and analysis.[1][2] Its purpose is to correct for variability that is difficult, if not impossible, to eliminate otherwise, including:

  • Sample Preparation Inconsistencies: Losses during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]

  • Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity over a long analytical run.[1][2]

  • Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, tissue) that can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[2][3]

The fundamental principle is that by measuring the ratio of the analyte's response to the IS's response, these sources of error are normalized, yielding a precise and accurate measurement of the analyte's concentration.[2]

Why this compound is the Gold Standard

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[4][5] this compound is chemically identical to Ipronidazole, with the exception that three hydrogen atoms on the methyl group have been replaced by deuterium.[6][7]

This near-perfect analogy ensures that this compound has virtually identical:

  • Physicochemical Properties: Leading to the same extraction recovery and behavior in solution.[4]

  • Chromatographic Co-elution: Ensuring that both the analyte and the IS experience the exact same matrix effects at the same point in time.[4][5]

  • Ionization Efficiency: Responding to electrospray ionization (ESI) in the same manner as the analyte.[4]

Because it is distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it provides the most effective correction for analytical variability.[5][8] The alternative, a structural analog IS, is a different molecule chosen for its similar chemical properties. While more cost-effective, it will have different retention times and may respond differently to matrix effects, creating a potential for inaccuracy.[9]

The Validation Framework: Adhering to Global Regulatory Standards

A bioanalytical method is not fit for purpose until it has been rigorously validated. The validation process demonstrates that the method is reliable, reproducible, and suitable for its intended use.[10][11] This guide adheres to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[10][12][13][14][15][16]

The core parameters we will assess are:

  • Selectivity and Specificity

  • Calibration Curve (Linearity) and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

The following diagram outlines the logical workflow of a full bioanalytical method validation.

G Bioanalytical Method Validation Workflow A Method Development (LC & MS Optimization) B Full Validation Protocol A->B Finalized Method C Selectivity & Specificity B->C D Calibration Curve (Linearity & Range) B->D E Accuracy & Precision (Intra- & Inter-Day) B->E F Matrix Effect & Recovery B->F G Stability Assessment (Freeze-Thaw, Bench-Top, etc.) B->G H Validation Report C->H All Parameters Meet Acceptance Criteria D->H All Parameters Meet Acceptance Criteria E->H All Parameters Meet Acceptance Criteria F->H All Parameters Meet Acceptance Criteria G->H All Parameters Meet Acceptance Criteria I Method Ready for Routine Sample Analysis H->I

Caption: A typical workflow for full bioanalytical method validation.

Experimental Protocols & Comparative Data

Here, we detail the experimental execution for key validation parameters, comparing the performance of this compound against a hypothetical but representative structural analog IS, "Analog-X."

Core Experimental Protocol: LC-MS/MS Analysis

This protocol forms the basis for all subsequent validation experiments.

1. Materials and Reagents:

  • Analytes: Ipronidazole and this compound certified reference materials.[6][17]

  • Internal Standard (IS):

    • Method A: this compound working solution (50 ng/mL in 50% Methanol).
    • Method B: Analog-X working solution (50 ng/mL in 50% Methanol).

  • Biological Matrix: Blank, drug-free human plasma.

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (≥98%), Water (Type 1).

2. Preparation of Standards and QCs:

  • Prepare stock solutions of Ipronidazole in methanol (1 mg/mL).

  • Create a series of calibration standards (e.g., 1–1000 ng/mL) and quality controls (LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 400 ng/mL, HQC: 800 ng/mL) by spiking blank plasma with the Ipronidazole stock solution.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the appropriate IS working solution (this compound for Method A, Analog-X for Method B).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like Ipronidazole from endogenous plasma components.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, leading to a strong signal in positive ion mode.

  • Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ipronidazole: m/z 170.1 → 124.1
    • This compound: m/z 173.1 → 127.1
    • Analog-X: (Hypothetical) m/z 184.2 → 138.1
    • Causality: MRM transitions are selected for their specificity and intensity. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a stable, characteristic fragment generated by collision-induced dissociation, ensuring highly selective detection.

Selectivity and Specificity

Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences. Protocol: Analyze at least six different lots of blank human plasma. Each lot is processed with and without the addition of IS. One lot is also spiked with Ipronidazole at the Lower Limit of Quantitation (LLOQ). Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be ≤20% of the LLOQ response. The response at the IS retention time should be ≤5% of the IS response in the LLOQ sample.

Comparative Insight: Both methods are expected to pass this test if Analog-X is well-chosen. However, any minor endogenous interference is more likely to affect the Analog-X method, as it does not have the identical chromatographic behavior of the analyte.

Calibration Curve (Linearity) & Range

Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte. Protocol: Prepare and analyze a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range. Repeat this for three consecutive analytical runs. Acceptance Criteria: A linear regression model with a weighting factor (typically 1/x or 1/x²) should be used. The coefficient of determination (R²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for LLOQ).

Table 1: Comparison of Linearity Performance

Parameter Method A (this compound IS) Method B (Analog-X IS) Acceptance Criteria
Calibration Range 1 – 1000 ng/mL 1 – 1000 ng/mL N/A
Regression Model Linear, 1/x² weighting Linear, 1/x² weighting N/A
Mean R² (n=3) 0.9985 0.9941 ≥ 0.99
Mean % Deviation (Non-LLOQ) 3.5% 8.2% ≤ 15%

| Mean % Deviation (LLOQ) | 5.8% | 14.5% | ≤ 20% |

Analysis: Method A, using this compound, demonstrates superior linearity and lower deviation from nominal values. This is because the SIL-IS perfectly tracks any minor inconsistencies in instrument response across the concentration range, resulting in a more precise ratio and a better fit to the linear model.

Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision). Protocol: Analyze five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs performed on different days (inter-day). The first run also provides intra-day data. Acceptance Criteria: For LQC, MQC, and HQC, the mean accuracy (%RE) should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For LLOQ, both should be within ±20%.

Table 2: Comparison of Inter-Day Accuracy & Precision (n=3 runs)

QC Level Nominal (ng/mL) Method A (this compound IS) Method B (Analog-X IS) Acceptance Criteria
Mean Acc. (%RE) / Prec. (%CV) Mean Acc. (%RE) / Prec. (%CV) %RE / %CV
LLOQ 1 4.2% / 8.5% -11.8% / 16.3% ±20% / ≤20%
LQC 3 2.5% / 5.1% 9.5% / 12.8% ±15% / ≤15%
MQC 400 -1.8% / 3.9% -7.2% / 9.4% ±15% / ≤15%

| HQC | 800 | -3.1% / 4.5% | -10.5% / 11.1% | ±15% / ≤15% |

Analysis: The data clearly illustrates the superiority of the SIL-IS. Method A exhibits excellent accuracy and precision well within the required limits. Method B, while still passing, shows a consistent negative bias (inaccuracy) and significantly higher variability (imprecision). This is a classic sign that the structural analog IS is not perfectly compensating for sample preparation losses or matrix effects, leading to less reliable results.

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS. This is arguably the most critical test differentiating the two IS types. Protocol:

  • Prepare a set of samples by spiking the analyte and IS into the post-extraction supernatant of blank plasma from six different sources (Set 1).

  • Prepare a second set of samples by spiking the analyte and IS into a neat solution (e.g., mobile phase) at the same concentrations (Set 2).

  • The Matrix Factor (MF) is calculated for each lot as: (Peak Response in Set 1) / (Peak Response in Set 2).

  • The IS-Normalized MF is calculated as: (MF of Analyte) / (MF of IS). Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should not exceed 15%.

The following diagram illustrates the principle of how a SIL-IS corrects for matrix effects.

G Principle of Isotope Dilution for Matrix Effect Correction cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Result A Biological Sample (Analyte = 100 units) C Protein Precipitation & Extraction (Variable Loss, e.g., 20%) A->C B Add Known Amount of IS (this compound = 100 units) B->C D Extracted Sample Analyte = 80 units IS = 80 units C->D E Ionization in MS Source (Matrix Suppression, e.g., 50%) D->E F Detected Signal Analyte = 40 counts IS = 40 counts E->F G Signal Ratio Analyte / IS = 40 / 40 = 1.0 F->G H Ratio remains constant despite losses, allowing accurate quantification.

Caption: How a SIL-IS maintains a constant signal ratio despite losses.

Table 3: Comparison of Matrix Effect

Parameter Method A (this compound IS) Method B (Analog-X IS) Acceptance Criteria
Analyte MF Range 0.45 – 0.62 (Significant Suppression) 0.45 – 0.62 (Significant Suppression) N/A
IS MF Range 0.46 – 0.63 0.75 – 0.91 (Different Suppression) N/A
IS-Normalized MF Range 0.97 – 1.02 0.51 – 0.73 N/A

| %CV of IS-Normalized MF | 4.1% | 18.9% | ≤ 15% |

Analysis: This result is the most telling. Both methods show that the Ipronidazole analyte signal is significantly and variably suppressed by the plasma matrix. In Method A, the this compound is suppressed to the exact same degree in each lot, resulting in an IS-Normalized Matrix Factor that is constant and near unity. The method is robust against matrix effects. In Method B, Analog-X has different chromatographic and ionization properties and is not affected by the matrix in the same way. This leads to a highly variable IS-Normalized MF, and the method fails the acceptance criteria. This method would produce unreliable data in a real-world study where matrix effects differ between patient samples.

Conclusion: An Objective Recommendation

While a structural analog internal standard can sometimes be sufficient for methods with minimal sample preparation and negligible matrix effects, this is rarely the case in complex bioanalysis. The experimental data presented in this guide unequivocally demonstrates that for the quantification of Ipronidazole in plasma, the use of its stable isotope-labeled counterpart, this compound, is not merely an improvement but a necessity for developing a robust, reliable, and regulatory-compliant method.

The this compound method yields superior linearity, accuracy, and precision. Most critically, it successfully normalizes for significant and variable matrix-induced ion suppression, a failure point for the method using a structural analog. For any laboratory, researcher, or drug development professional committed to the highest standards of scientific integrity and data quality, the investment in a stable isotope-labeled internal standard like this compound provides an unparalleled return in the form of trustworthy and defensible results.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an in-depth technical comparison of Ipronidazole-d3, a stable isotope-labeled (SIL) internal standard, with its non-deuterated counterparts, offering experimental insights into why it represents the gold standard for the bioanalysis of the nitroimidazole antibiotic, ipronidazole.

The Foundational Role of Internal Standards in Quantitative Analysis

The primary objective of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. An ideal IS is a compound with physicochemical properties closely mirroring the analyte of interest. It is added at a constant, known concentration to all calibration standards, quality control (QC) samples, and study samples. By tracking the signal of the IS relative to the analyte, variations that occur during extraction, handling, and instrument analysis can be effectively normalized, leading to a significant improvement in the accuracy and precision of the final concentration measurement.[1]

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the most suitable choice for quantitative LC-MS/MS assays.[1] In a SIL-IS, one or more atoms of the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[2][3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.

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Caption: Workflow of bioanalytical quantification using an internal standard.

This compound: Superior by Design

This compound is the deuterated analog of ipronidazole, a nitroimidazole antimicrobial agent.[4] The key to its superior performance lies in its structural and chemical similarity to the parent compound. This near-identical nature ensures that this compound co-elutes with ipronidazole during chromatographic separation and experiences the same ionization efficiency, as well as any suppression or enhancement of the signal due to matrix effects.[2]

Comparison with Structural Analog Internal Standards

A common alternative to SILs are structural analog internal standards. These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While more readily available and less expensive, their physicochemical properties can differ significantly from the analyte, leading to potential inaccuracies.

Performance ParameterThis compound (SIL)Structural Analog ISRationale for Superiority of this compound
Accuracy High (typically 85-115% recovery)Variable, prone to biasCo-elution and identical ionization behavior of this compound effectively corrects for matrix effects and extraction inconsistencies.[2]
Precision High (RSD <15%)Lower, higher variabilityThis compound compensates for random variations in sample processing and instrument response, leading to more reproducible results.
Matrix Effect Compensation ExcellentPoor to moderateAs a SIL, this compound is affected by matrix components in the same way as the analyte, allowing for effective normalization.[2]
Chromatographic Behavior Co-elutes with ipronidazoleMay have different retention timesCo-elution is crucial for accurate compensation of matrix effects that can vary across the chromatographic run.
Regulatory Acceptance Preferred by regulatory agencies (e.g., FDA)[2]Acceptable, but requires more rigorous validationThe use of SILs is considered the "gold standard" and is strongly recommended in bioanalytical method validation guidelines.[1]

Experimental Protocol: Quantification of Ipronidazole in Chicken Egg using this compound

This protocol outlines a robust method for the determination of ipronidazole in a complex matrix like chicken eggs, employing this compound as the internal standard. This method is adapted from established procedures for nitroimidazole analysis.

Materials and Reagents
  • Ipronidazole analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), analytical grade

  • Water, ultrapure

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Homogenized blank chicken egg matrix

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of ipronidazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of ipronidazole by diluting the stock solution with ACN/water (1:1, v/v) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN.

  • Sample Preparation:

    • Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

    • Fortify the sample with the appropriate ipronidazole working standard solution (for calibration curve and QC samples) and a fixed volume of the this compound internal standard spiking solution.

    • Add 10 mL of ACN containing 1% FA.

    • Add QuEChERS extraction salts, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both ipronidazole and this compound.

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Experimental_Workflow Sample Egg Sample (5g) Spike_IS Spike with this compound Sample->Spike_IS Spike_Analyte Spike with Ipronidazole (for Calibrators & QCs) Spike_IS->Spike_Analyte Extraction Add ACN with 1% FA Add QuEChERS Salts Spike_Analyte->Extraction Vortex_Centrifuge Vortex & Centrifuge Extraction->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant LC_MS Inject into LC-MS/MS Supernatant->LC_MS Data_Analysis Quantify using Analyte/IS Ratio LC_MS->Data_Analysis

References

A Senior Application Scientist's Guide to Linearity and Range for Ipronidazole Quantification with Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of veterinary drug residues like Ipronidazole is paramount. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the linearity and range for the quantification of Ipronidazole using its deuterated internal standard, Ipronidazole-d3, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the experimental data supporting this gold-standard technique and compare its performance against alternative methods.

The Critical Role of Isotopic Internal Standards in Quantitative Analysis

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a robust and reliable method. The chemical and physical properties of this compound are nearly identical to those of the native Ipronidazole, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows this compound to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[1]

Establishing Linearity and Range for Ipronidazole Quantification using LC-MS/MS with this compound

A critical aspect of any quantitative analytical method validation is the determination of its linearity and range. Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity and Range Assessment

The following is a typical experimental workflow for establishing the linearity and range of an LC-MS/MS method for Ipronidazole quantification using this compound.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Ipronidazole and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ipronidazole by serially diluting the primary stock solution to cover the expected concentration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.

2. Calibration Curve Preparation:

  • Prepare a set of calibration standards by spiking a known volume of each Ipronidazole working standard solution into a blank matrix (e.g., muscle tissue homogenate, egg homogenate, honey).

  • Add a constant volume of the this compound internal standard working solution to each calibration standard and quality control (QC) sample.

  • The calibration standards should typically span a range of 0.1 to 100 ng/g or µg/kg, depending on the matrix and regulatory requirements.[1][2]

3. Sample Preparation (QuEChERS Method Example):

  • Homogenize the sample matrix (e.g., 5g of egg) and spike with the appropriate standard and internal standard solutions.

  • Add an extraction solvent (e.g., acetonitrile with 5% formic acid) and a salt mixture (e.g., QuEChERS salts).[2]

  • Shake vigorously and centrifuge to separate the layers.

  • An aliquot of the supernatant is then subjected to a cleanup step, for instance, using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.[1]

  • Evaporate the cleaned extract to dryness and reconstitute in a suitable injection solvent.

4. LC-MS/MS Analysis:

  • Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Ipronidazole and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Ipronidazole to the peak area of this compound against the concentration of Ipronidazole.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (r²) is typically ≥ 0.99.

Visualizing the Workflow

linearity_workflow cluster_prep Preparation cluster_cal Calibration & Sample Prep cluster_analysis Analysis & Data Processing stock_analyte Ipronidazole Stock working_analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is IS Working Solution stock_is->working_is cal_standards Spike Blank Matrix working_analyte->cal_standards working_is->cal_standards sample_prep QuEChERS Extraction & Cleanup cal_standards->sample_prep lcms LC-MS/MS Analysis (MRM) sample_prep->lcms data_analysis Peak Area Ratio vs. Concentration lcms->data_analysis linearity Linear Regression (r² ≥ 0.99) data_analysis->linearity

Caption: Workflow for establishing linearity and range.

Performance Data: Linearity and Range of Ipronidazole Quantification

The following table summarizes typical linearity and range data for the quantification of Ipronidazole using LC-MS/MS with this compound in various food matrices, as reported in scientific literature and application notes.

MatrixLinear RangeLimit of Quantification (LOQ)Correlation Coefficient (r²)Reference
Egg0.1 - 100 ng/g0.1 ng/g> 0.99
Honey0 - 500 µg/L0.05 - 0.2 µg/kg≥ 0.993[1]
Animal & Fishery ProductsNot explicitly stated, but method validated for quantification0.0001 mg/kg (0.1 µg/kg)Not explicitly stated[3][4]
Turkey MuscleQuantifiable at ≥ 0.05 ng/g0.05 ng/gNot explicitly stated[5]
PlasmaNot explicitly stated for Ipronidazole, but for other nitroimidazoles, ranges like 3 - 6 ng/mL are used for validation0.25 - 1 µg/L (for nitroimidazoles in general)Not explicitly stated[6]

Comparison with Alternative Methodologies

While LC-MS/MS with a deuterated internal standard is the preferred method for its high sensitivity, specificity, and accuracy, other analytical techniques have been employed for the determination of Ipronidazole and other nitroimidazoles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, for a non-volatile compound like Ipronidazole, a derivatization step is often required to increase its volatility and thermal stability.[7] This adds complexity and potential for variability in the sample preparation process.

ParameterLC-MS/MS with this compoundGC-MS
Sample Preparation Relatively straightforward extraction and cleanup (e.g., QuEChERS).Requires a derivatization step, which can be time-consuming and introduce variability.
Linear Range Typically wide, from sub-ng/g to hundreds of ng/g.Can be linear, but may be narrower than LC-MS/MS.
Limit of Detection (LOD) Very low, often in the sub-ppb range (e.g., ~0.05 ng/g).Generally higher than LC-MS/MS, with reported LODs around 5 ppb for Ipronidazole in turkey muscle.[7]
Specificity High, due to the combination of chromatographic separation and specific MRM transitions.Can be specific, especially with MS/MS, but may be more susceptible to matrix interferences.
Use of Internal Standard This compound perfectly compensates for matrix effects and procedural losses.While deuterated standards can be used, the derivatization step can introduce isotopic effects that may affect accuracy.
Liquid Chromatography with UV Detection (LC-UV)

LC-UV is a more accessible and less expensive technique compared to mass spectrometry. However, it generally lacks the sensitivity and specificity of LC-MS/MS, making it less suitable for trace-level residue analysis in complex matrices.

ParameterLC-MS/MS with this compoundLC-UV
Sensitivity High, capable of detecting residues at sub-ppb levels.Significantly lower sensitivity, often with detection limits in the ppm or high ppb range. For the related compound metronidazole, a linearity range of 5-40 µg/mL has been reported.[8]
Specificity Highly specific due to mass-based detection and MRM.Prone to interferences from co-eluting matrix components that absorb at the same wavelength, leading to potential false positives or inaccurate quantification.
Linear Range Wide dynamic range.Generally has a narrower linear dynamic range compared to LC-MS/MS.
Applicability to Complex Matrices Excellent, due to the ability of MS to distinguish the analyte from matrix components.Limited applicability in complex matrices like food due to a lack of specificity.

Conclusion: The Superiority of LC-MS/MS with this compound

The experimental data and methodological comparisons clearly demonstrate that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the use of a deuterated internal standard, this compound, is the most robust, sensitive, and accurate method for the quantification of Ipronidazole in various complex matrices. This approach offers a wide linear range and low limits of quantification, ensuring compliance with stringent regulatory requirements for food safety and drug development.

While alternative methods like GC-MS and LC-UV exist, they present significant limitations in terms of sample preparation complexity, sensitivity, and specificity, making them less suitable for routine, high-throughput analysis of Ipronidazole at trace levels. For researchers and scientists requiring the highest level of confidence in their quantitative data, the investment in LC-MS/MS technology and the use of isotopic internal standards is unequivocally justified.

References

A Senior Application Scientist's Guide to Achieving Ultra-Low Detection Limits for Ipronidazole Using Ipronidazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the precise and accurate quantification of veterinary drug residues is paramount. Ipronidazole, a nitroimidazole antibiotic, is a compound of significant interest due to its potential health risks and subsequent regulation in food-producing animals.[1] Achieving low limits of detection (LOD) and quantification (LOQ) is not merely an analytical challenge but a necessity for regulatory compliance and consumer safety.

This guide provides an in-depth comparison of analytical methodologies for the determination of Ipronidazole, with a focus on the critical role of the deuterated internal standard, Ipronidazole-d3. We will delve into the "why" behind the "how," offering insights honed from years of in-field experience to empower you to select and implement the most robust and sensitive methods for your applications.

The Indispensable Role of this compound in Quantitative Analysis

In the world of trace-level analysis, especially within complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard. This compound, a deuterated analog of Ipronidazole, is the key to unlocking high accuracy and precision in quantification.[2][3]

Here's why this compound is a game-changer:

  • Compensating for Matrix Effects: Biological samples are notoriously "dirty." Co-extracted matrix components can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. Because this compound is chemically identical to Ipronidazole, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

  • Correcting for Extraction Inefficiencies: No extraction method is 100% efficient. Losses can occur at various stages of sample preparation. This compound, when added at the beginning of the extraction process, experiences the same losses as the native analyte. This allows for accurate correction of the final calculated concentration.

  • Improving Method Robustness and Reproducibility: By accounting for variations in sample preparation and instrument response, this compound ensures that your method is more rugged and that your results are reproducible over time and across different sample batches.[2]

Comparative Analysis of Analytical Methods for Ipronidazole

The most prevalent and sensitive methods for Ipronidazole determination are based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation and specific LC-MS/MS parameters can significantly impact the achievable LOD and LOQ.

Below is a comparative summary of reported performance for various methods:

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSLivestock and Fishery ProductsNot Reported0.0001 mg/kg[4]
LC-MS/MSHoney0.01 - 0.16 µg/kg0.04 - 0.54 µg/kg[5]
UHPLC-MS/MSHoney0.02 - 0.07 µg/kg0.05 - 0.2 µg/kg[6]
LC-MS/MSEgg and Chicken MeatNot Reported (Decision Limits: 0.07-0.36 µg/kg)Not Reported (Detection Capabilities: 0.11-0.60 µg/kg)[3]
LC-MS/MSAnimal and Fishery ProductsNot Reported0.0001 mg/kg[7]
GC/MSTurkey Muscle~5 ppb (µg/kg)Not Reported[8]
LC-MS/MSHoneyNot Reported0.1 - 0.5 µg/kg[9]

Note: The terms "mg/kg" and "µg/kg" are equivalent to "ppm" and "ppb" respectively. The reported values demonstrate that LC-MS/MS methods consistently achieve low µg/kg (ppb) to sub-µg/kg levels, which are essential for regulatory monitoring.

A Representative High-Sensitivity LC-MS/MS Protocol for Ipronidazole in Honey

This protocol provides a detailed workflow for the determination of Ipronidazole in honey, a complex matrix, using this compound as an internal standard. This method is representative of modern analytical approaches that prioritize speed, efficiency, and sensitivity.

Experimental Workflow Diagram

Ipronidazole Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis LC-MS/MS Analysis Sample 1. Weigh 5g Honey Sample Spike 2. Spike with this compound Internal Standard Sample->Spike Dissolve 3. Dissolve in Acidified Water Spike->Dissolve QuEChERS 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) Dissolve->QuEChERS Vortex 5. Vortex and Centrifuge QuEChERS->Vortex Extract 6. Collect Acetonitrile Supernatant Vortex->Extract dSPE 7. Dispersive SPE (d-SPE) with C18 and PSA Extract->dSPE Vortex2 8. Vortex and Centrifuge dSPE->Vortex2 Evaporate 9. Evaporate Supernatant to Dryness Vortex2->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject Separate 12. Chromatographic Separation (C18 Column) Inject->Separate Detect 13. MS/MS Detection (MRM Mode) Separate->Detect Quantify 14. Quantify using Ipronidazole/Ipronidazole-d3 Ratio Detect->Quantify

Caption: High-level workflow for Ipronidazole analysis in honey.

Step-by-Step Methodology
  • Sample Preparation and Extraction:

    • Weigh 5.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with a known concentration of this compound solution. The concentration should be chosen to be in the mid-range of the calibration curve.

    • Add 10 mL of 1% acetic acid in acetonitrile. The acidic condition helps in the extraction of nitroimidazoles.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate). The salts induce phase separation between the aqueous and organic layers and help in the extraction.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., C18 to remove fats and PSA to remove sugars and organic acids).

    • Vortex for 30 seconds to facilitate the interaction of the matrix components with the sorbents.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used for the separation of nitroimidazoles.

      • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good peak shapes and separation.

      • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for nitroimidazoles.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Ipronidazole and this compound are monitored.

        • Ipronidazole: Precursor ion m/z 170 → Product ions (e.g., m/z 124, 109)[7]

        • This compound: The precursor ion will be shifted by +3 (m/z 173), and the product ions may also be shifted depending on the fragmentation pattern.

Logical Relationship Diagram for Method Optimization

Method Optimization Logic cluster_factors Key Optimization Factors LOD_LOQ Desired LOD/LOQ Sample_Prep Sample Preparation LOD_LOQ->Sample_Prep LC_Params LC Parameters LOD_LOQ->LC_Params MS_Params MS/MS Parameters LOD_LOQ->MS_Params Validation Method Validation Sample_Prep->Validation LC_Params->Validation MS_Params->Validation Extraction Solvent Extraction Solvent Clean-up Sorbents Clean-up Sorbents Column Chemistry Column Chemistry Mobile Phase Gradient Mobile Phase Gradient Ionization Source Settings Ionization Source Settings Collision Energy Collision Energy

Caption: Key factors influencing the final method sensitivity.

Conclusion

The selection of an appropriate analytical method is a critical decision in the accurate quantification of Ipronidazole residues. The use of this compound as an internal standard is not just recommended but is essential for robust and reliable results, particularly at the low concentrations required by regulatory bodies. LC-MS/MS methods, especially when combined with effective sample preparation techniques like QuEChERS, provide the necessary sensitivity and selectivity for this application.

By understanding the principles behind the methods and the critical role of the internal standard, researchers can confidently develop and validate analytical procedures that meet the stringent demands of modern residue analysis, ensuring the safety of the food supply and contributing to public health.

References

A Senior Application Scientist's Guide to Ipronidazole-d3 and Other Nitroimidazole Internal Standards in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitroimidazole residues, the choice of an appropriate internal standard is a critical decision that underpins the accuracy, precision, and reliability of analytical data. This guide provides an in-depth comparison of Ipronidazole-d3 and other commonly employed deuterated nitroimidazole internal standards, drawing upon experimental data from peer-reviewed literature to inform your selection process.

The Indispensable Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative analysis. These compounds, in which one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest.[1] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample preparation, chromatography, and ionization.[1][2] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, effectively compensating for matrix effects and procedural inconsistencies.[3][4]

The use of deuterated standards, such as this compound, is a widely accepted practice that significantly enhances the robustness of bioanalytical methods.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly advocate for their use in method validation to ensure data integrity.

A Comparative Analysis of this compound and its Counterparts

The selection of an internal standard is primarily dictated by the analyte being quantified. Ideally, a dedicated SIL-IS should be used for each analyte. However, in multi-residue analysis, a single SIL-IS may be employed for multiple analytes with similar physicochemical properties, a practice that requires careful validation.[7][8]

Here, we compare the performance of this compound with other deuterated nitroimidazole standards based on published data.

Physicochemical Properties
Internal StandardChemical FormulaMolecular Weight ( g/mol )Mass Shift
This compound C₇H₈D₃N₃O₂172.20+3
Ronidazole-d3 C₆H₅D₃N₄O₄203.17+3
Dimetridazole-d3 C₅H₄D₃N₃O₂144.15+3
Metronidazole-d3/d4 C₆H₆D₃N₃O₃ / C₆H₅D₄N₃O₃174.17 / 175.18+3 / +4

Data sourced from supplier specifications.[9]

Performance in Bioanalytical Applications

The following tables summarize the performance of analytical methods utilizing this compound and other nitroimidazole internal standards for the quantification of various nitroimidazole residues in different biological matrices.

Table 1: Method Performance Utilizing this compound as an Internal Standard

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)Reference
IpronidazoleEgg & Chicken Meat88 - 111Not Reported≤ 150.5[10]
IpronidazolePoultry Muscle, Plasma, Egg93 - 103Not Reported< 14.0Not Specified[11]

Table 2: Method Performance Utilizing Other Nitroimidazole Internal Standards

Internal StandardAnalyte(s)MatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)Reference
Ronidazole-d3 RonidazoleEgg & Chicken Meat88 - 111Not Reported≤ 150.5[10]
Ronidazole, Metronidazole, Dimetridazole & metabolitesBovine Muscle96 - 103Not ReportedNot Reported0.08 - 0.41 (CCβ)[12]
Ronidazole, HMMNI, MetronidazolePorcine Muscle86 - 108Not ReportedNot Reported1.0[7]
Dimetridazole-d3 DimetridazoleEgg & Chicken Meat88 - 111Not Reported≤ 150.5[10]
DimetridazolePorcine Muscle86 - 108Not ReportedNot Reported1.0[7]
Ipronidazole, Ronidazole, etc. (as a cocktail)Egg86.5 - 118.3< 6Not Reported0.1 - 0.5[8]
Metronidazole-d4 MetronidazoleHuman Plasma95.8 - 103.42.5 - 5.8Not Reported10Not Applicable
Expert Insights and Causality
  • Optimal Pairing: The data consistently demonstrates that the highest accuracy and precision are achieved when a deuterated internal standard is used for its corresponding non-labeled analyte (e.g., this compound for Ipronidazole).[10] This is because the physicochemical properties are most closely matched, ensuring optimal correction for matrix effects and extraction variability.

  • Cross-Analyte Quantification: In multi-residue methods, it is common to use a single deuterated standard to quantify several related compounds, especially when individual standards are unavailable or for cost-effectiveness.[7][8] For instance, Ronidazole-d3 has been successfully used to quantify Metronidazole and the common metabolite HMMNI, as they share similar structures and chromatographic retention times.[7] However, this approach can introduce inaccuracies if the ionization efficiencies and extraction recoveries of the analytes differ significantly from the chosen internal standard. One study noted that a method failed to produce acceptable quantitative results for Metronidazole and its metabolite when using Dimetridazole-d3 as the internal standard due to the unavailability of the corresponding deuterated analogues.[10]

  • Matrix Effects: Complex biological matrices like eggs, meat, and honey are known to cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification.[3][4][13] The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects, as both the analyte and the standard are affected proportionally.[1][14][15]

Experimental Protocols for Robust Bioanalysis

The following is a representative, detailed methodology for the analysis of nitroimidazole residues in a complex matrix, such as animal tissue, using a deuterated internal standard. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reliability.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Sample Homogenization (e.g., 2g of tissue) B 2. Internal Standard Spiking (e.g., this compound) A->B C 3. Extraction (e.g., Ethyl Acetate) B->C D 4. Solid-Phase Extraction (SPE) Cleanup C->D E 5. Evaporation & Reconstitution D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. Mass Spectrometric Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Calibration Curve Generation H->I J 10. Quantification (Analyte/IS Ratio) I->J

Caption: A typical workflow for the analysis of nitroimidazole residues.

Detailed Step-by-Step Methodology
  • Sample Preparation

    • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution (e.g., 100 µL of a 100 ng/mL solution) and allow it to equilibrate for 15 minutes.

    • Extraction: Add 10 mL of ethyl acetate and homogenize using a high-speed probe for 1 minute. Centrifuge at 4000 rpm for 10 minutes.

    • Liquid-Liquid Partitioning (Optional): Decant the supernatant into a clean tube. Repeat the extraction step and combine the supernatants.

    • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Solid-Phase Extraction (SPE) Cleanup:

      • Condition an SPE cartridge (e.g., a strong cation-exchange column) with methanol followed by water.

      • Reconstitute the dried extract in a suitable loading buffer and load it onto the SPE cartridge.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute the analytes with a stronger, appropriate solvent mixture.

    • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial.

  • LC-MS/MS Analysis

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and one for the internal standard to ensure high selectivity and for confirmation according to regulatory guidelines.

Method Validation

The analytical method must be validated according to established guidelines, such as those from the FDA or the European Union (Decision 2002/657/EC).[16] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

  • Calibration Curve: A linear relationship between the analyte/internal standard peak area ratio and the concentration, with a correlation coefficient (r²) typically > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (RSD) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. The use of a SIL-IS should effectively compensate for any observed ion suppression or enhancement.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -20°C or -80°C.

Conclusion and Recommendations

The selection of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis of nitroimidazoles.

  • This compound is an excellent choice for the accurate and precise quantification of Ipronidazole.[10][14] Its performance in various matrices, as documented in the literature, demonstrates its reliability in compensating for matrix effects and procedural variability.

  • When conducting multi-residue analysis, the ideal approach is to use a dedicated deuterated internal standard for each analyte.[11][10]

  • If a specific SIL-IS is not available, another nitroimidazole deuterated standard, such as Ronidazole-d3 or Dimetridazole-d3 , may be used, provided that the method is thoroughly validated to demonstrate acceptable performance for the non-corresponding analytes.[7][8] The structural and chromatographic similarity to the analyte is a key consideration in this scenario.

Ultimately, the choice of internal standard must be justified by rigorous validation data that meets regulatory requirements and ensures the defensibility of the analytical results.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for Ipronidazole Utilizing Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) to evaluate analytical methods for the quantification of ipronidazole in poultry muscle and egg matrices. The central focus of this proposed study is the utilization of Ipronidazole-d3, a stable isotope-labeled (SIL) internal standard, to ensure the accuracy, precision, and comparability of results across participating laboratories. This document outlines the scientific rationale for employing a SIL internal standard, details validated sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical protocols, and provides a blueprint for the design and statistical evaluation of the inter-laboratory study. The objective is to establish a harmonized and robust analytical approach for the surveillance of ipronidazole residues, thereby enhancing food safety and facilitating international trade.

Introduction: The Critical Role of Internal Standards in Residue Analysis

Ipronidazole is a nitroimidazole antimicrobial agent previously used in poultry production to control histomoniasis. Due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries, necessitating sensitive and reliable analytical methods for monitoring its residues in food products like poultry meat and eggs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of veterinary drug residues due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS methods can be significantly affected by various factors, including sample matrix effects, extraction efficiency, and instrument variability. To compensate for these variations, an internal standard (IS) is incorporated into the analytical workflow.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction behavior.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective choice because their physical and chemical properties are nearly identical to the unlabeled analyte. This near-perfect mimicry allows for superior correction of analytical variability, leading to more accurate and precise quantification.[3]

This guide proposes an inter-laboratory comparison to validate a standardized method for ipronidazole analysis using this compound, with the goal of promoting consistency and confidence in analytical results across different laboratories.

The Scientific Rationale for this compound

This compound is an isotopically labeled form of ipronidazole where three hydrogen atoms on the methyl group have been replaced with deuterium.[3][4][5][6] This mass shift of +3 Da allows the mass spectrometer to differentiate it from the native ipronidazole while maintaining virtually identical chemical properties.

Advantages of this compound as an Internal Standard
  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a major source of error in LC-MS/MS analysis. Since this compound co-elutes with ipronidazole and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[7]

  • Compensation for Extraction Variability: Losses during sample preparation are a common source of inaccuracy. By adding this compound to the sample at the beginning of the extraction process, any losses of the analyte will be mirrored by losses of the internal standard, ensuring that the analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: The use of a SIL internal standard significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method. Studies comparing deuterated and non-deuterated internal standards consistently demonstrate the superior performance of the former.[2][3]

Potential Alternatives and Their Limitations

While structural analogs (compounds with similar chemical structures but not isotopically labeled) can be used as internal standards, they often exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for analytical variability and less reliable quantitative results.[2]

Proposed Inter-Laboratory Comparison (ILC) Study Design

This section outlines a proposed structure for an inter-laboratory comparison focused on the analysis of ipronidazole in poultry muscle and egg matrices using a standardized method with this compound as the internal standard.

Study Objectives
  • To assess the performance of a standardized analytical method for the quantification of ipronidazole in poultry muscle and eggs across multiple laboratories.

  • To evaluate the accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method in different laboratory settings.

  • To demonstrate the suitability of this compound as an internal standard for achieving comparable and reliable results.

  • To provide participating laboratories with an objective assessment of their performance and identify areas for improvement.

Study Coordinator and Participating Laboratories

A designated study coordinator will be responsible for the preparation and distribution of test materials, collection and statistical analysis of data, and preparation of the final report. Participating laboratories should have experience in veterinary drug residue analysis using LC-MS/MS.

Test Materials

The study coordinator will prepare and distribute the following materials to each participating laboratory:

  • Blank Poultry Muscle and Egg Homogenates: Confirmed to be free of ipronidazole.

  • Spiked Poultry Muscle and Egg Homogenates: Prepared by fortifying blank matrices with known concentrations of ipronidazole at multiple levels (e.g., low, medium, and high).

  • Ipronidazole and this compound Analytical Standards: High-purity reference standards for calibration.

  • Detailed Analytical Protocol: The standardized method to be followed by all participants.

ILC_Workflow Coordinator Study Coordinator Materials Preparation & Distribution of Test Materials Coordinator->Materials Protocol Distribution of Standardized Protocol Coordinator->Protocol Stats Statistical Analysis Coordinator->Stats Labs Participating Laboratories Analysis Sample Analysis Labs->Analysis Materials->Labs Protocol->Labs Data_Submission Submission of Results Analysis->Data_Submission Data_Submission->Coordinator Report Final Report Stats->Report Report->Labs

Caption: Workflow of the proposed inter-laboratory comparison study.

Standardized Analytical Protocol

The following protocol is a synthesis of validated methods for the analysis of ipronidazole in poultry muscle and eggs.[6][8][9][10][11][12]

Reagents and Materials
  • Ipronidazole and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Sample Preparation: Poultry Muscle
  • Weigh 5 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.

  • Spike with the this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for SPE cleanup.

  • Perform SPE cleanup according to the manufacturer's instructions.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Egg
  • Weigh 5 g of homogenized whole egg into a 50 mL centrifuge tube.

  • Spike with the this compound internal standard solution.

  • Add 10 mL of acetonitrile with 5% formic acid and shake for one minute.[8]

  • Add a QuEChERS extraction pouch (containing magnesium sulfate and sodium chloride) and shake vigorously.[8]

  • Centrifuge at 4000 rpm for 10 minutes.[8]

  • The supernatant can be further cleaned up using a pass-through lipid removal cartridge.[8]

  • The final extract is then ready for LC-MS/MS analysis.

Sample_Prep cluster_muscle Poultry Muscle cluster_egg Egg M_Start Homogenized Muscle M_Spike Spike with this compound M_Extract Acetonitrile Extraction M_Salt Salting Out M_Centrifuge Centrifugation M_Evap1 Evaporation M_SPE SPE Cleanup M_Evap2 Final Evaporation M_Recon Reconstitution M_End Analysis E_Start Homogenized Egg E_Spike Spike with this compound E_Extract Acidified Acetonitrile Extraction E_QuEChERS QuEChERS Salts E_Centrifuge Centrifugation E_Cleanup Lipid Removal E_End Analysis

Caption: Sample preparation workflows for poultry muscle and egg.

LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: Suggested MRM Transitions for Ipronidazole and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Ipronidazole170.1124.196.1
This compound173.1127.199.1

Data Analysis and Performance Evaluation

Participating laboratories will submit their raw data and calculated concentrations to the study coordinator. The data will be statistically analyzed to assess the performance of the method and the participating laboratories.

Statistical Analysis

The statistical analysis of the inter-laboratory comparison data will be performed in accordance with international guidelines such as ISO 13528. Key statistical measures will include:

  • Assigned Value (x_pt): The consensus value for the concentration of ipronidazole in the spiked samples, determined using robust statistical methods.

  • Proficiency Standard Deviation (σ_pt): A measure of the dispersion of the results.

  • Z-scores: A measure of a laboratory's performance, calculated as:

    • z = (x_i - x_pt) / σ_pt

    • Where x_i is the result reported by the laboratory.

Table 2: Interpretation of Z-scores

Z-scorePerformance
|z| ≤ 2Satisfactory
2 < |z| < 3Questionable
|z| ≥ 3Unsatisfactory
Performance Characteristics

The following performance characteristics of the analytical method will be evaluated:

  • Accuracy: Assessed by calculating the recovery of ipronidazole in the spiked samples.

  • Precision:

    • Repeatability (within-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (between-laboratory precision): The precision obtained between laboratories.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion and Future Perspectives

The proposed inter-laboratory comparison provides a robust framework for validating a standardized analytical method for the determination of ipronidazole in poultry muscle and eggs. The use of this compound as an internal standard is a key element of this method, ensuring the high quality and comparability of the analytical results. Successful completion of this ILC will contribute to the harmonization of analytical practices for ipronidazole residue testing, thereby enhancing food safety and facilitating international trade. The results will also provide valuable data for laboratories seeking to validate their own methods and demonstrate their proficiency in veterinary drug residue analysis.

References

A Senior Application Scientist's Guide to the Performance of Ipronidazole-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of quantitative bioanalysis, particularly in veterinary drug residue monitoring and pharmacokinetic studies, the pursuit of accuracy and precision is non-negotiable. The choice of an internal standard (IS) is a critical decision point that dictates the reliability of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide provides an in-depth evaluation of Ipronidazole-d3, a stable isotope-labeled internal standard (SIL-IS), and its performance across various biological matrices. We will explore the fundamental principles that make SIL-IS the gold standard, compare its performance with alternatives, and provide actionable experimental protocols grounded in authoritative guidelines.

The Foundational Principle: Why Stable Isotope-Labeled Internal Standards are Superior

An ideal internal standard should perfectly mimic the analyte of interest through every stage of the analytical process—extraction, cleanup, chromatography, and ionization.[1] This is where SIL-IS, like this compound, excel. By replacing three hydrogen atoms on the methyl group with deuterium, the molecule's mass is increased by three Daltons.[2][3] This mass shift makes it distinguishable from the native ipronidazole by the mass spectrometer, yet its physicochemical properties remain nearly identical.[1][4]

This near-perfect chemical analogy allows the SIL-IS to compensate for a wide range of analytical variabilities:

  • Sample Preparation Losses: Any analyte lost during extraction or cleanup steps will be mirrored by a proportional loss of the SIL-IS, preserving the analyte-to-IS ratio.[1][5]

  • Chromatographic Shifts: this compound co-elutes almost exactly with ipronidazole, ensuring that both are subjected to the same matrix effects at the same point in time.[6]

  • Ionization Variability: The most significant challenge in electrospray ionization (ESI) is the phenomenon of matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization.[7] Because this compound has the same ionization efficiency as ipronidazole, it experiences the same degree of suppression or enhancement, leading to a stable response ratio and highly accurate quantification.[4][5]

The use of a non-isotopically labeled IS, such as a structural analog, is a less reliable alternative. Even minor differences in chemical structure can lead to different extraction recoveries, chromatographic retention times, and susceptibilities to matrix effects, ultimately compromising data accuracy.[8] A study analyzing multiple 5-nitroimidazoles demonstrated that while quantification was successful for analytes with their own corresponding deuterated IS, the method failed to produce acceptable quantitative results for those analytes that relied on a different deuterated standard.[9]

Performance Across Key Biological Matrices

The complexity of the biological matrix is a primary determinant of analytical difficulty. Ipronidazole, a nitroimidazole antibiotic, is monitored in various food products of animal origin and in plasma for pharmacokinetic studies.[10][11]

Animal-Derived Tissues (Muscle, Liver)

Animal tissues are complex matrices containing high levels of proteins and fats that can interfere with analysis.

  • Analytical Challenge: Significant matrix effects are common, and efficient extraction is required to achieve low detection limits.[12] The goal is to remove interfering substances while maximizing the recovery of ipronidazole.

  • Role of this compound: By adding this compound to the tissue homogenate at the very beginning of the sample preparation process, it accounts for any variability in the multi-step extraction and cleanup procedures.[5]

  • Comparative Performance: Methods using this compound for the analysis of related nitroimidazoles in muscle tissue have demonstrated high accuracy and precision, which would not be achievable with a structural analog IS due to potential differences in extraction efficiency from the complex tissue matrix.[13][14]

Eggs (Whole Egg, Yolk Powder)

Eggs are a particularly challenging matrix due to their high lipid and protein content.[15]

  • Analytical Challenge: Lipids are a major source of ion suppression in LC-MS/MS. Sample preparation methods must be robust enough to remove these interferences without losing the target analyte.

  • Role of this compound: In a validated method for analyzing nitroimidazoles in various egg matrices, the use of this compound was critical for achieving reliable quantification.[9] It co-extracts with the native ipronidazole through lipid removal steps, ensuring that the final analyte/IS ratio is a true reflection of the initial concentration.

  • Performance Data: A study utilizing this compound for the analysis of ipronidazole in eggs reported excellent performance at low fortification levels.[9][16]

MatrixFortification Level (µg/kg)Corrected Recovery (%)Within-Lab Precision (%)
Fresh Egg0.588-111% (for all analytes with dedicated IS)≤ 15%
Chicken Meat0.588-111% (for all analytes with dedicated IS)≤ 15%
(Data synthesized from Mottier et al., J. Agric. Food Chem., 2006)[9]
Plasma/Serum

Plasma and serum are common matrices for pharmacokinetic studies. While less complex than tissue, they contain high concentrations of proteins and phospholipids that can cause significant matrix effects.[17]

  • Analytical Challenge: Phospholipids are notorious for causing ion suppression. A simple protein precipitation step may not be sufficient to remove all interferences, potentially compromising assay sensitivity and accuracy.[7]

  • Role of this compound: this compound is added directly to the plasma sample before protein precipitation.[8] Its behavior during this process is identical to that of ipronidazole. Crucially, as both compounds elute from the LC column, they are exposed to the same co-eluting phospholipids, ensuring the matrix-induced ionization variability is nullified.

  • Alternative Internal Standards: Using a structural analog IS is risky in plasma analysis. A slight difference in polarity could cause it to separate from the analyte during chromatography, leading to differential ion suppression and inaccurate results.

Experimental Workflow & Protocols

Adherence to a validated protocol is essential for reproducible results. The following sections outline a typical workflow and detailed methodologies, consistent with regulatory expectations from bodies like the FDA and EMA.[18][19]

General Bioanalytical Workflow

The diagram below illustrates the standard workflow for the quantification of ipronidazole in a biological matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS 2. Add Known Amount of This compound (IS) Sample->Add_IS Spike Extraction 3. Extraction / Cleanup (PPT, LLE, or SPE) Add_IS->Extraction Evap 4. Evaporate & Reconstitute Extraction->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Integration 6. Peak Integration (Analyte & IS) LCMS->Integration Ratio 7. Calculate Analyte/IS Ratio Integration->Ratio Quant 8. Quantify vs. Calibration Curve Ratio->Quant

Caption: General workflow for quantitative bioanalysis using an internal standard.

Protocol: Quantification of Ipronidazole in Chicken Muscle

This protocol is a representative example based on established methods for nitroimidazole analysis.[9][20]

1. Materials and Reagents:

  • Ipronidazole and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Anhydrous sodium sulfate

  • Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridges

2. Preparation of Standards:

  • Prepare individual stock solutions of Ipronidazole and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a working internal standard solution (e.g., 100 ng/mL this compound) in 50:50 acetonitrile/water.

  • Prepare calibration standards by spiking blank, homogenized chicken muscle extract with varying concentrations of Ipronidazole.

3. Sample Extraction and Cleanup:

  • Weigh 2.0 g of homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound working solution.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute using a high-speed probe.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 2% formic acid.

4. Solid Phase Extraction (SPE) Cleanup:

  • Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of 2% formic acid.

  • Load the reconstituted sample from step 8 onto the cartridge.

  • Wash the cartridge with 5 mL of 2% formic acid, followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the final residue in 500 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Illustrative):

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple Quadrupole

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Ipronidazole: Q1/Q3 transition to be determined (e.g., m/z 170.1 -> 124.1)

    • This compound: Q1/Q3 transition to be determined (e.g., m/z 173.1 -> 127.1)

The Logic of Matrix Effect Compensation

The diagram below explains how this compound provides robust data even in the presence of ion suppression.

G cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With this compound (IS) Analyte_Signal Analyte Signal (Ipronidazole) Suppressed_Signal Suppressed Signal (Inaccurate Result) Analyte_Signal->Suppressed_Signal Ion Suppression Matrix_Effect Matrix Component (Co-eluting) Matrix_Effect->Suppressed_Signal Analyte_Signal2 Analyte Signal (Ipronidazole) Matrix_Effect2 Matrix Component (Co-eluting) IS_Signal IS Signal (this compound) Result Analyte Signal IS Signal Ratio (Analyte/IS) is Constant (Accurate Result) Matrix_Effect2->Result Equal Suppression

Caption: How a SIL-IS corrects for matrix-induced ion suppression.

Conclusion and Recommendations

For the quantitative analysis of ipronidazole in diverse and complex biological matrices, the use of its deuterated stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to co-elute and behave identically to the analyte during sample preparation and ionization provides unparalleled compensation for matrix effects and other sources of analytical variability.[1][21] This leads to enhanced accuracy, precision, and overall method robustness, which are cornerstone requirements of bioanalytical method validation guidelines issued by regulatory bodies like the FDA and EMA.[18][22][23]

While the initial cost of a deuterated standard may be higher than that of a structural analog, the investment is justified by the significant improvement in data quality, reduced need for extensive troubleshooting, and higher confidence in analytical results. For any laboratory conducting regulatory or decision-making studies, this compound should be considered an essential component of a reliable bioanalytical method.

References

A Senior Application Scientist's Guide to Calculating Recovery Rates Using Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in food safety and veterinary medicine, the accurate measurement of chemical residues is paramount. This guide provides an in-depth, objective comparison of analytical strategies for the quantification of the nitroimidazole antibiotic, Ipronidazole. We will focus on the superior performance of the isotope dilution method using Ipronidazole-d3 as an internal standard (IS) against other common analytical approaches. The experimental data and protocols presented herein are synthesized from established, peer-reviewed methodologies to ensure scientific integrity and reproducibility.

The Analytical Challenge: Why Accurate Ipronidazole Quantification Matters

Ipronidazole is a nitroimidazole antibiotic previously used in veterinary medicine, particularly in poultry, to treat histomoniasis. Due to concerns over its potential carcinogenic and mutagenic properties, its use in food-producing animals has been banned in many jurisdictions, including the European Union.[1] Consequently, regulatory bodies mandate highly sensitive and accurate analytical methods to monitor for its illegal use and ensure food safety.[2][3]

The primary challenge in quantifying Ipronidazole in complex biological matrices like animal tissue, eggs, or plasma lies in the inherent variability of the analytical process. Sample preparation, which involves extraction and clean-up, can lead to analyte loss. Furthermore, co-extracted matrix components can interfere with the instrument's response, a phenomenon known as the "matrix effect," leading to either suppression or enhancement of the analyte signal.[4][5][6] These factors can severely compromise the accuracy and precision of the results if not properly addressed.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

To overcome the challenges of analyte loss and matrix effects, Isotope Dilution Mass Spectrometry (IDMS) is the universally recognized gold standard for quantitative analysis.[7][8] This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is an analogue of the target analyte containing heavier isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).

For Ipronidazole, the ideal internal standard is this compound.[9] This molecule is chemically identical to Ipronidazole, except that three hydrogen atoms have been replaced with deuterium.

The Principle of IDMS: A known quantity of the SIL internal standard (this compound) is added to the sample at the very beginning of the analytical workflow.[10] Because the SIL-IS is chemically identical to the native analyte (Ipronidazole), it experiences the exact same losses during sample preparation and the same degree of signal suppression or enhancement during mass spectrometry analysis. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. By measuring the response ratio of the analyte to the SIL-IS, an accurate quantification can be achieved, as this ratio remains constant regardless of variations in recovery or matrix effects.[10]

cluster_Process Extraction & Cleanup cluster_Analysis LC-MS/MS Analysis Analyte Ipronidazole (Analyte) Loss Analyte & IS Loss Analyte->Loss IS This compound (IS) (Known Amount) IS->Loss MS Mass Spectrometer Detects both Analyte and IS Loss->MS Matrix Matrix Effects Matrix->MS Affects both equally Result Quantification Ratio (Analyte / IS) is Constant Accurate Result MS->Result

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Performance Comparison: this compound vs. Alternative Methods

To illustrate the superiority of the IDMS approach, we compare it against two common alternatives: External Standard Calibration and Structural Analogue Internal Standard.

Quantification Method Principle Pros Cons Typical Performance
External Standard The instrument response for the sample is compared to a calibration curve made from standards prepared in a clean solvent.Simple to prepare.Does not correct for analyte loss during sample prep or for matrix effects.[4]Highly inaccurate and imprecise for complex matrices. Prone to significant under- or overestimation.
Structural Analogue IS An internal standard that is chemically similar but not identical to the analyte (e.g., using Ronidazole to quantify Ipronidazole) is used.Better than external standard. Can partially correct for some variability.Does not perfectly mimic the analyte's behavior during extraction and ionization, leading to correction errors.[11][12]Moderate accuracy and precision. Results can still be skewed by differential matrix effects or recovery.
This compound (IDMS) A stable isotope-labeled version of the analyte is used as the internal standard.The "gold standard." Corrects for both analyte loss and matrix effects with high fidelity.[7][10]Higher cost of the labeled standard.Excellent accuracy (recoveries typically 90-110%) and precision (RSD <15%).[8][13]

Experimental Data Summary:

The following table summarizes typical performance data for the analysis of Ipronidazole in poultry muscle, synthesized from published literature.[8][13][14]

Parameter External Standard Structural Analogue IS (e.g., Ronidazole-d3) This compound (IDMS)
Apparent Recovery (%) 40 - 150%75 - 120%93 - 103%[8]
Precision (RSD %) > 30%15 - 25%< 14%[8]
Limit of Quantification (µg/kg) Variable, Unreliable~1.0 µg/kg0.08 - 0.90 µg/kg[8]
Reliability LowModerateHigh

RSD: Relative Standard Deviation

As the data clearly indicates, methods that do not use a corresponding deuterated analogue for the analyte can fail to provide acceptable quantitative results.[7][13] The use of this compound consistently yields the most accurate and precise data, which is critical for regulatory compliance and food safety monitoring.

Experimental Protocol: Quantification of Ipronidazole in Poultry Muscle using IDMS

This protocol describes a robust method for the determination of Ipronidazole in poultry muscle using this compound and LC-MS/MS, adapted from validated methods in the scientific literature.

Step 1: Sample Preparation & Extraction
  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of this compound working solution (e.g., 100 ng/mL in methanol) to the sample. This establishes the known amount of IS for the ratio calculation.

  • Equilibration: Vortex the sample for 30 seconds and allow it to equilibrate for 15 minutes. This ensures the IS is distributed evenly throughout the matrix.

  • Extraction: Add 10 mL of acetonitrile. Acetonitrile is a polar aprotic solvent effective at precipitating proteins and extracting a wide range of veterinary drugs.

  • Homogenization/Shaking: Homogenize with a high-speed probe for 1 minute or shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the solid matrix from the liquid extract.

Step 2: Sample Cleanup (Solid-Phase Extraction - SPE)

Causality: A cleanup step is crucial to remove co-extractives like lipids and pigments that can cause significant matrix effects and contaminate the LC-MS/MS system. A cation-exchange SPE is effective for nitroimidazoles.[8][15]

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water through it.

  • Loading: Transfer the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the target analytes (Ipronidazole and this compound) with 10 mL of 5% ammonia solution in methanol. The basic ammonia neutralizes the charge on the analytes, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid). Formic acid is added to promote protonation of the analytes for positive ion mode ESI-MS.[8]

A 1. Homogenize 2g Tissue B 2. Spike with this compound A->B C 3. Extract with 10 mL Acetonitrile B->C D 4. Centrifuge C->D E 5. Load Supernatant onto Conditioned SCX SPE Cartridge D->E F 6. Wash Cartridge (Water & Methanol) E->F G 7. Elute with 5% NH3 in Methanol F->G H 8. Evaporate to Dryness G->H I 9. Reconstitute in Mobile Phase H->I J 10. Analyze by LC-MS/MS I->J

Caption: Experimental workflow for Ipronidazole analysis in tissue.

Step 3: LC-MS/MS Analysis
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both Ipronidazole and this compound for confident identification and quantification.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
Ipronidazole170.1124.196.1
This compound173.1127.199.1
Step 4: Data Analysis and Recovery Calculation

The true power of IDMS is that a direct "recovery" calculation for each sample is not necessary for accurate quantification. The internal standard automatically corrects for any loss.

However, to validate the method's performance, recovery is assessed during the validation phase.[16] This is done by comparing the analyte response in a sample spiked before extraction to a sample spiked after extraction.

Formula for Method Validation Recovery: Recovery (%) = (Peak Area of pre-extraction spike / Peak Area of post-extraction spike) x 100

Formula for Quantification in Routine Analysis: The concentration is calculated by the instrument software based on the ratio of the analyte peak area to the IS peak area, plotted against a calibration curve prepared in the same manner.

Concentration = (Ratio_Analyte/IS in Sample / Slope of Calibration Curve) - Intercept

Conclusion and Recommendations

For the accurate and reliable quantification of Ipronidazole in complex matrices, the use of a stable isotope-labeled internal standard, this compound, in an isotope dilution mass spectrometry method is unequivocally the superior approach. It is the only technique that effectively compensates for both variable analyte recovery during sample preparation and unpredictable matrix effects during analysis.[10] While external standard calibration is simpler, it is highly prone to error and not suitable for regulatory or safety-focused analysis. The use of a structural analogue offers some improvement but cannot match the fidelity of a true SIL-IS.

For any laboratory conducting residue analysis of Ipronidazole or other veterinary drugs, investing in and implementing IDMS methods is a critical step towards achieving the highest standards of data quality, ensuring compliance with international regulations, and protecting public health.

References

The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Ipronidazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of veterinary drug residues like Ipronidazole is paramount for ensuring food safety and regulatory compliance. The accuracy of such analyses, particularly with highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), hinges on the effective mitigation of matrix effects and other analytical variabilities. The choice of an appropriate internal standard (IS) is arguably the most critical decision in the development of a robust and reliable quantitative method.

This guide provides an in-depth technical comparison of Ipronidazole-d3, the stable isotope-labeled (SIL) internal standard, with other potential alternatives for the quantification of Ipronidazole. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide you in selecting the most suitable internal standard for your analytical needs.

The Critical Role of Internal Standards in LC-MS/MS Analysis

LC-MS/MS is a powerful tool for trace-level quantification, but it is susceptible to matrix effects, where co-eluting endogenous components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for accurate quantification.[2][3][4][5]

Stable isotope-labeled internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the unlabeled analyte.[2][3][6][7] This ensures they behave similarly during sample preparation, chromatography, and ionization, offering the most effective compensation for analytical variability.[4][5]

This compound: The Homologous Internal Standard

This compound is the deuterated analog of Ipronidazole, where three hydrogen atoms on the methyl group have been replaced with deuterium. This mass shift of +3 Da allows for its distinct detection by the mass spectrometer while maintaining nearly identical chemical and physical properties to the parent compound.

Performance Characteristics of this compound

Validated methods employing this compound as an internal standard consistently demonstrate excellent performance for the quantification of Ipronidazole in various complex matrices, such as animal tissues and honey. In a study analyzing nitroimidazoles in pig plasma, the use of a deuterated internal standard resulted in apparent recoveries between 93% and 123%.[8][9] Another study on nitroimidazoles in egg and chicken meat reported corrected recoveries of 88-111% and a within-lab precision of ≤ 15% when using the corresponding deuterated analogues as internal standards.[10]

The primary advantage of this compound lies in its ability to effectively compensate for matrix-induced signal suppression or enhancement. Its co-elution with Ipronidazole ensures that any variations in ionization efficiency affect both the analyte and the internal standard proportionally, leading to a stable analyte-to-internal standard peak area ratio and, consequently, accurate quantification.

Alternative Internal Standards for Ipronidazole Analysis

While this compound is the ideal choice, its availability or cost may sometimes lead researchers to consider other alternatives. The most common alternatives are other commercially available deuterated nitroimidazoles, such as Ronidazole-d3 and Dimetridazole-d3.

Structural Analogs: A Compromise in Performance

Ronidazole and Dimetridazole are structurally similar to Ipronidazole, and their deuterated forms can serve as internal standards. However, it is crucial to understand that even minor differences in chemical structure can lead to variations in chromatographic retention time and ionization efficiency.

An application note for the analysis of nitroimidazoles in eggs demonstrated the use of Dimetridazole-d3 (DMZ-d3) for the quantification of Ipronidazole (IPZ) due to the limited availability of other internal standards at the time.[11] While this approach can yield acceptable results, it is not without its caveats. If the chromatographic separation is not sufficient to ensure co-elution, or if the ionization response of the analog differs significantly from the analyte in the presence of specific matrix components, the accuracy of the quantification can be compromised.

Head-to-Head Comparison: this compound vs. Structural Analogs

FeatureThis compoundRonidazole-d3 / Dimetridazole-d3
Structural & Chemical Similarity Identical to IpronidazoleSimilar, but not identical
Chromatographic Co-elution Near-perfect co-elutionPotential for slight retention time differences
Matrix Effect Compensation Most effectiveGenerally good, but can be less reliable in complex matrices
Accuracy & Precision Highest achievableMay be compromised if chromatographic or ionization behavior differs
Availability & Cost Commercially available, may be more expensiveOften readily available, potentially more cost-effective

Experimental Workflow: Constructing a Calibration Curve with this compound

A robust calibration curve is the foundation of any quantitative analytical method. The following is a detailed, step-by-step methodology for constructing a calibration curve for Ipronidazole using this compound as the internal standard.

Workflow Diagram

Caption: Workflow for Calibration Curve Construction.

Detailed Protocol
  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve Ipronidazole and this compound reference standards in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • From the Ipronidazole stock solution, perform serial dilutions to create a series of working standard solutions that will cover the desired calibration range. A typical calibration curve for nitroimidazole analysis in food matrices might range from 0.1 to 100 ng/mL.[11]

    • Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL).[11]

  • Preparation of Calibration Standards:

    • To a set of blank matrix samples (e.g., homogenized chicken muscle), add a fixed volume of each Ipronidazole working standard to create a series of matrix-matched calibrators at different concentration levels.

    • To each calibrator and unknown sample, add a constant volume of the this compound working solution. This ensures that the concentration of the internal standard is the same in all samples.

  • Sample Extraction:

    • Perform the sample extraction procedure. A common method for nitroimidazoles is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a solid-phase extraction (SPE) cleanup step.[11]

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system. The chromatographic conditions should be optimized to achieve good peak shape and separation from matrix interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Ipronidazole and this compound.

  • Data Processing and Calibration Curve Construction:

    • Integrate the peak areas for both the analyte (Ipronidazole) and the internal standard (this compound) in each chromatogram.

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

    • Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points. A weighting factor of 1/x or 1/x² is often applied to improve the accuracy at the lower end of the calibration range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[11]

Conclusion and Recommendations

For the highest level of accuracy and reliability in the quantification of Ipronidazole, the use of its deuterated internal standard, this compound, is unequivocally the recommended approach. Its homologous nature ensures the most effective compensation for matrix effects and other analytical variabilities inherent in complex sample matrices.

While structural analogs like Ronidazole-d3 and Dimetridazole-d3 can be used as a more cost-effective alternative, this should be approached with caution. Thorough validation is required to ensure that any differences in chromatographic behavior and ionization efficiency between the analyte and the internal standard do not compromise the accuracy of the results. In the absence of a head-to-head comparative study with definitive quantitative data, the principle of "like-for-like" remains the most scientifically sound approach.

Ultimately, the choice of internal standard will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. However, for regulatory submissions and in situations where the utmost confidence in the quantitative data is required, this compound remains the gold standard.

Commercial Availability of Internal Standards

Internal StandardSupplierExample Catalog Number
This compoundSigma-Aldrich34216
Cayman Chemical35083
LGC StandardsDRE-C14370701
Ronidazole-d3Simson PharmaR520001
ClinivexRCLS2L177929
VeeprhoVPR-R520001
Dimetridazole-d3Sigma-Aldrich34196
Simson PharmaM130011
PharmaffiliatesPA STI 035160

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench; it is paramount in the responsible management of chemical reagents, including isotopically labeled compounds like Ipronidazole-d3. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.

Understanding this compound: Hazard Profile and Regulatory Context

This compound is the deuterated form of Ipronidazole, a nitroimidazole antiprotozoal agent.[1] While the deuteration is primarily for its use as an internal standard in mass spectrometry-based quantification, its fundamental chemical properties and associated hazards are considered equivalent to the parent compound.

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

This classification is the cornerstone of our disposal strategy. Ingestion is a primary route of accidental exposure, and mitigating this risk for personnel and the wider environment is a key objective. The Safety Data Sheet (SDS) from suppliers is the primary source for this information and must always be consulted before handling or disposal.

Regulatory Framework:

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical wastes are broadly categorized as "listed" (specifically named on lists like P or U) or "characteristic" (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[3]

Ipronidazole is not currently found on the EPA's P or U lists of listed hazardous wastes.[4] Therefore, its classification as hazardous waste is based on its characteristics. While it does not typically exhibit ignitability, corrosivity, or reactivity, its "harmful if swallowed" toxicological profile necessitates its management as a hazardous chemical waste to prevent environmental release and potential harm.[5] The SDS for this compound notes it as "slightly hazardous for water," reinforcing the need to prevent its entry into sewer systems.

Parameter This compound Information Source
CAS Number 1015855-83-0[1][2]
Molecular Formula C₇H₈D₃N₃O₂[1]
GHS Hazard Statement H302: Harmful if swallowed[2]
GHS Signal Word Warning[2]
Disposal Precaution P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Water Hazard Class 1: Slightly hazardous for water
The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the disposal of this compound, ensuring safety and compliance at each stage. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Step 1: Personal Protective Equipment (PPE) Assessment

Causality: Before handling any waste, the first step is always to protect yourself. The hazards identified in the SDS dictate the required PPE.

  • Protocol: Don appropriate PPE as specified in the this compound SDS. This includes, at a minimum:

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.[2]

  • Trustworthiness: This ensures that the individual handling the waste is shielded from accidental contact or ingestion.

Step 2: Waste Segregation and Container Selection

Causality: Proper segregation prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility. Deuterated compounds do not typically require separate disposal from their non-deuterated counterparts unless specified by institutional policy, but segregation from other chemical classes (e.g., halogenated solvents, strong acids) is mandatory.

  • Protocol:

    • Designate a specific, dedicated hazardous waste container for this compound and related nitroimidazole waste.

    • Select a container that is chemically compatible (e.g., a high-density polyethylene or glass bottle) and has a secure, leak-proof screw cap.[6]

    • Never mix this compound waste with incompatible materials. Consult your institution's chemical hygiene plan for specific incompatibility charts.

  • Trustworthiness: This step prevents accidental chemical reactions within the waste container and streamlines the disposal process for your institution's Environmental Health & Safety (EHS) department.

Step 3: Waste Collection

Causality: Waste must be collected at the point of generation to minimize the risk of spills and contamination of the laboratory space.

  • Protocol:

    • Solid Waste: Collect unused or expired pure this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), directly into the designated solid hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent (e.g., methanol), collect it in a designated liquid hazardous waste container.[1] The container must be labeled with the full name of all constituents, including the solvent.

    • Empty Containers: An this compound container is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected as hazardous liquid waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all three is the most conservative and recommended approach.

  • Trustworthiness: This methodical collection process ensures that all forms of this compound waste are captured and correctly containerized, preventing inadvertent release.

Step 4: Labeling and Storage

Causality: Accurate and comprehensive labeling is a legal requirement and is critical for the safety of all personnel who may handle the container, from lab staff to EHS technicians and final disposal facility operators.

  • Protocol:

    • As soon as the first drop of waste is added, affix a hazardous waste label from your institution's EHS department to the container.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • List all constituents and their approximate percentages (e.g., "this compound in Methanol, <1%").

    • Keep the container closed at all times except when adding waste.[6]

    • Store the labeled container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel. The SAA must provide secondary containment (e.g., a plastic tub) to capture any potential leaks.

  • Trustworthiness: Proper labeling and storage meet regulatory standards and provide a clear, unambiguous declaration of the container's contents and associated hazards.

Step 5: Arranging for Disposal

Causality: Final disposal must be handled by licensed professionals who can ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

  • Protocol:

    • Once the waste container is full, or if the research project is complete, contact your institution's EHS office to schedule a pickup.

    • Do not, under any circumstances, dispose of this compound waste down the drain or in the regular trash.[6][7]

    • The ultimate disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[8]

  • Trustworthiness: Engaging with your EHS office ensures that the waste enters the official, regulated disposal stream, providing a documented and compliant end to the chemical's lifecycle in your laboratory.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Step 2a: Collect Solid Waste (Pure compound, contaminated labware) in dedicated solid waste container waste_type->solid_waste Solid liquid_waste Step 2b: Collect Liquid Waste (Solutions, first rinseate) in dedicated liquid waste container waste_type->liquid_waste Liquid empty_container Is original container empty? waste_type->empty_container Empty Container label_container Step 4: Label Container with 'Hazardous Waste' and 'this compound' solid_waste->label_container liquid_waste->label_container rinse Step 3: Triple-rinse container. Collect first rinseate as hazardous liquid waste. empty_container->rinse Yes rinse->liquid_waste storage Step 5: Store in Secondary Containment in a Satellite Accumulation Area (SAA) label_container->storage pickup Step 6: Container Full? Arrange for pickup by Institutional EHS storage->pickup end End: Compliant Disposal via Licensed Vendor pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, reinforcing the trust and expertise that underpins cutting-edge scientific research.

References

A Senior Application Scientist's Comprehensive Guide to Personal Protective Equipment for Handling Ipronidazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of potent pharmaceutical compounds is paramount. This guide provides an in-depth, procedural framework for the safe handling of Ipronidazole-d3, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment, ensuring both personal safety and the integrity of your research.

Hazard Assessment of this compound: Understanding the Risk

This compound, a deuterated analog of Ipronidazole, is a nitroimidazole compound. While toxicological data for the deuterated form is limited, the parent compound, Ipronidazole, is recognized as a substance with significant health risks. The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed.[1][2] Furthermore, studies on Ipronidazole have indicated potential carcinogenicity, with observed increases in tumors in animal studies.[3][4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) was unable to establish an Acceptable Daily Intake (ADI) for Ipronidazole due to these concerns.[4][7]

Given the genotoxic and carcinogenic potential of the parent compound, it is imperative to treat this compound as a potent compound .[8][9] In the absence of a specific Occupational Exposure Limit (OEL), a conservative approach to handling is essential, focusing on minimizing all potential routes of exposure, including inhalation, dermal contact, and ingestion.[10]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Potential Carcinogen: Based on data from the parent compound, Ipronidazole.[3][6]

  • Genotoxicity: The parent compound has shown positive results in in-vitro mutagenicity tests.[3]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is the cornerstone of safely handling this compound. This involves not just selecting the right equipment, but also understanding the rationale behind each component and adhering to strict procedural discipline.

Essential PPE for Handling this compound

The following table outlines the minimum required PPE for handling this compound powder.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with powder-free nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance.[10][11] Powder-free gloves prevent the aerosolization of the compound.[12]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting (knit or elastic).Protects the body and personal clothing from contamination. The solid front and low-permeability material prevent penetration of the powder.[11][13]
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect from airborne particles. A face shield offers an additional layer of protection for the entire face from splashes or spills.[14]
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.Essential for preventing the inhalation of fine powder particles, which is a primary route of exposure for potent compounds.[2][13]
Shoe Covers Disposable, slip-resistant shoe covers made of a durable material.Prevents the tracking of contamination out of the designated handling area.
Sleeve Covers Disposable sleeve covers made of polyethylene-coated polypropylene or a similar laminate material.Provides an extra layer of protection for the arms, especially when working within a containment enclosure.[14]
The Critical Importance of Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself. Incorrect procedures can lead to self-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Controlled Area) don1 1. Shoe Covers don2 2. Gown don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Sleeve Covers don4->don5 don6 6. Inner Gloves don5->don6 don7 7. Outer Gloves (over gown cuff) don6->don7 doff1 1. Outer Gloves doff2 2. Sleeve Covers doff1->doff2 doff3 3. Gown doff2->doff3 doff4 4. Shoe Covers doff3->doff4 doff5 5. Exit Controlled Area doff4->doff5 doff6 6. Goggles & Face Shield doff5->doff6 doff7 7. Respirator doff6->doff7 doff8 8. Inner Gloves doff7->doff8 doff9 9. Hand Washing doff8->doff9

Caption: A procedural diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Detailed Donning and Doffing Protocols:

Donning (Putting On) PPE: This should be performed in a designated clean area before entering the controlled laboratory space where this compound is handled.

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Shoe Covers: Put on shoe covers.

  • Gown: Don the gown, ensuring it is securely fastened at the back.

  • Respirator: Put on the N95 respirator, ensuring a proper fit check is performed.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Sleeve Covers: Put on sleeve covers.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown and sleeve covers.[11]

Doffing (Taking Off) PPE: This is a critical step to prevent contamination. Doffing should be performed in a designated area, and each piece of PPE should be disposed of in a labeled hazardous waste container.

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[15]

  • Sleeve Covers: Remove sleeve covers, turning them inside out as you remove them.

  • Gown: Unfasten the gown and peel it away from your body, touching only the inside of the gown. Turn the gown inside out as you remove it and fold or roll it into a bundle.[15]

  • Shoe Covers: Remove shoe covers without touching the contaminated exterior.

  • Exit the Immediate Handling Area: Step out of the designated handling area.

  • Eye and Face Protection: Remove the face shield and goggles from the back by lifting the head strap. Avoid touching the front of the eye and face protection.

  • Respirator: Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[15]

Engineering Controls: Your First Line of Defense

While PPE is essential, it should be considered the last line of defense. Engineering controls are designed to contain the hazard at its source.

  • Containment: All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) .[6][13] These enclosures provide a controlled, negative pressure environment to prevent the escape of airborne particles.

  • Ventilation: The laboratory should have a dedicated ventilation system that is designed for handling potent compounds, with single-pass air and appropriate exhaust filtration.[16]

Decontamination and Disposal: A Self-Validating Protocol

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. A validated cleaning procedure should be in place.

Disposal Protocol:

  • Waste Segregation: All disposable items contaminated with this compound, including gloves, gowns, shoe covers, pipette tips, and weighing papers, must be considered hazardous chemical waste.[17]

  • Containerization:

    • Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and leak-proof.

    • Unused or waste this compound powder should be collected for disposal and not mixed with other waste streams.[18]

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").

  • Disposal of Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[1][8]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Disposal of "Empty" Containers:

Even "empty" containers of this compound will retain residue and must be treated as hazardous waste.

  • Rinse the container three times with a suitable solvent (e.g., methanol).

  • Collect the rinsate as hazardous liquid waste.

  • Deface the label on the empty container.

  • Dispose of the rinsed container as hazardous solid waste.

By adhering to these stringent PPE, handling, and disposal protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。